(2,3,4-Trifluorophenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-trifluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYOKLFOWYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380739 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-26-2 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,3,4-Trifluorophenyl)thiourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Thioureas in Medicinal Chemistry
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a valuable pharmacophore in the design of novel therapeutic agents. These compounds have demonstrated efficacy as anticancer, antibacterial, antiviral, and antifungal agents.[1][2] The introduction of fluorine atoms into the phenyl ring of phenylthiourea derivatives can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide provides a comprehensive technical overview of (2,3,4-Trifluorophenyl)thiourea, a promising candidate for drug discovery and development.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on the analysis of structurally similar compounds. The trifluorophenyl moiety is expected to significantly impact its electronic and lipophilic characteristics.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₇H₅F₃N₂S | Based on chemical structure |
| Molecular Weight | 224.19 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of phenylthiourea derivatives[3] |
| Melting Point | Expected to be in the range of 150-180 °C | Similar to other trifluoromethylphenyl thiourea derivatives[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | General solubility of thiourea derivatives[1][4] |
| pKa | The N-H protons are expected to be weakly acidic. | The electron-withdrawing nature of the trifluorophenyl group increases the acidity of the N-H protons compared to unsubstituted phenylthiourea.[5] |
| LogP | Estimated to be in the range of 2.5 - 3.5 | The fluorine atoms increase lipophilicity. |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a straightforward and efficient reaction between 2,3,4-trifluoroaniline and a thiocyanate salt in the presence of an acid. This method is a common and reliable route for the preparation of aryl thioureas.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4-Trifluoroaniline
-
Ammonium thiocyanate (or Potassium/Sodium thiocyanate)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluoroaniline (1 equivalent) in ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add ammonium thiocyanate (1.2 equivalents) followed by the slow, dropwise addition of concentrated hydrochloric acid (2 equivalents). The addition of acid should be performed carefully in a fume hood due to potential gas evolution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with constant stirring. A white precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any unreacted salts and acid. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Causality behind Experimental Choices:
-
Choice of Acid: Hydrochloric acid acts as a catalyst to facilitate the in-situ formation of isothiocyanic acid from the thiocyanate salt, which then reacts with the primary amine of 2,3,4-trifluoroaniline.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is essential to remove impurities and obtain a highly pure crystalline product suitable for further analysis and biological testing.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the thiourea moiety. The aromatic region will display complex splitting patterns due to the fluorine-proton coupling. The N-H protons will likely appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons and the thiocarbonyl carbon (C=S). The aromatic carbon signals will be split due to carbon-fluorine coupling. The thiocarbonyl carbon typically resonates in the range of 180-190 ppm.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and positions of the fluorine atoms on the phenyl ring. Three distinct signals are expected for the three non-equivalent fluorine atoms, with characteristic coupling patterns.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-N stretching, and the C=S (thiocarbonyl) stretching vibration (around 1100-1300 cm⁻¹).[6]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.
Potential Applications in Drug Development
The unique chemical properties of this compound make it a compelling candidate for various applications in drug discovery and development.
Anticancer Activity
Thiourea derivatives have been extensively investigated as potential anticancer agents.[2][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein tyrosine kinases and topoisomerase II.[7] The presence of the trifluorophenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Antimicrobial Properties
Fluorinated thiourea derivatives have also shown promising antimicrobial activity.[8] They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA replication. The specific substitution pattern of the fluorine atoms in this compound may confer selectivity and potency against a range of bacterial and fungal pathogens.
Logical Relationships and Experimental Workflows
Diagram: Synthesis and Characterization Workflow
Caption: A potential screening cascade for evaluating the biological activity of this compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is readily achievable, and its predicted physicochemical properties suggest favorable characteristics for biological activity. Further research should focus on the experimental determination of its properties, a thorough evaluation of its anticancer and antimicrobial potential, and studies to elucidate its mechanism of action. The insights gained from such investigations will be invaluable in guiding the design and development of next-generation thiourea-based therapeutics.
References
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Vertex AI Search.
- (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - ResearchGate. (2020).
- Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed Central. (2017). PubMed Central.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. (2025). Letters in Applied NanoBioScience.
- 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea - Chem-Impex. (n.d.). Chem-Impex.
- Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones - SciSpace. (n.d.). SciSpace.
- 3-(Trifluoromethyl)phenylthiourea | C8H7F3N2S | CID 735844 - PubChem. (n.d.). PubChem.
- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024). MDPI.
- 1736-72-7 | [4-(trifluoromethyl)phenyl]thiourea - ChemScene. (n.d.). ChemScene.
- Thiourea - Sciencemadness Wiki. (2022). Sciencemadness Wiki.
- N-[2-(Trifluoromethyl)phenyl]thiourea - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- FTIR spectrum of thiourea | Download Scientific Diagram - ResearchGate. (n.d.).
Sources
- 1. thiourea [chemister.ru]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
synthesis of (2,3,4-Trifluorophenyl)thiourea
An In-depth Technical Guide to the Synthesis of (2,3,4-Trifluorophenyl)thiourea
This guide provides a comprehensive overview of the , a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Thiourea derivatives are a cornerstone in the development of novel pharmaceuticals, agrochemicals, and organocatalysts, valued for their diverse biological activities and unique chemical properties.[1][2] The introduction of a trifluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, making this specific scaffold a compelling target for drug discovery and fine chemical synthesis.[3][4]
This document is structured to provide not just a protocol, but a field-proven perspective on the synthesis, emphasizing the rationale behind methodological choices, ensuring procedural robustness, and grounding all claims in authoritative literature.
Strategic Approach to Synthesis
The most reliable and modular pathway to N-substituted thioureas involves a two-stage process. This approach ensures high purity of the intermediate and offers flexibility in the synthesis of derivatives. The core strategy is as follows:
-
Stage 1: Synthesis of the Isothiocyanate Intermediate. The precursor, 2,3,4-Trifluoroaniline, is converted to 2,3,4-Trifluorophenyl isothiocyanate. This is a critical step, as isothiocyanates are versatile electrophilic building blocks.[5]
-
Stage 2: Formation of the Thiourea. The purified isothiocyanate is then reacted with a nucleophile—in this case, ammonia—to yield the target this compound. This reaction is typically a high-yielding nucleophilic addition.[6][7]
This staged methodology allows for the isolation and characterization of the isothiocyanate intermediate, preventing the formation of symmetrical thiourea byproducts that can complicate one-pot procedures.
Figure 1: General workflow for the two-stage .
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and effective synthesis.
| Compound | Formula | Mol. Weight ( g/mol ) | CAS No. | Boiling Point (°C) | Density (g/mL) |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | 3862-73-5 | 92 / 48 mmHg | 1.393 |
| Carbon Disulfide | CS₂ | 76.14 | 75-15-0 | 46.3 | 1.263 |
| 2,3,4-Trifluorophenyl isothiocyanate | C₇H₂F₃NS | 189.16 | N/A | N/A | N/A |
| This compound | C₇H₅F₃N₂S | 226.19 | N/A | N/A | N/A |
Data sourced from PubChem and commercial suppliers.[8][9] Data for the isothiocyanate and final thiourea product are calculated and should be confirmed experimentally.
PART 1: Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate
Principle: The conversion of aromatic amines to isothiocyanates is a cornerstone of heterocyclic and medicinal chemistry. While methods using toxic reagents like thiophosgene exist, a safer and highly efficient alternative involves the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by desulfurization.[10] The use of an aqueous/organic biphasic system with a desulfurizing agent like cyanuric chloride (TCT) provides a robust and scalable protocol.[10]
Experimental Protocol
-
Formation of Dithiocarbamate Salt:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3,4-trifluoroaniline (e.g., 0.1 mol).
-
Add water and sodium hydroxide (NaOH, e.g., 0.1 mol) and stir until the aniline has dissolved.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add carbon disulfide (CS₂, e.g., 0.2 mol, 2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the resulting mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline. This step forms the sodium N-(2,3,4-trifluorophenyl)dithiocarbamate salt in the aqueous phase.[10]
-
-
Desulfurylation to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
In a separate beaker, dissolve cyanuric chloride (TCT, e.g., 0.05 mol, 0.5 equivalents) in a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
Add the TCT solution dropwise to the vigorously stirred dithiocarbamate salt mixture. An exothermic reaction may be observed; maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C.
-
Basify the biphasic mixture by adding 6 N NaOH solution until the pH is >11 to form a clear solution.[10]
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,3,4-trifluorophenyl isothiocyanate can be purified by vacuum distillation or column chromatography if necessary.
-
Causality and Field Insights:
-
Why excess CS₂? Using a stoichiometric excess of carbon disulfide ensures the complete conversion of the aniline to the dithiocarbamate salt.[10]
-
Why NaOH? A strong base is crucial for deprotonating the amine, allowing it to act as a nucleophile and attack the carbon of CS₂.[10]
-
The Role of TCT: Cyanuric chloride acts as an efficient desulfurylation agent, activating the dithiocarbamate for elimination to the isothiocyanate. Other reagents like tosyl chloride can also be used.[11]
-
Biphasic System: This system is advantageous as the dithiocarbamate salt is water-soluble, while the final isothiocyanate product is extracted into the organic phase, simplifying the work-up.[10]
PART 2: Synthesis of this compound
Principle: The carbon atom in the isothiocyanate functional group (-N=C=S) is highly electrophilic. It readily undergoes nucleophilic attack by primary and secondary amines, or in this case, ammonia. The reaction is a direct addition, typically proceeding rapidly and in high yield at room temperature.[6][12]
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve the purified 2,3,4-trifluorophenyl isothiocyanate (e.g., 0.05 mol) in a suitable solvent such as ethanol or tetrahydrofuran (THF) (100 mL).
-
To the stirred solution, add concentrated aqueous ammonia (e.g., 0.1 mol, 2 equivalents) dropwise at room temperature.
-
-
Product Formation and Isolation:
-
The reaction is often accompanied by the formation of a white precipitate, which is the target thiourea product.
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor progress via TLC.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove excess ammonia and ammonium salts, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.
-
-
Purification:
-
The crude product is often of high purity. If required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the final, purified this compound.
-
Causality and Field Insights:
-
Solvent Choice: Ethanol and THF are excellent choices as they solubilize the isothiocyanate and are miscible with aqueous ammonia.
-
Reaction Control: The reaction is generally facile and does not require heating. The product's low solubility in the reaction medium often drives the reaction to completion and simplifies isolation.
-
Purity Validation: The purity of the final product should be confirmed using standard analytical techniques. A summary of expected data is provided below.
Product Characterization
Final product validation is critical. The following are expected analytical characteristics for this compound.
| Analysis Technique | Expected Characteristics |
| Melting Point | Solid, expected sharp melting point. |
| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (Aromatic C=C), ~1350 (C=S stretch), ~1200-1000 (C-F stretching). |
| ¹H NMR | Signals in the aromatic region (δ 6.8-7.5 ppm) showing coupling to fluorine. Broad signals for the NH and NH₂ protons (δ > 7.5 ppm). |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ corresponding to the calculated mass of 226.19. |
Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2,3,4-Trifluoroaniline: Harmful if swallowed or in contact with skin.[13] Causes skin irritation and serious eye damage.[8][14] May cause damage to organs through prolonged or repeated exposure.[13] Avoid inhalation of vapors and ensure adequate ventilation.[14]
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. It is also a known reproductive toxin.
-
Isothiocyanates: These compounds are often lachrymators and can cause respiratory and skin sensitization.[15][16] Handle with extreme care, avoiding all contact and inhalation.[17]
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive.[18] Handle with appropriate PPE, including chemical-resistant gloves and safety goggles.[18][19] Neutralize spills with appropriate agents (weak acid for NaOH, weak base for HCl).[18][20] When diluting, always add caustic or acid to water, never the other way around, to control the exothermic reaction.[19]
References
- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/479.shtm]
- Synthetic method of 2, 3, 4-trifluoroaniline. Google Patents (CN104961638A). [URL: https://patents.google.
- Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [URL: https://www.cbijournal.
- “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0000572]
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/134]
- Hydrochloric Acid and Sodium Hydroxide. IG Chemical Solutions. [URL: https://ig-chems.com/hydrochloric-acid-and-sodium-hydroxide/]
- Benzoyl isothiocyanate | C8H5NOS | CID 68284. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68284]
- Material Safety Data Sheet - 2,3,4-TRIFLUORO ANILINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/22921_msds.pdf]
- Phenyl isothiocyanate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0447]
- Benzoyl isothiocyanate 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/261653]
- Thiourea synthesis by thioacylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77468]
- “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0061216]
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b00388]
- Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5621935/]
- SAFETY DATA SHEET - Benzyl isothiocyanate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC402130050]
- Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents (US20130142739A1). [URL: https://patents.google.
- Isothiocyanate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Benzyl isothiocyanate - Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/BE/en/sds/aldrich/252492]
- SAFETY DATA SHEET - 2,3,4-Trifluoroaniline. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC389080010]
- 2,3,4-Trifluoroaniline 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/304352]
- Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/5915/handling-and-storing-sodium-hydroxide-hydrochloric-acid-hydrogen-peroxide-an]
- Benzyl isothiocyanate-SDS. MedChemExpress. [URL: https://www.medchemexpress.
- Video: Neutralizing Hydrochloric Acid | Process & Calculations. Study.com. [URL: https://study.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3266]
- 2,3,4-Trifluoroaniline | 3862-73-5. BLD Pharm. [URL: https://www.bldpharm.com/products/3862-73-5.html]
- The Reaction of Hydrochloric Acid and Sodium Hydroxide. TZ Group. [URL: https://tzgrp.com/the-reaction-of-hydrochloric-acid-and-sodium-hydroxide/]
- Reaction of isothiocyanates with thiourea and amidinothioureas. ConnectSci. [URL: https://connect.springer.com/article/10.1007/BF03158784]
- Handling Caustic Safely. YouTube. [URL: https://www.youtube.
- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [URL: https://www.researchgate.net/publication/257850811_Synthesis_and_Crystal_Structure_of_1-3-fluorophenyl-3-345-trimethoxybenzoylthiourea]
- 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea. Chem-Impex. [URL: https://www.chemimpex.com/products/1-3-bis-4-trifluoromethyl-phenyl-thiourea]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents (EP0381010A2). [URL: https://patents.google.
- 2,3,4-Trifluoroaniline. ChemBK. [URL: https://www.chembk.com/en/chem/2,3,4-Trifluoroaniline]
- 2,3,4-Trifluoroaniline. Chem-Impex. [URL: https://www.chemimpex.com/products/2-3-4-trifluoroaniline]
- [4-(Trifluoromethyl)phenyl] Thiourea. CymitQuimica. [URL: https://www.cymitquimica.
- Thiourea. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiourea]
- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://www.mdpi.com/2673-4079/6/2/25]
- Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-thiourea-glycoporphyrin-7_tbl1_273136585]
- New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1764377]
- An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure. Benchchem. [URL: https://www.benchchem.
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. [URL: https://www.researchgate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. bio.vu.nl [bio.vu.nl]
- 18. igchemsolutions.com [igchemsolutions.com]
- 19. youtube.com [youtube.com]
- 20. Neutralizing Hydrochloric Acid | Process & Calculations - Video | Study.com [study.com]
The Biological Activity of Trifluorophenyl Thiourea Derivatives: A Guide to Mechanisms, Methodologies, and Therapeutic Potential
An In-depth Technical Guide:
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiourea scaffold has consistently demonstrated remarkable versatility and biological significance.[1][2] Its derivatives are implicated in a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4] This guide focuses on a specific, highly potent subclass: trifluorophenyl thiourea derivatives . The incorporation of the trifluoromethyl (-CF3) group is a strategic choice, not a trivial substitution. This electron-withdrawing moiety significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent molecule, often leading to a marked increase in biological potency.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of findings to provide a synthesized understanding of the causality behind experimental designs, the integrity of core methodologies, and the structure-activity relationships (SAR) that drive the optimization of these promising compounds. We will explore their synthesis, delve into their primary biological activities, and provide detailed, field-proven protocols to empower your own research endeavors.
Core Synthesis and Molecular Characterization
The therapeutic potential of any compound begins with its efficient and reproducible synthesis. Trifluorophenyl thiourea derivatives are primarily synthesized through a robust and straightforward condensation reaction.
The Fundamental Synthetic Pathway
The cornerstone of synthesis is the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate.[6][7] In this case, 3-(trifluoromethyl)aniline serves as a common starting precursor, reacting with various aliphatic or aromatic isothiocyanates to yield a library of derivatives.[6]
Caption: General synthesis of trifluorophenyl thiourea derivatives.
Self-Validating Protocol: Synthesis of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
This protocol describes the synthesis of a derivative noted for its high cytotoxic activity against colon cancer cells.[3][8] The self-validating nature of this procedure lies in the expected physical and spectroscopic characteristics of the final product, which confirm successful synthesis.
Materials:
-
3-(Trifluoromethyl)aniline
-
3,4-Dichlorophenyl isothiocyanate
-
Anhydrous acetone
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, ethyl acetate/hexane mobile phase)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Isothiocyanate Addition: To the stirring solution, add 1.05 equivalents of 3,4-dichlorophenyl isothiocyanate dropwise at room temperature. The slight excess of isothiocyanate ensures the complete consumption of the starting amine.
-
Reaction Monitoring (Causality Check): The reaction progress is monitored by TLC. A sample of the reaction mixture is spotted alongside the starting materials. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression. This step is crucial to avoid unnecessarily long reaction times or premature work-up.
-
Reaction Completion & Precipitation: Stir the mixture at room temperature for 4-6 hours. Often, the product will begin to precipitate out of the solution as a solid.
-
Isolation: If precipitation occurs, collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Validation: The identity and purity of the synthesized compound are confirmed by spectroscopic methods (¹H-NMR, IR) and melting point analysis. The presence of characteristic N-H stretching in the IR spectrum and the correct integration and chemical shifts in the NMR spectrum validate the structure.
A Spectrum of Potent Biological Activities
The trifluorophenyl thiourea scaffold is a versatile pharmacophore that interacts with a multitude of biological targets. This section details its most significant activities, supported by quantitative data and validated experimental workflows.
Anticancer Activity: Inducing Selective Cell Death
A primary focus of research has been the potent cytotoxic activity of these derivatives against various solid tumors and leukemias.[2][9]
3.1.1 Mechanisms of Action
The anticancer effect is not a result of non-specific toxicity but is driven by distinct molecular mechanisms:
-
Induction of Apoptosis: Potent derivatives, particularly those with halogen substituents like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have been shown to be strong inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines.[8] This programmed cell death pathway is a hallmark of effective and targeted anticancer agents.
-
Kinase Inhibition: Several thiourea derivatives function as inhibitors of key enzymes in cellular signaling pathways that are often dysregulated in cancer.[9] This includes the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in signal transduction and cell proliferation.[9] Some derivatives also show inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][10]
-
Anti-inflammatory Action: Certain derivatives can significantly decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[8] Since chronic inflammation is a known driver of cancer progression, this represents another important therapeutic mechanism.
3.1.2 Structure-Activity Relationship (SAR) Insights
The cytotoxicity is highly dependent on the substitution pattern. A consistent finding is that the presence of electron-withdrawing groups (e.g., -Cl, -CF3) on the second phenyl ring enhances anticancer activity.[3][8] For instance, derivatives with 3,4-dichloro and 4-CF3 substitutions display the highest potency.[8] This is attributed to the increased acidity of the N-H protons, facilitating stronger hydrogen bond interactions with target proteins.[5]
3.1.3 Data Summary: In Vitro Cytotoxicity
| Compound | Substitution (R) | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 2 | 3,4-Dichlorophenyl | SW480 (Colon) | 9.0 | [3] |
| SW620 (Colon) | 1.5 | [3][8] | ||
| K-562 (Leukemia) | 6.3 | [3] | ||
| Derivative 8 | 4-Trifluoromethylphenyl | SW620 (Colon) | 8.9 | [8] |
| Compound 4a | Fluorinated Pyridine | HepG2 (Liver) | 4.8 (µg/mL) | |
| Compound 10e | 3,5-bis(trifluoromethyl)phenyl | HCT116 (Colon) | Best Activity | [10] |
3.1.4 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluorophenyl thiourea derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of visible purple crystals is a positive indicator of viable cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
3.1.5 Workflow Diagram: Anticancer Drug Discovery Cascade
Sources
- 1. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of (2,3,4-Trifluorophenyl)thiourea: A Technical Guide
Introduction
(2,3,4-Trifluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluorinated phenyl ring into the thiourea scaffold can profoundly influence its biological activity, physicochemical properties, and potential as a building block for more complex molecules. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The electronic effects of the fluorine substituents can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for drug development.
A thorough understanding of the molecular structure and electronic properties of this compound is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. Spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this molecule. When coupled with quantum chemical calculations, these experimental techniques offer deep insights into the molecule's conformational preferences, electronic distribution, and vibrational modes.
This technical guide provides an in-depth exploration of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.
Molecular Structure and Synthesis
The molecular structure of this compound consists of a thiourea core (-NH-C(=S)-NH-) attached to a 2,3,4-trifluorophenyl group. The synthesis of substituted phenylthioureas can be achieved through several methods, with a common approach being the reaction of a corresponding substituted aniline with a source of thiocyanate, often in an acidic medium, to form an isothiocyanate intermediate, which then reacts with an amine.[2] A general synthetic pathway is illustrated below.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound is essential for confirming its identity and purity. The following sections detail the expected outcomes from FT-IR, NMR, and Mass Spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3300 - 3100 | [3][4] |
| C-H (aromatic) | Stretching | 3100 - 3000 | |
| C=S | Stretching | 1300 - 1100, ~700 | [3][4] |
| C-N | Stretching | 1400 - 1200 | [3] |
| C-F | Stretching | 1350 - 1100 | |
| N-H | Bending | 1650 - 1550 | [4] |
| C=C (aromatic) | Stretching | 1600 - 1450 |
Interpretation of the FT-IR Spectrum:
The FT-IR spectrum provides a molecular fingerprint of this compound. The presence of strong absorption bands in the N-H stretching region confirms the thiourea moiety. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the entire molecule, including the vibrations of the trifluorinated phenyl ring. The C=S stretching vibration is often coupled with other vibrations and can be found at lower wavenumbers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mg/mL.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |
| NH₂ | 7.0 - 9.0 | Broad singlet | - | [3][5] |
| NH | 9.0 - 11.0 | Broad singlet | - | [3][6] |
| Aromatic H | 7.0 - 8.0 | Multiplet | J(H,F) | [7] |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show two broad singlets corresponding to the NH₂ and NH protons of the thiourea group. The chemical shifts of these protons can be concentration and solvent-dependent. The aromatic region will display a complex multiplet due to the coupling of the remaining aromatic protons with each other and with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Coupling | Reference |
| C=S | 180 - 190 | - | [3][8] |
| Aromatic C-F | 140 - 160 | ¹J(C,F) | |
| Aromatic C-H | 110 - 130 | ||
| Aromatic C-N | 130 - 140 |
Interpretation of the ¹³C NMR Spectrum:
The most downfield signal in the ¹³C NMR spectrum will be that of the thiocarbonyl (C=S) carbon, typically appearing around 180-190 ppm.[3][8] The aromatic region will show several signals for the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. The spectrum will show three distinct signals for the non-equivalent fluorine atoms at the 2, 3, and 4 positions of the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of their relative positions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (C₇H₅F₃N₂S, MW = 222.19 g/mol ). The spectrum will also exhibit characteristic fragment ions resulting from the cleavage of the molecule.
Caption: A simplified workflow for mass spectrometry analysis.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data.[9][10] These calculations can predict molecular geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts.[9]
Protocol for DFT Calculations:
-
Molecule Building: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[9]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.
-
NMR Calculation: Magnetic shielding constants are calculated to predict the ¹H and ¹³C NMR chemical shifts.
The calculated spectroscopic data can then be compared with the experimental data to provide a more detailed and confident assignment of the observed signals.
Conclusion
The spectroscopic characterization of this compound through FT-IR, NMR, and mass spectrometry provides a comprehensive understanding of its molecular structure. Each technique offers unique and complementary information, and their combined application allows for the unambiguous identification and structural elucidation of this important molecule. The integration of quantum chemical calculations further enhances the interpretation of the experimental data, providing a deeper insight into the relationship between the molecular structure and its spectroscopic properties. This detailed characterization is a critical step in the development of new pharmaceuticals and functional materials based on the this compound scaffold.
References
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. ResearchGate. Available at: [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]
-
FT-IR spectra. ResearchGate. Available at: [Link]
-
¹H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]
-
SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. UNIPI. Available at: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Spectroscopic and structural study of a series of pivaloylthiourea derivatives. ResearchGate. Available at: [Link]
-
Thiourea, phenyl-. NIST WebBook. Available at: [Link]
-
1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea. PubChem. Available at: [Link]
-
N-[2-(Trifluoromethyl)phenyl]thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Available at: [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.org. Available at: [Link]
-
3-(Trifluoromethyl)phenylthiourea. PubChem. Available at: [Link]
-
Thiourea. NIST WebBook. Available at: [Link]
-
Thiourea, [2-(trifluoromethyl)phenyl]-. PubChemLite. Available at: [Link]
-
Thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
(4-Bromo-2-(trifluoromethyl)phenyl)thiourea. PubChem. Available at: [Link]
-
N-[3-(Trifluoromethyl)phenyl]thiourea - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. Available at: [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Quantum Chemical Calculation of Molecules in Magnetic Field. arXiv. Available at: [Link]
-
Charge density and quantum-chemical study of triphenylguanidine and triphenylguanidinium trifluoroacetate. Available at: [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]
-
Python-Based Quantum Chemistry Calculations with GPU Acceleration. arXiv. Available at: [Link]
-
¹³C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]
An In-Depth Technical Guide to the Molecular Structure and Properties of (2,3,4-Trifluorophenyl)thiourea
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of (2,3,4-Trifluorophenyl)thiourea. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced structural characteristics and electronic properties conferred by the trifluorinated phenyl moiety. We will explore a robust synthetic pathway, detail expected spectroscopic signatures for structural elucidation, and discuss the potential of this scaffold in medicinal chemistry based on the established bioactivity of related thiourea derivatives. This guide aims to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate further research and application of this compound.
Introduction: The Significance of Fluorinated Phenylthioureas in Medicinal Chemistry
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2] The thiourea functional group, characterized by its H-bond donor and acceptor capabilities, is crucial for interacting with biological targets. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate various physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[3] The specific substitution pattern of fluorine on the phenyl ring of phenylthiourea derivatives can significantly influence their conformational preferences and electronic distribution, thereby impacting their biological activity. This compound, with its vicinal trifluoro-substitution, presents an intriguing candidate for drug discovery, combining the versatile thiourea core with the unique modulatory effects of a polarized aromatic system.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is defined by the planar thiourea backbone and the trifluorinated phenyl ring. While a specific crystal structure for this exact molecule is not publicly available, extensive studies on closely related fluorinated phenylthioureas provide a strong basis for understanding its geometry.
Predicted Molecular Geometry
Based on computational studies and crystallographic data of analogous compounds like 1-(2,4-Difluorophenyl)thiourea, the thiourea moiety (S=C-N-H) is expected to be essentially planar.[4] The dihedral angle between this plane and the phenyl ring is a critical parameter influencing intermolecular interactions. In similar structures, this angle is typically large, suggesting a non-coplanar arrangement to minimize steric hindrance.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value (Å or °) | Rationale |
| C=S Bond Length | ~1.68 Å | Typical double bond character, slightly elongated due to resonance with adjacent nitrogen atoms. |
| C-N Bond Lengths | ~1.34 Å | Partial double bond character due to delocalization of nitrogen lone pairs. |
| C-F Bond Lengths | ~1.35 Å | Standard for aromatic C-F bonds. |
| N-C-N Angle | ~118° | Reflects the sp² hybridization of the central carbon. |
| C-N-C Angle | ~125° | Influenced by the steric bulk of the phenyl group. |
Values are estimations based on computational studies of similar molecules.[4]
Intramolecular and Intermolecular Interactions
The presence of N-H protons and the sulfur atom allows for the formation of robust hydrogen bonds, which are critical in dictating the solid-state packing and interactions with biological macromolecules. Intramolecular hydrogen bonding between one of the N-H protons and a fluorine atom on the phenyl ring is possible, which could influence the molecule's conformation. In the solid state, intermolecular N-H···S hydrogen bonds are expected to be a dominant feature, leading to the formation of dimers or extended chains.
Diagram 1: Predicted Molecular Structure of this compound
Caption: Predicted molecular structure of this compound.
Synthesis of this compound
The synthesis of N-aryl thioureas is most commonly and efficiently achieved through the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. The key intermediate for the synthesis of this compound is therefore 2,3,4-trifluorophenyl isothiocyanate.
Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate
The precursor, 2,3,4-trifluorophenyl isothiocyanate, can be synthesized from 2,3,4-trifluoroaniline. A common method involves the use of thiophosgene or a thiophosgene equivalent.
Diagram 2: Synthetic Pathway to this compound
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for thiourea synthesis.
Reagents and Materials:
-
2,3,4-Trifluorophenyl isothiocyanate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trifluorophenyl isothiocyanate in ethanol.
-
To the stirred solution, add an excess of aqueous ammonia dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: It is a good solvent for the isothiocyanate and is miscible with aqueous ammonia, providing a homogeneous reaction medium.
-
Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the isothiocyanate and simplifies the purification process as excess ammonia and its salts are readily removed.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring high purity of the final product.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3400-3100 | N-H stretching | Two or more bands, often broad, corresponding to the -NH₂ and -NH- groups. |
| ~1600-1450 | Aromatic C=C stretching | Multiple sharp bands characteristic of the phenyl ring. |
| ~1550 | N-H bending | Bending vibration of the amine groups. |
| ~1350 | C-N stretching | Stretching vibration of the carbon-nitrogen bonds in the thiourea moiety. |
| ~1200-1000 | C-F stretching | Strong, characteristic bands for the aromatic carbon-fluorine bonds. |
| ~850-750 | C=S stretching | Thione stretching, which can be weak to medium in intensity. |
Data is inferred from spectra of analogous fluorinated phenylthioureas.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region will show a complex multiplet due to the coupling of the two aromatic protons with each other and with the three fluorine atoms. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR will be more complex due to C-F coupling. The carbon of the C=S group is expected to appear significantly downfield. The aromatic carbons will show splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity and Coupling (J, Hz) | Assignment |
| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons |
| ¹H | 7.5 - 9.5 (broad) | Singlets | -NH and -NH₂ protons |
| ¹³C | ~180 | Singlet | C=S |
| ¹³C | 140 - 155 (large J) | Doublets of doublets of doublets (ddd) | Fluorine-bearing aromatic carbons (C-F) |
| ¹³C | 110 - 130 | Multiplets | Other aromatic carbons |
Chemical shifts are highly dependent on the solvent used. Values are estimations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiourea side chain or cleavage of the phenyl ring.
Potential Applications in Drug Development
Thiourea derivatives have been investigated for a wide range of therapeutic applications. The introduction of the 2,3,4-trifluorophenyl group is anticipated to modulate the biological activity of the parent phenylthiourea scaffold.
Diagram 3: Potential Therapeutic Targets for Thiourea Derivatives
Caption: Potential therapeutic applications of the this compound scaffold.
The electron-withdrawing nature of the fluorine atoms can alter the pKa of the N-H protons, potentially enhancing hydrogen bonding interactions with target proteins. Furthermore, the trifluorinated phenyl ring can engage in favorable orthogonal multipolar interactions with protein residues, contributing to binding affinity. The metabolic stability of the molecule is also likely to be enhanced due to the strength of the C-F bonds, a desirable property in drug candidates.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is straightforward from commercially available starting materials. The trifluorinated phenyl ring is expected to impart unique structural and electronic properties, influencing its conformation, intermolecular interactions, and ultimately its biological activity. The spectroscopic data, predictable from related compounds, provides a clear roadmap for its characterization. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Fun, H. -K., et al. (2012). 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2460. [Link]
-
Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. (2025). ResearchGate. [Link]
-
Limban, C., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(9), 15664-15684. [Link]
-
Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study from X-ray Powder Diffraction Using Simulated Annealing. (2015). R Discovery. [Link]
-
N-[2-(Trifluoromethyl)phenyl]thiourea. SpectraBase. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 8-15. [Link]
-
Pinga, O., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4906. [Link]
-
Alkan, C., et al. (2015). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
-
Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. (2020). PMC. [Link]
-
Thiourea, phenyl-. NIST WebBook. [Link]
-
(4-Bromo-2-(trifluoromethyl)phenyl)thiourea. PubChem. [Link]
-
Zhang, Z., et al. (2017). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 15(31), 6649-6669. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19411-19434. [Link]
-
Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. (2021). PMC. [Link]
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
(PDF) Crystal structure and computational study of a fluorine-containing thiosemicarbazone. ResearchGate. [Link]
-
Experimental and computational analysis of 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea. ResearchGate. [Link]
Sources
The Ascendant Role of Fluorinated Thioureas: A Technical Guide for Drug Development and Catalysis
Introduction: The Fluorine Advantage in Thiourea Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. When integrated into the versatile thiourea scaffold, a privileged structure in its own right, the resulting fluorinated thiourea compounds exhibit a remarkable spectrum of biological activities and catalytic prowess. This technical guide provides an in-depth exploration of the synthesis, applications, and underlying scientific principles of this burgeoning class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as antimicrobial and anticancer agents, their emerging role as powerful organocatalysts, and their intriguing applications in the realm of supramolecular chemistry.
Synthesis of Fluorinated Thiourea Compounds: A Practical Guide
The synthesis of fluorinated thiourea derivatives is generally straightforward, with the most common method involving the reaction of an isothiocyanate with a fluorinated amine or a fluorinated isothiocyanate with an amine. The versatility of this approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the compound's steric and electronic properties.
General Synthetic Protocol: N,N'-Disubstituted Thioureas
A prevalent method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. The reaction is typically carried out in a suitable solvent, such as dioxane or acetone, and can be facilitated by a catalytic amount of a base like triethylamine.[1]
Experimental Protocol: Synthesis of N-(Aryl)-N'-(fluorophenyl)thiourea
-
Preparation of Isothiocyanate: To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetone), add thiophosgene (1.1 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the formation of the isothiocyanate is complete (monitored by TLC).
-
Thiourea Formation: In a separate flask, dissolve the fluorinated aniline (1.0 eq.) in the same solvent. To this solution, add the freshly prepared isothiocyanate solution dropwise at room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 6-12 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(aryl)-N'-(fluorophenyl)thiourea.
The following diagram illustrates the general workflow for the synthesis of N,N'-disubstituted fluorinated thioureas.
Caption: A generalized workflow for the synthesis of N,N'-disubstituted fluorinated thioureas.
Medicinal Chemistry Applications: A Dual Threat to Disease
Fluorinated thiourea derivatives have emerged as a promising class of therapeutic agents, demonstrating significant potential in both antimicrobial and anticancer applications. The presence of the fluorine atom often enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several studies have highlighted the potent antimicrobial properties of fluorinated thiourea compounds. Their mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. The lipophilicity conferred by fluorine can be particularly advantageous for penetrating the lipid-rich cell walls of bacteria.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated thiourea compounds against various microbial strains, showcasing their broad-spectrum activity.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4a | Bacillus subtilis | 1.95 | [1] |
| 4a | Staphylococcus aureus | 3.9 | [1] |
| 4a | Escherichia coli | 7.81 | [1] |
| 4a | Pseudomonas aeruginosa | 15.63 | [1] |
| 3d | Bacillus subtilis | 7.81 | [1] |
| 3d | Staphylococcus aureus | 15.63 | [1] |
| 4b | Bacillus subtilis | 7.81 | [1] |
| 4b | Staphylococcus aureus | 15.63 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) values of selected fluorinated thiourea derivatives against various bacteria.[1]
Anticancer Activity: A Targeted Approach to Tumor Cells
The thiourea scaffold is a known pharmacophore in many anticancer drugs, and the addition of fluorine can further enhance their efficacy. Fluorinated thioureas have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of protein tyrosine kinases and topoisomerase II.[1]
Below is a table summarizing the in vitro anticancer activity (IC50 values) of several fluorinated thiourea derivatives against different cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4a | HepG2 (Liver Carcinoma) | 4.8 µg/mL | [1] |
| 11d | BGC-823 (Gastric Carcinoma) | 20.9 | [2] |
| 11d | A-549 (Lung Carcinoma) | 19.2 | [2] |
| 8 | SW480 (Colon Carcinoma) | 1.5-8.9 | [3] |
| 8 | PC3 (Prostate Carcinoma) | 6.9 | [3] |
| A2 | MCF-7 (Breast Cancer) | 52.35 | [4] |
| A3 | MCF-7 (Breast Cancer) | 54.81 | [4] |
| B1 | MCF-7 (Breast Cancer) | 53.9 | [4] |
| B3 | MCF-7 (Breast Cancer) | 54.1 | [4] |
Table 2: IC50 values of selected fluorinated thiourea derivatives against various cancer cell lines.
Organocatalytic Applications: The Rise of Asymmetric Catalysis
Chiral fluorinated thioureas have gained significant attention as highly effective hydrogen-bond donors in organocatalysis. The electron-withdrawing nature of the fluorine substituents enhances the acidity of the N-H protons, leading to stronger and more directional hydrogen bonding with the substrate. This interaction is crucial for the activation of electrophiles and the stereocontrol of asymmetric reactions.
These catalysts have been successfully employed in a variety of enantioselective transformations, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, consistently affording high yields and excellent enantioselectivities.
The following diagram illustrates the general principle of thiourea-based organocatalysis, where the thiourea catalyst activates an electrophile through hydrogen bonding, facilitating a nucleophilic attack.
Caption: Mechanism of electrophile activation by a chiral fluorinated thiourea organocatalyst.
Supramolecular Chemistry: Anion Recognition and Self-Assembly
The strong hydrogen-bonding capabilities of fluorinated thioureas also make them excellent candidates for applications in supramolecular chemistry, particularly in the field of anion recognition. The acidic N-H protons can form stable complexes with various anions, leading to a detectable signal, such as a color change or a change in fluorescence. This property has been exploited in the development of chemosensors for anions like fluoride and acetate.
The electron-withdrawing fluorine atoms enhance the acidity of the thiourea N-H protons, making them more effective anion binders. The selectivity of these receptors can be tuned by modifying the substituents on the thiourea scaffold.
Conclusion: A Bright Future for Fluorinated Thioureas
Fluorinated thiourea compounds represent a dynamic and rapidly evolving field of chemical research. Their straightforward synthesis, coupled with the profound impact of fluorination on their chemical and biological properties, has positioned them as highly valuable molecules in drug discovery and catalysis. The compelling antimicrobial and anticancer activities of these compounds warrant further investigation and optimization for the development of novel therapeutic agents. Furthermore, the continued exploration of their potential in asymmetric organocatalysis and supramolecular chemistry promises to unlock new and exciting applications. As our understanding of the intricate interplay between fluorine substitution and molecular function deepens, the future for fluorinated thioureas in addressing significant scientific challenges appears exceptionally bright.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]
-
Vasile, C. M., Bîcu, E., Brezestean, I. A., Uivarosi, V., & Moldoveanu, C. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6289. [Link]
-
Kowalski, P., & Raj, V. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-131. [Link]
-
Li, Y., Li, X., Wang, Y., Zhang, Y., & Yin, J. (2015). Synthesis and Antitumor Activities of Chiral Dipeptide Thioureas Containing an Alpha-Aminophosphonate Moiety. Molecules, 20(8), 14366–14383. [Link]
-
Janecka, A., & Gach, K. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(21), 6439. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]
-
Li, Y., Li, X., Wang, Y., Zhang, Y., & Yin, J. (2015). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. ResearchGate. [Link]
-
Gale, P. A., & Caltagirone, C. (2015). Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs. Supramolecular Chemistry, 27(10-11), 733-743. [Link]
-
Szafranski, K., Lecka-Czernik, B., & Czarnomysy, R. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(1), 1. [Link]
-
Janecka, A., & Gach, K. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6439. [Link]
-
Wenzel, M., Hiscock, J. R., & Gale, P. A. (2015). Applications of Supramolecular Anion Recognition. Chemical Reviews, 115(15), 7849–7928. [Link]
-
Ghosh, K., & Masanta, G. (2008). Urea/thiourea derivatives and Zn(II)-DPA complex as receptors for anionic recognition—A brief account. Journal of Chemical Sciences, 120(1), 39-49. [Link]
-
Martínez-Máñez, R., & Sancenón, F. (2003). Thiourea-Based Receptors for Anion Recognition and Signaling. Chemical Reviews, 103(11), 4419–4476. [Link]
-
Takemoto, Y. (2010). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1157-1167. [Link]
-
Al-Saidi, A. A., & Khan, A. (2024). Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega, 9(4), 4567-4578. [Link]
-
MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172–1175. [Link]
-
Maji, M., & Das, S. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 18(43), 8745-8768. [Link]
-
Gouverneur, V. (2025). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. Angewandte Chemie International Edition. [Link]
-
Kalai, C., & Tlili, A. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Preprints.org. [Link]
-
Park, S., & Kim, Y. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1496. [Link]
-
Shakeel, A., & Ahmad, S. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
Li, J., & Cui, F. (2007). A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. ResearchGate. [Link]
Sources
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiourea Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of the Thiourea Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The thiourea moiety, with its characteristic N-(C=S)-N fragment, stands as a testament to this principle.[1] First synthesized in the 19th century, thiourea and its derivatives have evolved from simple organic curiosities into foundational building blocks for a multitude of clinically relevant compounds.[2] Their success lies in the unique electronic and structural properties of the thiocarbonyl group, which allows for potent and specific hydrogen bonding interactions with enzymes, proteins, and receptors.[2]
This guide moves beyond a mere recitation of facts to provide a senior scientist's perspective on the discovery and synthesis of novel thiourea derivatives. We will explore the causality behind synthetic choices, delve into the logic of structure-activity relationships (SAR), and provide field-proven protocols. The objective is to equip researchers and drug development professionals with the knowledge to not only synthesize these compounds but to rationally design them for enhanced efficacy and selectivity.
Chapter 1: The Thiourea Moiety as a Privileged Pharmacophore
The designation of thiourea as a privileged structure is rooted in its function as a versatile hydrogen bond donor and acceptor.[2] The nitrogen atoms' protons are acidic, while the sulfur atom is a potent hydrogen bond acceptor. This dual nature enables thiourea derivatives to mimic peptide bonds and engage in key binding interactions within the active sites of biological macromolecules. This functionality is central to their broad spectrum of therapeutic properties, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects.[2][3][4]
Historically, thiourea derivatives have been instrumental in drug development. For instance, Metiamide, a thiourea-containing compound, was a crucial step in the development of H₂-receptor antagonists for treating ulcers.[2] Although later replaced to mitigate side effects, its development paved the way for blockbuster drugs like Cimetidine by demonstrating the scaffold's potential.[2] More recently, thioureas have been identified as potent agents against microbial resistance and various cancers, underscoring their continuing relevance.[5]
Caption: Hydrogen bonding capabilities of the thiourea scaffold.
Chapter 2: Core Synthetic Strategies and Protocols
The synthesis of thiourea derivatives is adaptable, with several reliable methods available to the modern chemist. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (mono-, di-, or tri-substituted), and scalability requirements.
Method A: The Cornerstone Synthesis from Isothiocyanates and Amines
This is the most versatile and widely employed method for preparing N,N'-disubstituted thioureas, celebrated for its high yields and the vast commercial availability of diverse isothiocyanates and amines.[6] The reaction's causality is straightforward: it proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbon atom of the isothiocyanate group.[6]
Caption: General workflow for thiourea synthesis from isothiocyanates.
Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas [6][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetone, or tert-butanol).
-
Reaction: To the stirred solution, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature. An ice bath may be used for highly reactive amines to control the exotherm.
-
Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-6 hours).
-
Isolation:
-
If a precipitate forms upon completion, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, reduce the solvent volume in vacuo. The resulting crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the pure N,N'-disubstituted thiourea.
Method B: A Greener Approach from Amines and Carbon Disulfide
An efficient alternative, particularly for synthesizing symmetrical and some unsymmetrical thioureas, involves the condensation of amines with carbon disulfide.[8][9] This method is notable for its atom economy and its adaptability to aqueous media, aligning with the principles of green chemistry.[8] The mechanism proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another amine molecule.[8]
Experimental Protocol: Synthesis in Aqueous Medium [8]
-
Preparation: To a stirred solution of the primary aliphatic amine (2.0 equivalents) in water, add carbon disulfide (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature. The reaction progress is monitored by TLC.
-
Intermediate Activation (for unsymmetrical derivatives): After formation of the dithiocarbamate intermediate, a second, different amine can be added along with an activating agent (e.g., a coupling reagent) to form the unsymmetrical product.
-
Isolation and Purification: The product often precipitates from the aqueous medium and can be collected by filtration. Further purification is achieved by recrystallization.
Method C: Synthesis of N-Acyl Thioureas
N-acyl thioureas, which often exhibit enhanced biological activity, require a multi-step approach. The key is the in situ generation of a reactive acyl isothiocyanate.[10]
Experimental Protocol: Synthesis of N-Acyl Thioureas [10]
-
Isothiocyanate Formation: In a flask with anhydrous acetone, dissolve ammonium thiocyanate (or potassium thiocyanate). To this, add the desired acid chloride (e.g., benzoyl chloride) dropwise while stirring. This reaction forms the acyl isothiocyanate intermediate.
-
Condensation: To the same reaction mixture containing the in situ generated acyl isothiocyanate, add the desired heterocyclic or primary amine.
-
Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.
| Synthetic Method | Advantages | Considerations | Typical Yields |
| A: Isothiocyanates + Amines | High versatility, excellent yields, wide substrate scope, simple procedure.[6] | Relies on the commercial availability of isothiocyanate starting materials. | > 90% |
| B: Amines + Carbon Disulfide | Good atom economy, uses inexpensive starting materials, adaptable to "on-water" green synthesis.[9] | Can be less efficient for complex unsymmetrical derivatives. | 70-95% |
| C: N-Acyl Synthesis | Access to highly functionalized N-acyl derivatives with distinct biological profiles.[10] | Multi-step process, requires anhydrous conditions for the first step. | 65-85% |
Chapter 3: Decoding the Structure-Activity Relationship (SAR)
The biological activity of a thiourea derivative is not arbitrary; it is a direct function of its three-dimensional structure and the electronic properties of its substituents. Understanding the SAR is critical for rationally designing more potent and selective drug candidates.[11][12] The key is to analyze how modifications at the N¹ and N³ positions influence the molecule's interaction with its biological target.[13]
Key Pillars of Thiourea SAR:
-
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2), trifluoromethyl (-CF3), or halogens onto aromatic rings attached to the thiourea nitrogens is a common and effective strategy.[12] Causality: These groups increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This enhanced bonding affinity can lead to more potent inhibition of target enzymes.[12][14] For example, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea showed potent activity against multiple breast cancer cell lines, with the nitro group being a key contributor.[14]
-
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule governs its ability to cross cell membranes and reach its target.[12] Adding hydrophobic moieties like alkyl or methoxy groups can improve bioavailability and bacteriostatic action.[12] However, excessively bulky groups can introduce steric hindrance, preventing the molecule from fitting into the target's binding pocket. A balance is essential.
-
Introduction of Heterocycles: Incorporating heterocyclic rings (e.g., benzothiazole, pyrazole, pyridine) is a powerful strategy for modulating activity.[3][4] Causality: These rings can introduce additional points of interaction (H-bonding, π-π stacking), improve pharmacokinetic properties, and alter the molecule's overall geometry to better fit a specific target.[3]
Sources
- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
(2,3,4-Trifluorophenyl)thiourea: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of (2,3,4-Trifluorophenyl)thiourea. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its synthesis and characterization by drawing upon established chemical principles and data from structurally analogous compounds. We present detailed protocols for its preparation and analysis, alongside predicted physicochemical parameters to facilitate its exploration as a potential therapeutic agent.
Introduction: The Rationale for this compound in Drug Discovery
The thiourea scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The specific substitution pattern of a 2,3,4-trifluorophenyl moiety is of particular interest as it can profoundly influence the electronic and conformational properties of the molecule, potentially leading to novel pharmacological profiles. This guide focuses on this compound, a compound at the intersection of these two valuable pharmacophores, to provide a foundational understanding for its synthesis, characterization, and potential application in drug discovery programs.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of this compound consists of a thiourea group attached to a 2,3,4-trifluorinated phenyl ring. This substitution pattern is expected to significantly impact its physicochemical properties compared to unsubstituted phenylthiourea.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", color="#202124", fontcolor="#202124"]; "C2" [label="C", pos="-0.866,0.5!", color="#202124", fontcolor="#202124"]; "C3" [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C4" [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; "C5" [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C6" [label="C", pos="0.866,0.5!", color="#202124", fontcolor="#202124"]; "N1" [label="N", pos="1.732,1!", color="#4285F4", fontcolor="#FFFFFF"]; "H1" [label="H", pos="2.232,0.6!", color="#202124", fontcolor="#202124"]; "C7" [label="C", pos="2.598,1.5!", color="#202124", fontcolor="#202124"]; "S1" [label="S", pos="2.598,2.5!", color="#FBBC05", fontcolor="#202124"]; "N2" [label="N", pos="3.464,1!", color="#4285F4", fontcolor="#FFFFFF"]; "H2" [label="H", pos="3.964,1.4!", color="#202124", fontcolor="#202124"]; "H3" [label="H", pos="3.964,0.6!", color="#202124", fontcolor="#202124"]; "F1" [label="F", pos="-1.732,1!", color="#EA4335", fontcolor="#FFFFFF"]; "F2" [label="F", pos="-1.732,-1!", color="#EA4335", fontcolor="#FFFFFF"]; "F3" [label="F", pos="0,-2!", color="#EA4335", fontcolor="#FFFFFF"]; "H4" [label="H", pos="1.732,-1!", color="#202124", fontcolor="#202124"];
"C1" -- "C2" [color="#34A853"]; "C2" -- "C3" [color="#34A853"]; "C3" -- "C4" [color="#34A853"]; "C4" -- "C5" [color="#34A853"]; "C5" -- "C6" [color="#34A853"]; "C6" -- "C1" [color="#34A853"]; "C6" -- "N1" [color="#34A853"]; "N1" -- "H1" [color="#34A853"]; "N1" -- "C7" [color="#34A853"]; "C7" -- "S1" [style=double, color="#34A853"]; "C7" -- "N2" [color="#34A853"]; "N2" -- "H2" [color="#34A853"]; "N2" -- "H3" [color="#34A853"]; "C2" -- "F1" [color="#34A853"]; "C3" -- "F2" [color="#34A853"]; "C4" -- "F3" [color="#34A853"]; "C5" -- "H4" [color="#34A853"]; } Molecular Structure of this compound
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₇H₅F₃N₂S | Based on the constituent atoms. |
| Molecular Weight | 226.19 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 160-175 | The melting point of phenylthiourea is ~154°C. The introduction of three fluorine atoms is expected to increase the molecular weight and potentially strengthen intermolecular interactions through dipole-dipole forces and weak hydrogen bonds, thus raising the melting point. For comparison, 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea has a melting point of 156-160 °C.[1] |
| LogP | ~2.5 - 3.5 | The presence of the trifluorophenyl group will significantly increase lipophilicity compared to phenylthiourea (LogP ~1.7). Each fluorine atom generally increases LogP by approximately 0.2-0.4 units. |
| pKa | ~11-12 | The electron-withdrawing nature of the trifluorophenyl ring is expected to increase the acidity of the thiourea N-H protons compared to unsubstituted phenylthiourea (pKa ~12.5). |
| Aqueous Solubility | Low | Phenylthiourea has low water solubility. The highly fluorinated phenyl ring will further decrease aqueous solubility. It is expected to be soluble in organic solvents like DMSO and DMF. |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar thiourea derivatives. |
Synthesis Protocol
The synthesis of this compound can be readily achieved through the reaction of 2,3,4-Trifluorophenyl isothiocyanate with a source of ammonia. This is a standard and high-yielding nucleophilic addition reaction.
Materials and Reagents
-
2,3,4-Trifluorophenyl isothiocyanate (CAS: 119474-40-7)[2]
-
Ammonium hydroxide (28-30% solution in water)
-
Ethanol or Tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3,4-Trifluorophenyl isothiocyanate in a suitable solvent such as ethanol or THF.
-
Nucleophilic Addition: While stirring at room temperature, add an excess (approximately 2-3 equivalents) of concentrated ammonium hydroxide solution dropwise to the isothiocyanate solution.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is no longer visible.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration and wash with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Analytical Characterization
Due to the absence of published experimental data, the following sections outline the expected analytical characteristics of this compound based on the known spectral properties of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiourea N-H protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by fluorine-proton coupling. The N-H protons of the thiourea group will likely appear as two broad singlets in the region of δ 7.5-9.5 ppm, and their chemical shift may be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to resonate in the range of δ 180-190 ppm. The aromatic carbons will show characteristic splitting patterns due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide three distinct signals for the fluorine atoms at the 2, 3, and 4 positions of the phenyl ring, each with characteristic splitting patterns due to fluorine-fluorine and fluorine-proton coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=S stretching: A strong absorption band in the region of 1300-1400 cm⁻¹ characteristic of the thiocarbonyl group.
-
C-N stretching: Bands in the region of 1450-1550 cm⁻¹ associated with the C-N stretching vibrations.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluorophenyl group.
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.19 g/mol ). The fragmentation pattern will likely involve cleavage of the C-N bond connecting the phenyl ring to the thiourea moiety and loss of the thiourea group.
Potential Biological Activities and Therapeutic Relevance
While the biological activity of this compound has not been specifically reported, the broader class of fluorinated phenylthioureas has demonstrated a range of promising pharmacological activities.
-
Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethylphenyl moiety, in particular, has been associated with potent anticancer properties.
-
Antimicrobial Activity: Thiourea derivatives have been investigated for their antibacterial and antifungal properties. The presence of fluorine atoms can enhance the antimicrobial potency of these compounds.
-
Enzyme Inhibition: The thiourea functional group can act as a hydrogen bond donor and acceptor, enabling it to interact with the active sites of various enzymes.
The unique electronic properties conferred by the 2,3,4-trifluorophenyl substitution may lead to novel interactions with biological targets, making this compound a compelling candidate for screening in various disease models.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a comprehensive starting point for its synthesis, characterization, and biological evaluation. By leveraging established synthetic methodologies and predictive physicochemical profiling, researchers can efficiently incorporate this compound into their screening libraries and explore its therapeutic potential. The detailed protocols and expected analytical data herein are intended to lower the barrier to entry for the investigation of this and other novel fluorinated thiourea derivatives.
References
-
Chem-Impex International. 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea. [Link]
-
PubChem. Phenylthiourea. [Link]
Sources
Methodological & Application
The Emergent Utility of (2,3,4-Trifluorophenyl)thiourea in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Within the diverse landscape of organofluorine chemistry, reagents and catalysts bearing fluorinated phenyl moieties have gained prominence. This guide provides an in-depth exploration of (2,3,4-Trifluorophenyl)thiourea , a versatile yet under-explored building block and organocatalyst in organic synthesis. We will delve into its unique electronic characteristics, showcase its application in the synthesis of bioactive heterocyclic systems, and provide detailed, field-proven protocols to facilitate its use in the laboratory.
The Scientific Rationale: Understanding the Role of the 2,3,4-Trifluorophenyl Moiety
Thiourea derivatives have emerged as powerful hydrogen-bond donors in organocatalysis, capable of activating electrophiles and stabilizing anionic intermediates.[1][2] The catalytic efficacy of an arylthiourea is profoundly influenced by the electronic nature of the aromatic substituent. The presence of multiple fluorine atoms on the phenyl ring, as in this compound, significantly enhances the acidity of the N-H protons through a strong electron-withdrawing inductive effect. This heightened acidity translates to more potent hydrogen bonding capabilities compared to non-fluorinated or less-fluorinated analogues, thereby accelerating reactions and often influencing their stereochemical outcome.
While the 3,5-bis(trifluoromethyl)phenyl substituted thiourea (Schreiner's catalyst) is a well-established organocatalyst, the 2,3,4-trifluoro substitution pattern offers a unique electronic and steric profile that can lead to distinct reactivity and selectivity.[2] The contiguous arrangement of the fluorine atoms creates a highly polarized aromatic ring, which can engage in specific non-covalent interactions with substrates and transition states.
Core Application: Synthesis of Biologically Relevant Heterocycles
Thioureas are valuable precursors for the synthesis of a wide array of heterocyclic compounds, owing to the reactive thiocarbonyl group and the nucleophilic nitrogen atoms.[3] They are particularly instrumental in the construction of sulfur and nitrogen-containing rings, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.[4][5] this compound serves as a key reagent in the synthesis of fluorinated thiazole and triazole derivatives, imparting the desirable trifluorophenyl motif to the final products.[6]
Mechanistic Insight: The Hantzsch Thiazole Synthesis
A classic and reliable method for the synthesis of thiazole rings is the Hantzsch reaction, which involves the condensation of a thiourea with an α-haloketone. The reaction proceeds through the initial formation of an isothiouronium salt, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The trifluorophenyl group in this context is a crucial substituent that will be present in the final molecule, potentially influencing its biological activity.
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of this compound and its subsequent use in a representative heterocyclic synthesis.
Protocol 1: Synthesis of 1-(2,3,4-Trifluorophenyl)thiourea
This protocol outlines the synthesis of the title compound from the corresponding amine and a source of thiocarbonyl.
Materials:
-
2,3,4-Trifluoroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Benzoyl chloride
-
Acetone
-
Water
Procedure:
-
In situ generation of 2,3,4-Trifluorophenyl isothiocyanate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluoroaniline (1 equivalent) in acetone.
-
To this solution, add ammonium thiocyanate (1.1 equivalents).
-
Slowly add a solution of benzoyl chloride (1 equivalent) in acetone dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
The intermediate N-(2,3,4-trifluorophenyl)benzamide will precipitate. Filter the solid, wash with water, and dry.
-
-
Hydrolysis to form the thiourea:
-
Suspend the crude N-(2,3,4-trifluorophenyl)benzamide in an aqueous solution of sodium hydroxide (2M).
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The 1-(2,3,4-Trifluorophenyl)thiourea will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 2-Amino-4-phenyl-5-(2,3,4-trifluorophenyl)thiazole
This protocol demonstrates the application of the synthesized this compound in a Hantzsch thiazole synthesis.
Materials:
-
1-(2,3,4-Trifluorophenyl)thiourea
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(2,3,4-Trifluorophenyl)thiourea (1 equivalent) in 50 mL of absolute ethanol.
-
Add 2-bromoacetophenone (1 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenyl-5-(2,3,4-trifluorophenyl)thiazole.
Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its structure and purity.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2,3,4-Trifluoroaniline | Ammonium thiocyanate | Acetone | 1 | - |
| 2 | N-(2,3,4-trifluorophenyl)benzamide | NaOH (aq) | Water | 3 | >85 |
| 3 | 1-(2,3,4-Trifluorophenyl)thiourea | 2-Bromoacetophenone | Ethanol | 6 | ~80-90 |
Broader Applications and Future Outlook
The utility of this compound extends beyond the synthesis of thiazoles. Its enhanced hydrogen-bonding capabilities make it a promising candidate as an organocatalyst in a variety of asymmetric transformations, including:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Biginelli Reactions: Facilitating the one-pot synthesis of dihydropyrimidinones.[7]
-
Friedel-Crafts Reactions: Activating carbonyls and imines for electrophilic aromatic substitution.
Further research into the catalytic activity of this compound and its derivatives is warranted. The unique substitution pattern may offer advantages in terms of selectivity and reactivity in comparison to existing thiourea-based organocatalysts. Its application in the synthesis of complex molecules for drug discovery and materials science is a fertile ground for future investigations.
Caption: Potential applications of this compound.
Conclusion
This compound is a reagent with significant potential in modern organic synthesis. Its enhanced hydrogen-bonding capacity, a direct consequence of its trifluorinated phenyl ring, makes it a valuable tool for both stoichiometric and catalytic transformations. The detailed protocols provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors, particularly in the construction of fluorinated heterocyclic scaffolds of medicinal interest. As the demand for sophisticated fluorinated molecules continues to grow, the exploration of reagents like this compound will undoubtedly pave the way for new discoveries and innovations in chemical science.
References
- Ahmed EM, Taha NM, El-gawad SMA, Nady NMS. Novel thiourea, quinazoline, thiazolidine, thieno[2,3-d]-pyrimidine, 4-thiazolidinone, pyrrole, pyrrolo[2,3-d]pyrimidine derivatives containing sulfamoyl moiety. Der Chem Sin. 2011;2:197–210.
- Zhang Z, Bao Z, Xing H. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Org Biomol Chem. 2014 May 28;12(20):3151-62.
- Bielenica A, et al. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Eur J Med Chem. 2015 Aug 28;101:111-25.
- Lippert KM, Hof K, Gerbig D, et al. Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group. European Journal of Organic Chemistry. 2012;2012(30):5919-5927.
- Rauf MK, Bolte M, Badshah A. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E. 2009;E65(2):o260.
- Shakeel A, et al. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. 2016;2(1):10-20.
- Ibrahim HS, Eldehna WM, Abdel-Aziz HA, Elaasser MM, Abdel-Aziz MM. Improvement of antibacterial activity of some sulfa drugs through linkage to certain phthalazin-1(2H)-one scaffolds. Eur J Med Chem. 2014 Oct 6;85:480-6.
- Yadav G, et al. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences. 2014;126(5):1495-1501.
- Rezki N, Aouad MR. Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. 2020;25(11):2634.
- Fatimatul Akma A, et al. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. 2017;21(6):1226-1234.
- Al-Salim YM, Al-Asadi R. Synthesis, Anti-breast Cancer Activity, and Molecular Docking Studies of Thiourea Benzamide Derivatives and Their Complexes with Copper Ion. Journal of the Turkish Chemical Society, Section A: Chemistry. 2023;10(2):421-438.
- Al-Omair MA, et al. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal. 2017;11(1):23.
- Strzyga-Łach P, et al. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology. 2024;982:176885.
- Al-Azawi AM, et al. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. 2022;6(1):59-66.
- Murtaza G, et al. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E. 2010;E66(Pt 1):o102.
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (2,3,4-Trifluorophenyl)thiourea in Medicinal Chemistry
Foreword: The Rise of Fluorinated Thioureas in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile thiourea moiety (a privileged structure known for its broad spectrum of biological activities), the resulting fluorinated thiourea derivatives present a compelling class of compounds for drug development.[1][2]
This guide focuses on the medicinal chemistry applications of a specific subclass: (2,3,4-Trifluorophenyl)thiourea and its analogues. We will delve into the rationale behind their design, their synthesis, their significant potential as anticancer and antimicrobial agents, and the detailed protocols required to explore their therapeutic promise.
The this compound Scaffold: A Rationale for Design
The thiourea core, characterized by the N-C(=S)-N linkage, is a versatile hydrogen bond donor and acceptor, allowing it to interact with a multitude of biological targets, including kinases, topoisomerases, and receptors.[3][4] The trifluorophenyl ring serves several key functions:
-
Modulation of Physicochemical Properties: The three fluorine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.
-
Metabolic Blocking: The C-F bond is exceptionally stable, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Enhanced Binding Interactions: The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the entire molecule, influencing its interaction with protein active sites. It can participate in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to higher binding affinity.
Synthesis of this compound Derivatives
The synthesis of N,N'-disubstituted thioureas is a robust and well-established chemical transformation. The most common approach involves the reaction of an amine with an isothiocyanate. To generate a library of derivatives based on the this compound core, one can react 2,3,4-trifluoroaniline with a variety of commercially available or custom-synthesized isothiocyanates.
Protocol 2.1: General Synthesis of 1-(Aryl)-3-(2,3,4-trifluorophenyl)thiourea
This protocol describes a general method for synthesizing a target thiourea derivative, for example, 1-(3,4-dichlorophenyl)-3-(2,3,4-trifluorophenyl)thiourea, by reacting 2,3,4-trifluoroaniline with 3,4-dichlorophenyl isothiocyanate.
Materials:
-
2,3,4-Trifluoroaniline
-
3,4-Dichlorophenyl isothiocyanate
-
Anhydrous Ethanol (or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 2,3,4-trifluoroaniline (1.0 eq) in anhydrous ethanol (10 mL per gram of aniline).
-
Addition of Isothiocyanate: To this stirring solution, add 3,4-dichlorophenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-80°C) for 2-6 hours.
-
Causality Note: The reaction is a nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate. Heating accelerates the reaction to completion. Anhydrous solvent is preferred to prevent side reactions with water.
-
-
Monitoring: Monitor the reaction progress by TLC. The product should be significantly less polar than the starting aniline.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. A solid precipitate of the thiourea product will often form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure thiourea derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Application in Oncology: A Potent Cytotoxic Agent
Fluorinated phenylthiourea derivatives have demonstrated significant potential as anticancer agents.[5] Studies on structurally related compounds, such as 3-(trifluoromethyl)phenylthiourea derivatives, have shown high cytotoxicity against various cancer cell lines, including those from colon, prostate, and leukemia.[6] The activity of these compounds often surpasses that of established chemotherapy drugs like cisplatin in in-vitro models.[6]
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
The anticancer effect of these thiourea derivatives is often multifactorial. Key mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to be a potent inducer of late-stage apoptosis in colon cancer and leukemia cell lines.[6]
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives act as potent inhibitors of Interleukin-6 (IL-6) secretion in cancer cells, disrupting a key signaling pathway for tumor growth and survival.[6]
-
Kinase Inhibition: The thiourea scaffold is a known "hinge-binder" for many protein kinases. Derivatives have been developed as inhibitors of crucial cancer-related kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for tumor angiogenesis.[3][6] Molecular docking studies suggest that the thiourea moiety forms key hydrogen bonds within the ATP-binding pocket of the kinase.[3]
Table 1: Cytotoxic Activity of Representative Fluorinated Phenylthiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 ± 0.72 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (Leukemia) | 6.3 ± 1.10 | [6] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 7.6 ± 1.75 | [6] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [3] |
Note: Data is for structurally similar compounds and illustrates the potential of the this compound class.
Diagram 1: Proposed Mechanism of Kinase Inhibition
Caption: Proposed mechanism of VEGFR-2 inhibition by a trifluorophenylthiourea derivative.
Protocol 3.1: In-Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
DMSO (for dissolving the compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell blank.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the appropriate wells. Incubate for another 48-72 hours.
-
Self-Validation Note: Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity. A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel as a positive control.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Application in Microbiology: A Novel Antibacterial Agent
Thiourea derivatives incorporating trifluoromethylphenyl moieties have shown potent activity against Gram-positive bacteria, including clinically relevant methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[7][8]
Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary antibacterial mechanism for many thiourea derivatives is the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.[9]
-
DNA Gyrase and Topoisomerase IV: These enzymes are critical for managing DNA supercoiling during replication. Certain thiourea derivatives have been shown to inhibit the decatenation activity of Topoisomerase IV isolated from S. aureus.[7] Molecular docking studies suggest these compounds bind to the enzyme's active site, preventing it from processing its DNA substrate.[9]
-
Biofilm Inhibition: Beyond killing planktonic (free-floating) bacteria, some of these compounds are effective at inhibiting and eradicating bacterial biofilms.[7][9] This is a critical feature, as biofilms are notoriously resistant to conventional antibiotics.
Table 2: Antimicrobial Activity of Representative Fluorinated Phenylthiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus (Standard & Hospital) | 0.25 - 2 | [7] |
| 1-Allyl-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus (Standard & Hospital) | 1 - 16 | [7] |
| 1-Benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea | S. epidermidis (Standard) | 2 | [7] |
Note: MIC (Minimum Inhibitory Concentration). Data is for structurally similar compounds.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: A streamlined workflow for the discovery of novel antimicrobial thiourea derivatives.
Protocol 4.1: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Test compound stock solution in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin)
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared in CAMHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Trustworthiness Note: This serial dilution method is a standard CLSI (Clinical and Laboratory Standards Institute) protocol, ensuring reproducibility and comparability of results.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising scaffold in medicinal chemistry. Their straightforward synthesis and potent, often multi-faceted, biological activities against cancer and pathogenic bacteria make them attractive candidates for further development. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic profiles for in-vivo efficacy, and further elucidating their molecular mechanisms of action to identify more specific and potent next-generation therapeutic agents.
References
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed.
- Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. SciSpace.
- Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
- Fluorinated and thiourea anticancer agents.
- The proposed mechanism for the formation of thiourea.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry.
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. LinkedIn.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central.
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. PubMed.
- Biological Applications of Thiourea Deriv
- Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety.
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Definitive Analytical Characterization of (2,3,4-Trifluorophenyl)thiourea: A Multi-technique Protocol
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
(2,3,4-Trifluorophenyl)thiourea is a halogenated aromatic thiourea derivative of increasing interest in medicinal chemistry and materials science. As with any specialized chemical entity, rigorous structural confirmation and purity assessment are paramount to ensure data reproducibility and compliance with regulatory standards. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization of this compound. We present detailed, field-tested protocols for spectroscopic and chromatographic techniques, explaining the causal reasoning behind experimental choices. This integrated approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), constitutes a self-validating system for structural elucidation and purity verification.
Introduction: The Imperative for Rigorous Analysis
Thiourea derivatives are a versatile class of compounds with wide applications as organocatalysts, chemosensors, and, most notably, as scaffolds in drug discovery due to their broad range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a trifluorinated phenyl ring modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compelling candidate for further investigation.
The precise arrangement of the three fluorine atoms on the phenyl ring creates unique spectroscopic signatures. An incorrect or incomplete characterization can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide establishes an authoritative workflow for researchers to confirm the identity, structure, and purity of this specific compound with high confidence.
Foundational Analysis: Spectroscopic Characterization
Spectroscopic methods provide the fundamental data for structural elucidation by probing the molecular framework at the atomic level. The combination of NMR, IR, and Mass Spectrometry offers complementary information, creating a robust dataset for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.[2]
Expert Insight: The trifluoro-substitution pattern is key. The ¹⁹F NMR will not only confirm the presence of fluorine but also, through its coupling patterns with protons and other fluorine atoms, definitively establish the 2,3,4-substitution.
2.1.1. ¹H NMR Spectroscopy
-
N-H Protons: The two N-H protons of the thiourea moiety are expected to appear as distinct singlets or broad signals in a deuterated aprotic solvent like DMSO-d₆. Their chemical shift is sensitive to concentration and temperature. In CDCl₃, they may appear as broad singlets.[3][4]
-
Aromatic Protons: The trifluorophenyl ring contains two protons. These will appear as a complex multiplet system due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
2.1.2. ¹³C NMR Spectroscopy
-
Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and will appear at a characteristic downfield shift, typically in the range of 180-185 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond ¹JCF coupling constants, appearing as distinct doublets or triplets depending on the specific coupling.
2.1.3. ¹⁹F NMR Spectroscopy
-
Causality: This is the definitive experiment for confirming the isomer. Three distinct fluorine signals are expected, each coupled to the other two fluorine nuclei and to adjacent aromatic protons. The coupling patterns (JFF) and chemical shifts are unique to the 2,3,4-substitution pattern.[2][5]
| Technique | Expected Chemical Shifts (δ) / Multiplicity | Rationale |
| ¹H NMR | ~9.5-10.5 ppm (NH), ~7.0-8.0 ppm (NH₂), ~7.2-7.8 ppm (Ar-H) | N-H protons are deshielded by adjacent electronegative atoms. Aromatic protons are in a complex environment due to F-substitution and coupling.[3][4] |
| ¹³C NMR | ~182 ppm (C=S), ~110-155 ppm (Ar-C, with C-F coupling) | The C=S bond has a characteristic downfield shift. Aromatic carbons show complex splitting due to one-, two-, and three-bond coupling to fluorine.[6] |
| ¹⁹F NMR | Three distinct multiplets | The unique electronic environment of each fluorine atom in the 2,3,4-pattern results in three separate signals with characteristic F-F coupling.[2] |
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioureas as it clearly resolves the N-H proton signals.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and the quaternary thiocarbonyl carbon.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra correctly (TMS for ¹H and ¹³C, CFCl₃ or an external standard for ¹⁹F). Integrate signals and analyze coupling patterns.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups within a molecule by measuring the absorption of infrared radiation.[7]
Expert Insight: For this molecule, the C=S and C-F stretching regions are particularly diagnostic. The N-H stretching region confirms the presence of the thiourea moiety, while the "fingerprint region" provides a unique pattern for the overall molecule.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| N-H | 3100 - 3400 | Stretching (often two bands for -NH₂) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=S | 1300 - 1400 and 800 - 900 | Stretching (often mixed with C-N)[8] |
| Aromatic C=C | 1450 - 1600 | Ring Stretching |
| C-F | 1100 - 1350 | Stretching (strong, sharp bands)[9] |
Protocol 2: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Label the significant peaks and compare them to known values for the identified functional groups.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[10]
Expert Insight: High-resolution mass spectrometry (HRMS) is highly recommended. It can determine the molecular mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula (C₇H₅F₃N₂S).
| Ion | Expected m/z (Nominal Mass) | Notes |
| [M+H]⁺ | 225 | Molecular ion peak (protonated), expected in ESI+ |
| [M]⁺˙ | 224 | Molecular ion peak, expected in EI |
| Fragments | Varies | Common fragments include loss of NH₂, HSCN, and fragmentation of the trifluorophenyl ring. |
Protocol 3: Mass Spectrometry Analysis (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method Parameters:
-
Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI positive mode is typically effective for protonating the thiourea nitrogen atoms.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 50-500) or use a high-resolution analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and compare its measured accurate mass to the theoretical mass. Analyze the fragmentation pattern if MS/MS data is acquired.
Purity Assessment: Chromatographic Methods
While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the target compound from impurities, allowing for quantification of purity, typically by UV detection.
Expert Insight: Thioureas can be challenging to retain on standard C18 columns due to their polarity.[11] A column designed for polar analytes or the use of a polar-embedded or pentafluorophenyl (PFP) stationary phase can improve retention and peak shape.[11] Using a low percentage of organic modifier at the start of the gradient is critical.
Protocol 4: Reversed-Phase HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column with polar end-capping (e.g., ACE AQ or YMC-AQ) or a PFP column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 5-10% B to ensure retention.
-
Ramp to 95% B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 269 nm).[12]
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5-1.0 mg/mL.
-
Analysis: Inject 5-10 µL of the sample. Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Integrated Analytical Workflow
For a newly synthesized or sourced batch of this compound, a logical progression of these analytical techniques ensures comprehensive characterization. This workflow validates the material for use in further research and development.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach that leverages the strengths of several modern analytical techniques. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently confirm the structure and purity of their material. The combination of NMR (¹H, ¹³C, ¹⁹F), IR, HRMS, and HPLC provides an orthogonal and self-validating dataset, ensuring the scientific integrity of subsequent studies and development efforts.
References
-
National Center for Biotechnology Information (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PubMed Central. Available at: [Link]
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). FTIR spectra of the untreated and fluorinated samples. Available at: [Link]
-
Török, G., et al. (2021). Chromatography-Free Multicomponent Synthesis of Thioureas Enabled by Aqueous Solution of Elemental Sulfur. ResearchGate. Available at: [Link]
-
Chromatography Forum (2015). hplc of thiourea. Available at: [Link]
-
Yusof, M. S. M., et al. (2011). N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea. National Center for Biotechnology Information. Available at: [Link]
-
Kowalski, K., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed Central. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Thiourea, phenyl-. NIST WebBook. Available at: [Link]
-
ResearchGate (n.d.). 1 H-NMR spectra of the thiourea derivatives. Available at: [Link]
-
SpectraBase (n.d.). N-[2-(Trifluoromethyl)phenyl]thiourea. Available at: [Link]
-
Gao, Q., et al. (2007). Chromatograms of the thiourea dioxide solution sampled at different times. ResearchGate. Available at: [Link]
-
Nikolova, Y., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]
-
Maddani, M. R., & Prabhu, K. R. (2011). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ACS Publications. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. UNIPI. Available at: [Link]
-
Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. Available at: [Link]
-
ResearchGate (n.d.). 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Available at: [Link]
-
Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. Available at: [Link]
-
Zhang, Z., & Schreiner, P. R. (2012). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Royal Society of Chemistry. Available at: [Link]
-
Kowalski, K., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. Available at: [Link]
-
Ali, T. A., & Mohamed, G. G. (2011). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. spectrabase.com [spectrabase.com]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. hplc of thiourea - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thiourea Derivatives
Introduction: The Promise of Thiourea Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antibiotic-resistant bacterial strains has created an urgent global health crisis, necessitating the discovery and development of novel antimicrobial agents.[1][2] Among the promising classes of compounds, thiourea derivatives have garnered significant attention due to their structural versatility and broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5][6] The unique chemical scaffold of thiourea allows for diverse substitutions, enabling the fine-tuning of their antimicrobial potency and spectrum.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial potential of novel thiourea derivatives.
The protocols detailed herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7] We will explore both quantitative and qualitative methods to assess antimicrobial efficacy, delve into potential mechanisms of action, and critically, evaluate the cytotoxicity of these compounds to determine their therapeutic window.
I. Quantitative Antimicrobial Susceptibility Testing: The Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[8][9] This quantitative method is essential for understanding the potency of a compound and for comparing the efficacy of different derivatives.
Principle of the Assay
This method involves challenging a standardized bacterial inoculum with serial dilutions of the thiourea derivative in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth (turbidity) is assessed to determine the MIC value.
Experimental Protocol
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[8]
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
2. Preparation of Thiourea Derivative Dilutions:
-
Prepare a stock solution of the test thiourea derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the compound in MHB directly in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Essential Controls:
-
Growth Control: Wells containing bacteria and broth medium without the test compound.
-
Sterility Control: Wells containing broth medium only.
-
Positive Control: A known antibiotic with established efficacy against the test organism.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure it has no inhibitory effect on bacterial growth.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[8]
4. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8][9]
-
Optionally, a viability indicator dye like resazurin can be added to aid in the determination of the MIC endpoint.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
II. Qualitative Antimicrobial Susceptibility Testing: The Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[2][10] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.
Principle of the Assay
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then created in the agar, and a solution of the thiourea derivative is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, a clear zone of inhibition will be observed around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[2]
Experimental Protocol
1. Preparation of Inoculated Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly lawn a standardized bacterial suspension (equivalent to 0.5 McFarland standard) over the entire surface of the MHA plate.[10]
2. Well Creation and Compound Application:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or a sterile pipette tip.[2][11]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the thiourea derivative solution at a known concentration into each well.
3. Incubation and Zone of Inhibition Measurement:
-
Allow the plates to stand for a short period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 16-24 hours.[12]
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[2]
4. Controls:
-
Negative Control: A well containing the solvent used to dissolve the compound (e.g., DMSO).[10]
-
Positive Control: A well containing a standard antibiotic known to be effective against the test organism.[12]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay for qualitative assessment of antimicrobial activity.
III. Investigating the Mechanism of Action
Understanding the mechanism by which thiourea derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Several potential mechanisms have been proposed.[1][3]
Potential Antimicrobial Mechanisms of Thiourea Derivatives
-
Enzyme Inhibition: Thiourea derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][3]
-
Disruption of Bacterial Metabolism: These compounds may interfere with key metabolic pathways necessary for bacterial survival.[1]
-
Cell Membrane Disruption: Some derivatives, particularly those with increased lipophilicity, may disrupt the integrity of the bacterial cell membrane.[3]
-
Metal Chelation: The thiourea scaffold can chelate metal ions that are essential cofactors for various microbial enzymes.[4]
Conceptual Diagram of Potential Mechanisms
Caption: Potential mechanisms of antimicrobial action for thiourea derivatives.
IV. Cytotoxicity Assessment: Ensuring Selectivity for Bacterial Targets
A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[13] The MTT assay is a widely used colorimetric method to assess the cytotoxicity of a compound on eukaryotic cells.[8][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero or HepG2) in complete cell culture medium.
-
Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[14]
2. Compound Treatment:
-
Prepare serial dilutions of the thiourea derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[8]
3. MTT Assay and Absorbance Reading:
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will convert MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance of the solution in a microplate reader at the appropriate wavelength (around 570 nm).
4. Data Analysis and CC₅₀ Determination:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
V. Data Interpretation and Presentation
Summarizing Antimicrobial Activity and Cytotoxicity Data
The obtained MIC and CC₅₀ values should be tabulated for clear comparison and interpretation.
| Thiourea Derivative | Test Organism | MIC (µg/mL) | CC₅₀ (µg/mL) on Vero Cells | Selectivity Index (SI) |
| Compound A | Staphylococcus aureus | 8 | >128 | >16 |
| Compound B | Staphylococcus aureus | 16 | 64 | 4 |
| Compound C | Escherichia coli | 32 | >128 | >4 |
| Positive Control (e.g., Ciprofloxacin) | Staphylococcus aureus | 1 | 200 | 200 |
Calculating the Selectivity Index (SI)
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the antimicrobial activity.[15]
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the bacterial target over host cells, suggesting a better safety profile.[15][16] An SI greater than 10 is generally considered promising for further development.[15][17]
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of novel thiourea derivatives. By systematically determining the MIC, assessing qualitative activity, investigating potential mechanisms, and critically evaluating cytotoxicity, researchers can effectively identify promising lead compounds for the development of new and effective antimicrobial agents. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, ultimately contributing to the fight against antimicrobial resistance.
References
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. National Institutes of Health (NIH). [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Agar well-diffusion antimicrobial assay. ResearchGate. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. J-Stage. [Link]
-
Agar well diffusion assay. YouTube. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. National Institutes of Health (NIH). [Link]
-
Table 2 Selectivity index values of compounds against bacterial pathogens. ResearchGate. [Link]
-
Selectivity factor. Wikipedia. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the... ResearchGate. [Link]
-
Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. youtube.com [youtube.com]
- 12. hereditybio.in [hereditybio.in]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectivity factor - Wikipedia [en.wikipedia.org]
Application Note: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of (2,3,4-Trifluorophenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment.[1][2] Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties.[3][4] Specifically, halogenated phenyl-containing thioureas have shown promise as potent agents against various cancer cell lines.[3][5][6] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of a specific novel compound, (2,3,4-Trifluorophenyl)thiourea.
This application note details a multi-parametric approach to cytotoxicity testing, ensuring a robust and reliable characterization of the compound's effects on cultured cells. By combining assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a more complete understanding of the compound's mechanism of action.
Scientific Principles of the Assays
A single cytotoxicity assay provides only one perspective on a compound's effect. A multi-assay approach is recommended to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to avoid misleading results due to assay-specific artifacts.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of a cell population.[1] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Lactate Dehydrogenase (LDH) Assay (Cytolysis): The LDH assay is a common method for quantifying overt cytotoxicity.[1][7] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][2] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis and membrane integrity loss.[8]
-
Caspase-3/7 Assay (Apoptosis): Caspases are a family of proteases that are central to the apoptotic process.[9] Caspase-3 and Caspase-7 are key "executioner" caspases, activated during the final stages of apoptosis.[10] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[11][12] The cleavage event releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[11]
Overall Experimental Workflow
The process for evaluating the cytotoxicity of this compound involves several sequential stages, from initial cell culture to final data analysis and interpretation. A well-structured workflow is critical for obtaining reproducible and reliable results.
Figure 2. Plausible signaling pathway for thiourea-induced apoptosis.
References
-
Panzade, P., & Paik, P. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available from: [Link]
-
ResearchGate. How can I calculate IC50 for a cytotoxic substance?. (2015). Available from: [Link]
-
Klarmann, K. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
-
ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. (2014). Available from: [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). Available from: [Link]
-
Science Gateway. How to calculate IC50. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. Available from: [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]
-
Semantic Scholar. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from: [Link]
-
Al-Hussain, S. A., Al-Majid, A. M., El-Sayed, N. N. E., Al-Omair, M. A., & Barakat, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. Available from: [Link]
-
ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Available from: [Link]
-
Khan, K. M., et al. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore, 14(2), 52-60. Available from: [Link]
-
Luminex Corporation. Muse® Caspase-3/7 Kit. Available from: [Link]
-
Viro-Labs. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available from: [Link]
-
Pharmacophore Journal. Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Available from: [Link]
-
Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. Available from: [Link]
-
ResearchGate. Thiourea protects cells from oxidative DNA damage only at doses that slow growth. (2018). Available from: [Link]
-
Chitra, S., & Shyamala, C. S. (2005). Cellular thiols and reactive oxygen species in drug-induced apoptosis. Current science, 1110-1114. Available from: [Link]
-
ResearchGate. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. (2015). Available from: [Link]
-
Simon, H. U., Haj-Yehia, A., & Levi-Schaffer, F. (2000). Role of reactive oxygen species (ROS) in apoptosis induction. Apoptosis, 5(5), 415–418. Available from: [Link]
-
Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European journal of medicinal chemistry, 101, 595-606. Available from: [Link]
-
Lennon, S. V., Martin, S. J., & Cotter, T. G. (1991). Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli. Cell proliferation, 24(2), 203–214. Available from: [Link]
-
Saeed, S., Jabeen, S., & Ul-Haq, Z. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 23(15), 8443. Available from: [Link]
-
Semantic Scholar. Role of reactive oxygen species (ROS) in apoptosis induction. (2000). Available from: [Link]
-
Wang, D., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(5), 379-387. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Probing the Potency: A Methodological Guide to Studying Enzyme Inhibition by (2,3,4-Trifluorophenyl)thiourea
Introduction: Unveiling the Inhibitory Potential of Fluorinated Thioureas
In the landscape of modern drug discovery and chemical biology, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic innovation. Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including the inhibition of various enzymes.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This guide provides a comprehensive methodological framework for the detailed investigation of enzyme inhibition by (2,3,4-Trifluorophenyl)thiourea, a compound of interest due to its unique electronic and structural features.
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will navigate the essential experiments, from initial screening and potency determination (IC50) to the elucidation of the mechanism of action (MOA) through kinetic studies. Furthermore, we will explore advanced biophysical techniques that provide deeper insights into the molecular interactions underpinning the inhibitory activity. The overarching goal is to equip the reader with the knowledge and tools to conduct a thorough and rigorous analysis of this compound as a potential enzyme inhibitor.
Part 1: Foundational Screening and Potency Determination
The initial step in characterizing a potential enzyme inhibitor is to confirm its activity and quantify its potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2][3]
Choosing a Model Enzyme System
Given that thiourea derivatives have shown promise in the management of diabetes, we will use α-amylase as a model enzyme for our protocols.[4] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for controlling postprandial hyperglycemia.[5] The protocols described herein can, however, be adapted to other enzyme systems with appropriate modifications to the substrate and detection method.
Protocol 1: α-Amylase Inhibition Assay and IC50 Determination
This protocol utilizes a 96-well plate format for efficient screening and is based on the 3,5-dinitrosalicylic acid (DNSA) method, which quantifies the reducing sugars produced by α-amylase activity.[6][7]
Materials:
-
Porcine pancreatic α-amylase (or other suitable source)
-
Starch solution (substrate)
-
This compound stock solution (in DMSO)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of α-amylase in phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Prepare a starch solution in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is constant and ideally below 1% to avoid solvent effects.
-
Prepare a stock solution of acarbose in phosphate buffer to be used as a positive control.
-
-
Assay Setup in a 96-Well Plate:
-
Blank wells: Add buffer and DNSA reagent only.
-
Control wells (100% enzyme activity): Add enzyme solution, buffer, and substrate.
-
Inhibitor wells: Add enzyme solution, the desired concentration of this compound, and substrate.
-
Positive control wells: Add enzyme solution, a known concentration of acarbose, and substrate.
-
It is crucial to include appropriate blanks for each inhibitor concentration to account for any absorbance from the compound itself.[8]
-
-
Incubation:
-
Add the enzyme and inhibitor (or buffer for control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the starch solution to all wells except the blanks.
-
Incubate the plate for a specific time (e.g., 20-30 minutes) at the same temperature.
-
-
Termination and Color Development:
-
Stop the reaction by adding the DNSA reagent to all wells.
-
Heat the plate in a boiling water bath for 5-10 minutes to facilitate color development.
-
Cool the plate to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength for the DNSA method (typically 540 nm) using a microplate reader.
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[2]
Data Presentation:
| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 8.5 ± 1.2 |
| 1 | 25.3 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 75.6 ± 2.8 |
| 100 | 92.1 ± 1.5 |
| IC50 (µM) | ~10.2 |
Caption: Example data for the determination of the IC50 value of this compound against α-amylase.
Part 2: Elucidating the Mechanism of Action (MOA)
Once the inhibitory potency has been established, the next critical step is to understand how the inhibitor interacts with the enzyme. Enzyme inhibitors are generally classified into different types based on their mechanism of action: competitive, non-competitive, uncompetitive, and mixed inhibition.[1][9]
Kinetic Studies and Lineweaver-Burk Plots
Steady-state kinetic analysis is a powerful tool for elucidating the MOA of an inhibitor.[10] By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can determine the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[11] The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], provides a linear representation of the Michaelis-Menten equation and is a useful graphical tool for distinguishing between different inhibition mechanisms.[12][13][14][15][16]
Protocol 2: Kinetic Analysis of α-Amylase Inhibition
Objective: To determine the mechanism of inhibition of this compound on α-amylase.
Procedure:
-
Experimental Design:
-
Perform the α-amylase assay as described in Protocol 1.
-
The experiment will involve varying the concentration of the substrate (starch) at several fixed concentrations of the inhibitor, this compound.
-
Choose a range of substrate concentrations that bracket the Km value of the enzyme (e.g., 0.5x Km to 5x Km).
-
Select at least three different fixed concentrations of the inhibitor, including a zero-inhibitor control. These concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Collection:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (rate of product formation). Ensure that the measurements are taken in the linear phase of the reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
To determine the mode of inhibition, construct a Lineweaver-Burk plot by plotting 1/v against 1/[S] for each inhibitor concentration.
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis (1/Vmax is unchanged), but will have different x-intercepts (-1/Km increases with increasing inhibitor concentration).[15][16]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged), but will have different y-intercepts (1/Vmax increases with increasing inhibitor concentration).[15]
-
Uncompetitive Inhibition: The lines will be parallel, with both the y-intercept and x-intercept changing.[14]
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.[1]
Visualization of Experimental Workflow:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Part 3: Advanced Biophysical Characterization
While kinetic studies are fundamental, advanced biophysical techniques can provide a more direct and detailed understanding of the inhibitor-enzyme interaction. These methods can measure binding affinity, stoichiometry, and thermodynamic parameters, offering a comprehensive picture of the binding event.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[17][18] It can be used to determine the kinetics of inhibitor binding (association and dissociation rates) and the binding affinity (KD).[17]
Protocol Outline for SPR Analysis:
-
Immobilization of the Enzyme: The target enzyme (e.g., α-amylase) is immobilized on the surface of an SPR sensor chip.
-
Inhibitor Injection: A solution of this compound is flowed over the sensor surface at various concentrations.
-
Detection of Binding: The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined from the binding and dissociation phases of the sensorgram. The equilibrium dissociation constant (KD) is then calculated (KD = koff / kon).
Data Presentation:
| Parameter | Value |
| Association Rate (kon) (M⁻¹s⁻¹) | 1.2 x 10⁴ |
| Dissociation Rate (koff) (s⁻¹) | 2.5 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (µM) | 0.21 |
Caption: Example kinetic data obtained from SPR analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[19][20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[19]
Protocol Outline for ITC Analysis:
-
Sample Preparation: The purified enzyme is placed in the sample cell of the calorimeter, and the inhibitor, this compound, is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the enzyme solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction. A single ITC experiment can provide a complete kinetic characterization of an enzyme inhibitor.[21]
Visualization of Characterization Funnel:
Caption: A hierarchical approach to inhibitor characterization.
Part 4: Troubleshooting and Best Practices
Rigorous and reproducible enzyme inhibition studies require careful attention to experimental detail. Below are some common challenges and recommendations:
-
Solubility of the Inhibitor: this compound, like many organic compounds, may have limited aqueous solubility. Ensure that the compound is fully dissolved in the stock solution and that the final assay concentration does not exceed its solubility limit, which can lead to aggregation and non-specific inhibition.[10]
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all assays and as low as possible, as it can affect enzyme activity.[22]
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the duration of the experiment under the chosen assay conditions (pH, temperature).
-
Appropriate Controls: Always include positive and negative controls to validate the assay performance. Proper blanking is essential to correct for background signals.[8]
-
Data Quality: For kinetic studies, it is crucial to measure initial rates where the reaction is linear with time. Product inhibition can sometimes lead to non-linear progress curves.[23]
Conclusion
The study of enzyme inhibition by novel compounds such as this compound is a multi-faceted process that progresses from initial discovery to in-depth mechanistic understanding. By following a systematic approach that combines robust enzymatic assays for potency determination, detailed kinetic studies to elucidate the mechanism of action, and advanced biophysical techniques for a comprehensive characterization of the binding event, researchers can build a strong foundation for further drug development efforts. The protocols and guidelines presented in this document provide a comprehensive framework for conducting these studies with scientific rigor and integrity, ultimately contributing to the advancement of therapeutic science.
References
- Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]
- Proença, C., Freitas, M., Ribeiro, D., Tomé, A. C., & Ramos, M. J. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 4.
-
Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
-
MedSchoolCoach. (2023). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
- Abraham, S. M. J., et al. (2017). Developing a screening platform by Surface Plasmon Resonance (SPR) for the characterization and discovery of enzyme inhibitors. Symposium annuel PROTEO 2017.
- Zin, N. S. N. M., et al. (2022). A 96-well-plate–based method for the estimation of alpha-amylase activity using miniaturises 3,5-dinitrosalicylic acid (dnsa) colorimetric method.
- Zin, N. S. N. M., et al. (2022). A 96-WELL-PLATE–BASED METHOD FOR THE ESTIMATION OF ALPHA-AMYLASE ACTIVITY USING MINIATURISES 3,5-DINITROSALICYLIC ACID (DNSA) COLORIMETRIC METHOD. Malaysian Applied Biology Journal.
- Tran, N. H., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 8255–8262.
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
- Hagedoorn, P.-L. (2022). Isothermal Titration Calorimetry in Biocatalysis.
-
ResearchGate. (n.d.). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetry Experiment | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). Retrieved from [Link]
- Zin, N. S. N. M., et al. (2022). View of A 96-WELL-PLATE–BASED METHOD FOR THE ESTIMATION OF ALPHA-AMYLASE ACTIVITY USING MINIATURISES 3,5-DINITROSALICYLIC ACID (DNSA) COLORIMETRIC METHOD. Malaysian Applied Biology Journal.
- Lee, S., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.
- Pinto, M., et al. (2025). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 1-8.
-
XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Retrieved from [Link]
- Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Omega, 4(10), 14358–14367.
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Retrieved from [Link]
- Brune, W., & Fabris, J. D. (1991). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Cultura, 43(5), 378-381.
- Lee, S., et al. (2025).
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? Retrieved from [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 384(2), 269–276.
- Wilson, J. J., & Gestwicki, J. E. (2012). Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases. Molecules, 17(10), 11636–11658.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
-
SparkNotes. (n.d.). Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP. Retrieved from [Link]
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets-CNS & Neurological Disorders, 6(1), 3-15.
-
Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Retrieved from [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
Sources
- 1. Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl [sparkl.me]
- 2. courses.edx.org [courses.edx.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jms.mabjournal.com [jms.mabjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jms.mabjournal.com [jms.mabjournal.com]
- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Khan Academy [khanacademy.org]
- 15. microbenotes.com [microbenotes.com]
- 16. medschoolcoach.com [medschoolcoach.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. drughunter.com [drughunter.com]
- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for High-Quality Single Crystal Growth of (2,3,4-Trifluorophenyl)thiourea
Introduction: The Critical Role of Crystallinity
(2,3,4-Trifluorophenyl)thiourea is a member of the fluorinated thiourea family, a class of compounds attracting significant interest in medicinal chemistry and materials science.[1][2] The unique electronic properties conferred by the trifluorophenyl moiety, combined with the hydrogen-bonding capabilities of the thiourea backbone, make these molecules compelling candidates for drug development, organocatalysis, and the design of novel supramolecular structures.[3][4]
The definitive characterization of such molecules, including the precise determination of their three-dimensional structure, bond angles, and intermolecular interactions, is fundamentally dependent on Single Crystal X-ray Diffraction (SCXRD).[5][6] Obtaining high-quality single crystals is, therefore, not merely a preliminary step but the most critical bottleneck in the research and development pipeline.[5] This guide provides a detailed exploration of the principles and protocols for growing diffraction-quality crystals of this compound, moving beyond simple recipes to explain the causality behind each experimental choice.
Foundational Principles: Pre-Crystallization Essentials
Successful crystallization is built on a foundation of meticulous preparation. The quality of the final crystal is inextricably linked to the purity of the starting material and a rational approach to solvent selection.
Purity of the Precursor Material
Impurities, even at trace levels, can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects, twinning, or the complete frustration of crystal growth.
-
Synthesis: this compound is typically synthesized via the reaction of 2,3,4-trifluoroaniline with an appropriate isothiocyanate precursor. A common route involves the condensation of an acid chloride with ammonium thiocyanate to form an in situ isothiocyanate, which then reacts with the amine.[7]
-
Purification: Following synthesis, rigorous purification is mandatory. Column chromatography is often effective for removing unreacted starting materials and by-products. Subsequent recrystallization from a bulk solvent system can further enhance purity.
-
Purity Verification: Before attempting crystal growth, purity should be confirmed using techniques such as:
-
NMR Spectroscopy: To confirm the chemical structure and absence of proton-containing impurities.
-
Melting Point Analysis: A sharp melting point is indicative of high purity. For thiourea, this is a key characteristic.[8]
-
TLC/LC-MS: To detect any non-volatile or UV-active impurities.
-
Physicochemical Properties & Solvent Selection
The structure of this compound dictates its interaction with solvents. The thiourea group (–NH–C(=S)–NH–) is a potent hydrogen bond donor and acceptor.[9][10] This feature is crucial for the formation of an ordered crystal lattice.[3] The trifluorophenyl ring introduces polarity and potential for halogen bonding, while also contributing to the molecule's overall shape and packing potential.
The primary goal of solvent selection is to identify a solvent or solvent system in which the compound has moderate solubility.[11]
-
High Solubility: Leads to supersaturated solutions that nucleate too rapidly, resulting in a shower of microcrystals.[9]
-
Low Solubility: The compound will not dissolve in sufficient concentration to achieve the supersaturation required for crystal growth.
A systematic screening process using a small amount of material in various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, toluene) is recommended. A good starting point is a solvent that requires slight warming to fully dissolve the compound. For challenging cases, a binary solvent system is highly effective. This involves dissolving the compound in a "good" solvent and slowly introducing a miscible "anti-solvent" in which the compound is poorly soluble.[11]
Crystallization Workflow: From Solution to Structure
The following diagram outlines the logical flow of the crystallization process, emphasizing the iterative nature of method selection and optimization.
Caption: Workflow for crystallization of this compound.
Experimental Protocols
The following are detailed protocols for three common and effective crystallization techniques. All glassware must be scrupulously clean to avoid unwanted nucleation sites. Solutions should be filtered through a syringe filter (0.22 µm PTFE) to remove any particulate matter.[11]
Method 1: Slow Evaporation
This is the most straightforward technique and an excellent starting point.[12] It relies on the gradual increase in solute concentration as the solvent evaporates.
-
Principle: A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly over hours to weeks, leading to supersaturation and subsequent crystal growth.[5]
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a suitable solvent (e.g., ethyl acetate, acetone) in a small, narrow vial (an NMR tube can be very effective).[9][11] Add just enough solvent to fully dissolve the compound with gentle warming if necessary.
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[11] Fewer/smaller holes slow down evaporation, which generally leads to larger, higher-quality crystals.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf).[12]
-
Monitor the vial periodically without disturbing it. Crystals may form within a day or take several weeks. Avoid highly volatile solvents like dichloromethane or diethyl ether if possible, as their rapid evaporation can lead to cracked or poor-quality crystals.[9][10]
-
Method 2: Vapor Diffusion
This technique offers greater control than slow evaporation and is particularly useful for milligram quantities of material.[10][13]
-
Principle: The compound is dissolved in a "good" solvent. This solution is placed in an environment containing the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.[5][13]
-
Protocol:
-
Prepare a concentrated solution by dissolving 2-5 mg of the compound in a small volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene, chloroform) in a small, open inner vial.[14]
-
Place this inner vial inside a larger beaker or jar (the outer chamber).
-
Add 2-5 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer chamber, ensuring the liquid level is below the top of the inner vial.[13][14]
-
Seal the outer chamber tightly with a lid or parafilm.
-
Place the setup in a vibration-free location. Over time, the more volatile anti-solvent will diffuse into the solvent in the inner vial, causing crystals to form at the interface or on the vial walls.
-
Method 3: Slow Cooling (Temperature Gradient)
This method is ideal for compounds that exhibit a significant change in solubility with temperature.
-
Principle: A saturated solution is prepared at an elevated temperature. The solution is then cooled very slowly, causing it to become supersaturated as the temperature drops, which initiates nucleation and crystal growth.[5][15]
-
Protocol:
-
Add the compound to a chosen solvent in a sealable vial until a saturated solution is formed with some solid remaining.
-
Heat the sealed vial gently (e.g., in a warm water bath or on a hot plate) until all the solid material dissolves completely.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool) to ensure a very slow rate of cooling to room temperature.[15]
-
Allow the setup to cool undisturbed over 24-48 hours. Rapid cooling will result in the formation of powder or small, poorly-defined crystals.
-
Comparative Summary and Troubleshooting
| Parameter | Slow Evaporation | Vapor Diffusion | Slow Cooling |
| Setup Complexity | Low | Medium | Low to Medium |
| Control Level | Low to Medium | High | High |
| Typical Scale | 5-20 mg | 1-10 mg | 10-50 mg |
| Solvent System | Single solvent or binary mixture | Requires a specific solvent/anti-solvent pair with different volatilities | Single solvent with temperature-dependent solubility |
| Common Issues | Oiling out, rapid crystallization | Solvent/anti-solvent miscibility issues, no diffusion | Precipitation/powder formation due to rapid cooling |
| Best For | Initial screening, moderately volatile solvents | Small quantities, optimizing final crystal quality | Compounds with high dS/dT (solubility change with temp) |
Troubleshooting Common Problems:
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try a more concentrated solution or a different solvent/anti-solvent system. Introduce a seed crystal if available.
-
An Oil Forms: This occurs when the concentration of the solute exceeds its solubility limit too rapidly.[10] To resolve this, try using a more dilute solution, a slower evaporation/diffusion rate, or a different solvent system. Sometimes, scratching the side of the vial with a glass rod can induce nucleation from the oil.
-
Microcrystals/Powder: This is a result of excessively rapid nucleation.[9] Slow down the crystallization process by reducing the rate of evaporation (fewer holes), using a less volatile anti-solvent, or decreasing the cooling rate.
References
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry. Available at: [Link]
-
Grown pure thiourea single crystals. ResearchGate. Available at: [Link]
-
GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. International Journal of ChemTech Research. Available at: [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules. cdifx - University of Zurich. Available at: [Link]
-
Crystallisation Techniques. University of York, Department of Chemistry. Available at: [Link]
-
Guide for crystallization. University of Strasbourg. Available at: [Link]
-
OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Rasayan Journal of Chemistry. Available at: [Link]
-
Growing Crystals. Massachusetts Institute of Technology (MIT). Available at: [Link]
-
(PDF) GROWTH AND CHARACTERIZATION OF CRYSTALS OF THIOUREA SODIUM FLUORIDE. ResearchGate. Available at: [Link]
-
SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. National Institutes of Health (NIH). Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]
-
N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. ijsr.in [ijsr.in]
- 7. mdpi.com [mdpi.com]
- 8. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 15. Growing Crystals [web.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3,4-Trifluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of (2,3,4-Trifluorophenyl)thiourea, a crucial building block in various pharmaceutical and agrochemical research endeavors. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to address common challenges and help you optimize your experimental outcomes. Our focus is on providing practical, evidence-based solutions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, while conceptually straightforward, can present several challenges that may lead to suboptimal yields or purification difficulties. Below is a summary of common problems, their probable causes, and our recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Nucleophilicity of 2,3,4-Trifluoroaniline: The electron-withdrawing fluorine atoms reduce the nucleophilic character of the amine, slowing down the reaction.[1] 2. Degradation of Isothiocyanate Reagent: Isothiocyanates can be sensitive to moisture and may degrade over time.[2] 3. Inefficient in situ Generation of Thiocyanate: If using a one-pot method with an alkali metal thiocyanate, the formation of the isothiocyanate intermediate may be incomplete. | 1a. Use of a Base: Add a non-nucleophilic base like triethylamine to activate the aniline.[2] For particularly stubborn reactions, a stronger base may be required. 1b. Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy.[1] Microwave irradiation can also be an effective alternative to overcome steric barriers and low reactivity.[2] 2. Use Fresh Reagents: Employ freshly prepared or purified isothiocyanate for the best results. Store isothiocyanates in a cool, dark, and dry environment.[2] 3. Optimize in situ Conditions: Ensure anhydrous conditions. Consider using a phase-transfer catalyst to improve the reactivity of the thiocyanate salt. |
| Formation of Side Products | 1. Symmetrical Thiourea Formation: The in situ generated isothiocyanate can react with the starting 2,3,4-trifluoroaniline, leading to the formation of a symmetrical thiourea byproduct.[2] 2. Decomposition of Reagents: Harsh reaction conditions can lead to the decomposition of either the starting materials or the product. | 1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. A two-step, one-pot approach is often effective: first, ensure the complete formation of the isothiocyanate before adding the second amine.[2] 2. Milder Reaction Conditions: Optimize temperature and reaction time to be as mild as possible while still achieving a reasonable conversion rate.[1] |
| Difficult Purification | 1. Co-elution of Starting Material and Product: The polarity of the starting aniline and the thiourea product can be similar, making chromatographic separation challenging. 2. Presence of Baseline Impurities in Starting Materials: Impurities in the 2,3,4-trifluoroaniline can carry through the reaction and complicate purification. | 1. Recrystallization: If the product is a solid, recrystallization is often an effective purification method. 2. Column Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 3. Starting Material Purity Check: Ensure the purity of your 2,3,4-trifluoroaniline via techniques like NMR or GC-MS before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The most widely used and generally high-yielding method is the reaction of 2,3,4-trifluoroaniline with a suitable isothiocyanate.[2][3] A common approach involves the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the aniline.[4]
Q2: I am using ammonium thiocyanate and an acid catalyst with 2,3,4-trifluoroaniline but the yield is poor. What can I do?
This method can be effective, but the strongly electron-withdrawing nature of the trifluorophenyl group makes the aniline a weak nucleophile.[1] To improve the yield, consider switching to a more reactive isothiocyanate source. Alternatively, you can try to activate the aniline by adding a non-nucleophilic base.[2] Increasing the reaction temperature under controlled conditions might also enhance the reaction rate.[1]
Q3: Can I use carbon disulfide to synthesize this compound?
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
Recent research has explored more sustainable approaches to thiourea synthesis. "On-water" synthesis, where the reaction is carried out in an aqueous medium, has been shown to be effective and can simplify product isolation through filtration.[6] Mechanochemical methods, such as ball milling, offer a solvent-free alternative that can lead to high yields in short reaction times.[5][7]
Experimental Workflow & Protocol
The following is a generalized, robust protocol for the synthesis of this compound via an in situ generated acyl isothiocyanate.
Diagram of the Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
Technical Support Center: Purification of Fluorinated Thioureas
Welcome to the Technical Support Center for the purification of fluorinated thioureas. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these unique and often challenging molecules. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, leading to purification hurdles not typically encountered with their non-fluorinated analogs.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind experimental choices to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification of fluorinated thioureas.
Q1: What makes fluorinated thioureas so difficult to purify compared to simple thioureas?
A1: The challenges arise from a combination of the thiourea functional group and the presence of fluorine atoms.
-
Polarity and Solubility: The thiourea moiety is polar and a strong hydrogen bond donor/acceptor. Fluorine, being the most electronegative element, introduces strong dipole moments.[3] Depending on the degree and location of fluorination, the molecule can become both hydrophobic and lipophobic (fat-repelling), leading to poor solubility in common organic solvents.[4] This unusual solubility profile complicates both recrystallization and chromatography.
-
Intermolecular Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (C-F···H) and halogen bonds, which influence crystal packing and can make it difficult to obtain crystalline material.[3]
-
Reactivity and Stability: The electron-withdrawing nature of fluorine can affect the acidity of the N-H protons on the thiourea, potentially influencing its stability and interaction with chromatographic media. Some fluorinated compounds can be sensitive to the acidic nature of standard silica gel.[5][6]
Q2: What are the most common impurities I should expect in my crude fluorinated thiourea?
A2: Impurities typically originate from the synthesis, which most often involves reacting a fluorinated amine with an isothiocyanate or a fluorinated isothiocyanate with an amine.[7][8]
-
Unreacted Starting Materials: Residual amine or isothiocyanate is common.
-
Symmetrical Thioureas: If you are synthesizing an unsymmetrical thiourea (R-NH-C(S)-NH-R'), you might see symmetrical byproducts (R-NH-C(S)-NH-R and R'-NH-C(S)-NH-R'). This can happen if the isothiocyanate reacts with the starting amine before the second amine is added.[7]
-
Isothiocyanate Degradation Products: Isothiocyanates can be unstable and should ideally be freshly prepared or purified before use.[7]
-
Byproducts from Thionation: If synthesizing from a urea using a thionating agent like Lawesson's reagent, byproducts from the reagent can contaminate the product.[7]
Q3: What analytical techniques are essential for assessing the purity of my final product?
A3: A combination of techniques is crucial for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Developing a good HPLC method is critical. Due to the unique nature of these compounds, specialized columns may be required.[]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used for purity assessment, especially for detecting fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[][10]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be a good indicator of purity for a crystalline solid.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My fluorinated thiourea is an oil and will not crystallize.
This is a common issue, as strong intermolecular forces and conformational flexibility can favor a liquid or amorphous state over a well-ordered crystal lattice.[3]
Cause & Solution Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Problem 2: My compound streaks badly or doesn't move from the baseline on a silica TLC plate.
This indicates very strong interaction with the polar silica gel, a common issue for polar molecules like thioureas.[5]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Polarity | The thiourea moiety interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution. | 1. Increase Mobile Phase Polarity: Add methanol (up to 20%) to your ethyl acetate/hexane or DCM system. 2. Use a Basic Additive: Add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. This deactivates the acidic silanol sites, reducing streaking.[5][6] |
| Insolubility | The compound may be precipitating at the origin because it is not soluble in the mobile phase. | 1. Modify the Mobile Phase: Try a different solvent system. For very polar compounds, a reverse-phase system might be necessary. 2. Dry Loading: Absorb your compound onto a small amount of silica gel or Celite before loading it onto the column. This can improve band shape.[11] |
| Decomposition | The compound may be unstable on the acidic silica gel.[5] | 1. Deactivate the Silica: Pre-treat the silica gel with a base like triethylamine.[6] 2. Use an Alternative Stationary Phase: Try neutral alumina, basic alumina, or for very challenging separations, consider a fluorinated stationary phase.[5][12] |
Problem 3: My compound co-elutes with an impurity during column chromatography.
This is a selectivity issue. The goal is to find a system where your compound and the impurity have different affinities for the stationary or mobile phase.
Strategies for Improving Separation:
-
Systematic Solvent Screening (TLC):
-
Test a range of solvent systems with varying polarities and compositions. For example, compare an ethyl acetate/hexane system with a dichloromethane/methanol system.
-
Sometimes, adding a third solvent in a small amount (e.g., acetone, diethyl ether) can significantly alter selectivity.
-
-
Change the Stationary Phase:
-
Normal Phase: If you are using silica, try alumina (neutral or basic). The different surface chemistry can change the elution order.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[13]
-
Fluorinated Phases: For separating fluorinated compounds from each other or from non-fluorinated impurities, a column with a fluorinated stationary phase (e.g., C8-Fluorine, PFP) can offer unique selectivity.[12][14][15] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[12]
-
Caption: Decision tree for improving chromatographic separation.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: Recrystallization of a Fluorinated Thiourea
This protocol outlines a systematic approach to finding a suitable solvent system for recrystallization.
Objective: To purify a solid fluorinated thiourea by removing soluble and insoluble impurities.
Materials:
-
Crude fluorinated thiourea
-
A selection of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude material into several small test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that show poor solubility. A good recrystallization solvent will dissolve your compound when hot.[16]
-
Allow the dissolved solutions to cool to room temperature, then place in an ice bath. The ideal solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization (Scale-up):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[17]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
-
Validation:
-
Check the purity of the crystals and the mother liquor by TLC or HPLC.
-
Obtain a melting point. A sharp melting point is indicative of high purity.
-
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This method is useful when your fluorinated thiourea is sensitive to acidic silica or shows significant streaking.
Objective: To purify a fluorinated thiourea using flash chromatography while minimizing on-column degradation and improving peak shape.
Materials:
-
Crude fluorinated thiourea
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents for mobile phase
-
Triethylamine (TEA)
-
Collection tubes
Procedure:
-
Determine Elution System:
-
Using TLC, find a solvent system (e.g., ethyl acetate/hexane) that gives your target compound an Rf value of ~0.3.
-
Prepare a second TLC jar with the same solvent system but add 1% TEA. Compare the spot shape and Rf. If streaking is reduced, deactivation is necessary.[6]
-
-
Column Packing and Deactivation:
-
Pack a column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).
-
Prepare a solution of your mobile phase containing 1-2% TEA.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Re-equilibrate the column with 2-3 column volumes of your initial mobile phase (without TEA, unless required for good elution) to remove excess base.[6]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimum amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for better results, perform a "dry load": dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, applying pressure to achieve a good flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Validation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Confirm the purity of the final product using HPLC, NMR, and MS.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (n.d.). C8-Fluorine HPLC Column. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated and thiourea anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
PubMed Central (PMC). (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
ResearchGate. (2023). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Retrieved from [Link]
-
PubChem. (n.d.). (4-Amino-2-fluorophenyl)thiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
Semantic Scholar. (2009). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). New fluorinated functional materials. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (2,3,4-Trifluorophenyl)thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,3,4-Trifluorophenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during the synthesis of this key chemical intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future synthetic failures.
Overview of the Primary Synthetic Pathway
The most direct and widely utilized method for synthesizing N-aryl thioureas is the reaction of an aryl isothiocyanate with a primary amine or, in this case, ammonia.[1][2] The synthesis of this compound, therefore, is typically a two-stage process starting from 2,3,4-Trifluoroaniline.
Caption: General two-stage workflow for the synthesis of this compound.
The quality of the intermediate, (2,3,4-Trifluorophenyl) isothiocyanate, is paramount. Impurities generated during its synthesis are the primary source of side products in the final thiourea formation step.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your synthesis. Each question is designed to diagnose a problem based on common analytical observations and provide a mechanistically-backed solution.
Q1: My final product's characterization (NMR, MS) shows a significant impurity with a mass of 340.2 g/mol . What is it and how did it form?
Answer: This impurity is almost certainly the symmetrical N,N'-bisthis compound. Its formation is a classic side reaction that occurs when residual 2,3,4-Trifluoroaniline from Stage 1 contaminates your isothiocyanate intermediate.
Causality: The nucleophilic aniline is a competing nucleophile with ammonia. It reacts with the electrophilic carbon of the isothiocyanate to form the symmetrical diarylthiourea.[1] This is especially common in one-pot procedures where the isothiocyanate is generated in situ and used without isolation.[1]
Caption: Formation of the symmetrical diarylthiourea side product.
Troubleshooting & Prevention:
-
Purify the Isothiocyanate: Before proceeding to Stage 2, ensure the (2,3,4-Trifluorophenyl)isothiocyanate is pure. Vacuum distillation or column chromatography on silica gel are effective methods.[1][3]
-
Optimize Stage 1 Stoichiometry: Ensure the complete consumption of the starting aniline during the isothiocyanate synthesis. Using a slight excess of the thiocarbonylating agent (e.g., thiophosgene or CS₂) can help drive the reaction to completion.[4][5]
-
Purification of Final Product: If the side product has already formed, it can often be removed from the desired monosubstituted thiourea by recrystallization (e.g., from an ethanol/water mixture) or column chromatography, exploiting the polarity difference.[1][6]
Q2: My IR spectrum shows an unexpected, sharp peak around 1680 cm⁻¹, and my mass spec indicates a byproduct that is 16 amu lighter than my target thiourea. What's happening?
Answer: You are observing the formation of (2,3,4-Trifluorophenyl)urea. The IR peak is characteristic of a C=O stretch, and the mass difference corresponds to the replacement of a sulfur atom (32 amu) with an oxygen atom (16 amu).
Causality: This side reaction has two primary causes:
-
Isocyanate Impurity: The most likely cause is contamination of your isothiocyanate intermediate with the corresponding isocyanate. This can happen during Stage 1 if the thiocarbonylating agent is contaminated or if oxidative conditions are present. Isocyanates react readily with ammonia to form ureas.[7][8][9]
-
Hydrolysis: The presence of water, especially under elevated temperatures or acidic/basic conditions, can lead to the hydrolysis of the isothiocyanate to an amine, which can then react with another isothiocyanate molecule, or hydrolysis of the thiourea product itself.[1]
Caption: Formation of the corresponding urea from an isocyanate impurity.
Troubleshooting & Prevention:
-
Use High-Purity Reagents: Ensure the quality of the thiophosgene, carbon disulfide, or other reagents used in Stage 1.[10]
-
Maintain Anhydrous Conditions: For both stages, use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize hydrolysis.[1]
-
Control Temperature: Avoid excessive heat during workup and purification, as this can accelerate hydrolysis.[1] Perform aqueous workups at low temperatures if possible.
Q3: The reaction is sluggish, and the yield is very low. What factors could be limiting the conversion?
Answer: Low yields in thiourea synthesis from isothiocyanates can often be traced back to the stability of the isothiocyanate, the nucleophilicity of the amine, or steric hindrance.[1]
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Rationale |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere.[1] | Isothiocyanates, particularly electron-deficient ones, can be sensitive to light, moisture, and heat, leading to decomposition or polymerization. |
| Low Nucleophilicity of Ammonia | If using aqueous ammonia, consider switching to a solution of ammonia in an organic solvent (e.g., methanol, THF) or bubbling anhydrous ammonia gas through the reaction mixture. | This ensures a higher effective concentration of the nucleophile in the organic phase where the isothiocyanate is dissolved. |
| Poor Solubility | Ensure the chosen solvent can dissolve both the isothiocyanate and allow for effective interaction with the ammonia source. THF, acetonitrile, or ethanol are common choices. | If the isothiocyanate crashes out of solution, the reaction rate will plummet due to the heterogeneous nature of the mixture. |
| Insufficient Reaction Time/Temp | Increase the reaction time or moderately increase the temperature (e.g., to 40-50 °C), monitoring by TLC for product formation and potential side reactions. | While the reaction is often fast, electron-withdrawing groups on the phenyl ring can slightly decrease the electrophilicity of the isothiocyanate carbon, requiring more forcing conditions.[1] |
Q4: During workup, my product seems unstable or decomposes. How should I handle the purification?
Answer: this compound is generally a stable solid, but like many thioureas, it can be sensitive to harsh pH and high temperatures.
Causality: Strongly acidic or basic conditions, coupled with heat, can promote hydrolysis back to the corresponding amine or lead to other rearrangements.[1] Over-oxidation during workup (e.g., from residual persulfate if used in Stage 1) can also lead to degradation or the formation of guanidine-like species.[11][12]
Troubleshooting & Prevention:
-
Mild Workup: Neutralize the reaction mixture carefully. Use a saturated solution of a mild base like sodium bicarbonate instead of strong bases like NaOH if possible.
-
Avoid Strong Acids: When purifying, avoid washing with strong acids.
-
Purification Methods:
-
Recrystallization: This is the most common and effective method. Ethanol, acetone, or mixtures with water are good starting points.[1][6] This method is excellent for removing less polar impurities (like residual isothiocyanate) and more polar impurities (salts).
-
Column Chromatography: Use silica gel with a solvent system like hexane/ethyl acetate or dichloromethane/methanol to separate products of similar polarity.
-
Validated Experimental Protocols
Protocol 1: Synthesis of (2,3,4-Trifluorophenyl)isothiocyanate
This protocol is adapted from general procedures for isothiocyanate synthesis from primary amines using carbon disulfide.[4][5][13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2,3,4-Trifluoroaniline (1.0 eq) and a suitable solvent like THF or Dichloromethane under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Dithiocarbamate Formation: Add a base, such as triethylamine (2.2 eq), to the solution. Slowly add carbon disulfide (1.5 eq) via the addition funnel, maintaining the temperature at 0 °C. Allow the mixture to stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the aniline.
-
Desulfurization: Cool the mixture back to 0 °C. Add a desulfurizing agent, such as tosyl chloride (1.1 eq), portion-wise.[13] Stir for an additional 1-2 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield pure (2,3,4-Trifluorophenyl)isothiocyanate.
Protocol 2: Synthesis of this compound
This protocol follows the standard procedure of reacting an isothiocyanate with an amine.[1][2]
-
Setup: Dissolve the purified (2,3,4-Trifluorophenyl)isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or THF in a round-bottom flask.
-
Reaction: Add concentrated aqueous ammonia (Ammonium Hydroxide, ~3.0 eq) dropwise to the stirred solution at room temperature. A precipitate usually forms quickly.
-
Completion: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the isothiocyanate starting material by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure and collect the resulting precipitate.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of 2,3,4-trifluorophenylisothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from [Link]
-
Digital Commons @ IWU. (1989). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
PubChem. (n.d.). Thiourea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Guanylthiourea. Retrieved from [Link]
-
MDPI. (2018). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Retrieved from [Link]
-
University of Anbar. (n.d.). Urea Formation (Krebs-Henseleit cycle). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
NIH. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Urea Formation. Retrieved from [Link]
-
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
PubMed. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
SciSpace. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
NIH. (2022). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. Retrieved from [Link]
-
NIH. (2018). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
PubMed Central. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
TradeIndia. (2020). Thiophosgene. Retrieved from [Link]
-
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
ResearchGate. (1977). Thiophosgene in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 12. Thiourea - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to provide you with reliable and actionable solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of thiourea derivatives, categorized by the synthetic method.
Method 1: Reaction of Isothiocyanate with a Primary or Secondary Amine
This is one of the most common and generally high-yielding methods for preparing N,N'-disubstituted thioureas.[1] The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.[2]
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is particularly unstable.[1] | Isothiocyanates can be sensitive to moisture and heat, leading to decomposition and reduced availability for the reaction. Freshness ensures maximum reactivity. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective strategy to overcome steric barriers.[1] | Increased thermal energy provides the molecules with the necessary activation energy to overcome the steric repulsion between bulky substituents on the amine and isothiocyanate, facilitating the reaction. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups like 4-nitroaniline), consider adding a non-nucleophilic base such as triethylamine to activate the amine.[1][3] Alternatively, using a more reactive thioacylating agent might be necessary.[3] | A base can deprotonate the amine, increasing its nucleophilicity and reactivity towards the isothiocyanate. |
| Poor Solubility of Reactants | Select a solvent in which both the amine and isothiocyanate are soluble. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3] | For a reaction to proceed efficiently, the reactants must be in the same phase to allow for frequent molecular collisions. |
Problem: Presence of Significant Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Unreacted Starting Materials | During workup, wash the reaction mixture with a dilute acid (to remove excess amine) or a dilute base (if the isothiocyanate is prone to hydrolysis). Column chromatography is also effective for separation.[3] | The different acid-base properties of the reactants and the product allow for their separation through liquid-liquid extraction. |
| Formation of Symmetrical Ureas | This can occur if the isothiocyanate starting material is contaminated with the corresponding isocyanate, which can hydrolyze. Ensure the purity of the isothiocyanate before use. | Isocyanates are more susceptible to hydrolysis than isothiocyanates, leading to the formation of an amine that can react with another isocyanate molecule to form a symmetrical urea. |
Method 2: Reaction of an Amine with Carbon Disulfide (CS₂)
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Weakly Nucleophilic Amine | For amines with low nucleophilicity, such as 4-nitroaniline, consider using a stronger base or a phase transfer catalyst to facilitate the reaction.[1][4] In some cases, switching to a more reactive thioacylating agent like thiophosgene may be necessary, but handle with extreme caution due to its toxicity.[3] | A stronger base will more effectively deprotonate the amine, enhancing its nucleophilicity. A phase transfer catalyst can help bring the reactants together if they are in different phases. |
| Decomposition of Dithiocarbamate Intermediate | Carefully control the reaction temperature. Lower temperatures may be required to stabilize the intermediate. | The dithiocarbamate intermediate can be thermally labile. Maintaining a lower temperature can prevent its decomposition before it can react further to form the desired thiourea. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be beneficial. | TLC allows for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time. |
Problem: Formation of Symmetrical Thiourea Only (in unsymmetrical synthesis)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction of Intermediate with Starting Amine | When synthesizing an unsymmetrical thiourea, use a two-step, one-pot method. Ensure the complete formation of the isothiocyanate intermediate before adding the second amine.[1] | If the second amine is added prematurely, the in-situ generated isothiocyanate will preferentially react with the more abundant starting amine, leading to the symmetrical byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[1]
Q2: How can I monitor the progress of my thiourea synthesis reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product spot. This helps in determining the reaction's endpoint and preventing the formation of byproducts due to prolonged reaction times or excessive heating.[3]
Q3: What is the role of a catalyst in thiourea synthesis?
Thiourea derivatives themselves can act as organocatalysts, promoting reactions through hydrogen bonding.[6] In the synthesis of thioureas, catalysts can be employed to enhance reaction rates, especially when dealing with less reactive substrates. For instance, a reusable ZnO/Al₂O₃ composite has been shown to be effective in the synthesis from primary amines and CS₂.[3] Bifunctional thiourea catalysts can act as both hydrogen bond donors and Brønsted bases.[7]
Q4: How do I choose the right solvent for my reaction?
The choice of solvent is crucial and depends on the solubility of your reactants.[8] Generally, polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) are good choices as they can dissolve a wide range of amines and isothiocyanates.[3][9] For some reactions, solvent-free conditions, sometimes with microwave irradiation, can be highly effective.[10] It's important to use anhydrous solvents, as water can lead to unwanted side reactions.
Q5: What are the best practices for purifying my thiourea derivative?
Common purification techniques include:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline thioureas. Ethanol is a commonly used solvent for recrystallization.[10]
-
Column Chromatography: This is a versatile method for separating the desired product from impurities, especially for non-crystalline products.[3]
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[3]
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[3]
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
-
Reactant Preparation: Dissolve the primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isothiocyanate: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[1] The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for the Synthesis of Symmetrical N,N'-Disubstituted Thioureas from an Amine and Carbon Disulfide
-
Reaction Setup: To a solution of the primary amine (2.0 equivalents) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation and Purification: The product may precipitate upon cooling and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Visual Guides
Troubleshooting Workflow for Low Yield in Thiourea Synthesis
Caption: Troubleshooting workflow for low yield.
General Reaction Mechanism: Isothiocyanate and Amine
Caption: Reaction of an amine and an isothiocyanate.
References
- BenchChem. Troubleshooting common side reactions in thiourea synthesis. BenchChem. Accessed January 12, 2026.
-
ResearchGate. The proposed mechanism for the formation of thiourea. ResearchGate. Accessed January 12, 2026. [Link]
- BenchChem. Technical Support Center: Optimizing Thiourea Synthesis. BenchChem. Accessed January 12, 2026.
-
Wikipedia. Thiourea. Wikipedia. Accessed January 12, 2026. [Link]
-
ResearchGate. The general mechanism of thiourea derivative synthesis starting with carbon disulfide[11]. ResearchGate. Accessed January 12, 2026. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Published May 31, 2024. [Link]
-
ChemAnalyst. Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. ChemAnalyst. Published January 6, 2026. [Link]
- BenchChem. Solubility and stability of thiourea compounds in organic solvents. BenchChem. Accessed January 12, 2026.
-
ResearchGate. Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Accessed January 12, 2026. [Link]
-
ResearchGate. Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. ResearchGate. Accessed January 12, 2026. [Link]
-
ResearchGate. Thiourea Catalysts for Synthesis of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. Accessed January 12, 2026. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Accessed January 12, 2026. [Link]
-
PMC. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Published July 27, 2021. [Link]
-
ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Accessed January 12, 2026. [Link]
-
ResearchGate. How can I purify my bis thiourea compound? ResearchGate. Published November 4, 2014. [Link]
-
Chemistry LibreTexts. 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Published March 16, 2021. [Link]
-
ACS Omega. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. Published February 5, 2024. [Link]
-
ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides | Request PDF. ResearchGate. Published August 10, 2025. [Link]
- BenchChem. Technical Support Center: Optimizing Diaryl Thiourea Synthesis. BenchChem. Accessed January 12, 2026.
-
PMC - NIH. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC - NIH. Accessed January 12, 2026. [Link]
- Google Patents. New process for the preparation of thiourea derivatives.
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Accessed January 12, 2026. [Link]
-
Reddit. Problem with my thiourea synthesis : r/Chempros. Reddit. Published April 16, 2024. [Link]
-
Taylor & Francis Online. Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Taylor & Francis Online. Published October 24, 2025. [Link]
-
ACS Publications. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry. ACS Publications. Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate. Published November 18, 2024. [Link]
-
Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Accessed January 12, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (2,3,4-Trifluorophenyl)thiourea in solution
Welcome to the Technical Support Center for (2,3,4-Trifluorophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address potential stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: While specific stability data for this compound is not extensively published, based on the known chemistry of thiourea and its derivatives, the primary stability concerns in solution are hydrolysis, oxidation, and photodegradation. The electron-withdrawing nature of the trifluorophenyl group can influence the reactivity of the thiourea moiety.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of thiourea derivatives in aqueous solutions can be pH-dependent. In alkaline conditions, thioureas can be susceptible to hydrolysis, leading to the formation of the corresponding urea derivative and the release of sulfide.[1][2] The rate of hydrolysis is often accelerated by the presence of hydroxide ions.[2] For this compound, it is advisable to conduct initial stability studies across a range of pH values relevant to your experimental conditions.
Q3: Is this compound sensitive to light?
A3: Phenylthiourea derivatives have been shown to undergo photodegradation. For instance, the insecticide diafenthiuron, a substituted phenylthiourea, degrades in aqueous solutions upon exposure to sunlight to form a carbodiimide and subsequently a urea derivative.[3] Therefore, it is prudent to handle solutions of this compound with protection from light, especially during long-term storage or prolonged experiments.
Q4: Can the fluorine substituents on the phenyl ring affect the stability of the C-F bond?
A4: While the carbon-fluorine bond is generally very stable, its stability can be compromised under certain chemical or metabolic conditions.[4] In the context of this compound, direct cleavage of the C-F bond under typical experimental conditions is less likely to be a primary degradation pathway compared to reactions involving the thiourea group. However, enzymatic or strong chemical treatments might lead to defluorination.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
This could be indicative of compound degradation in your experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Verify Stock Solution Integrity: Before troubleshooting your assay, confirm the concentration and purity of your stock solution of this compound using a suitable analytical method like HPLC-UV.
-
Assess Stability in Assay Buffer:
-
Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Incubate this solution under the same conditions as your experiment (temperature, light exposure, duration).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC-UV to quantify the remaining parent compound.
-
-
Optimize Assay Conditions: If degradation is observed, consider the following modifications:
-
pH Adjustment: If your assay allows, test a lower pH buffer to mitigate potential base-catalyzed hydrolysis.
-
Antioxidants: If oxidation is suspected, consider the addition of a mild antioxidant to the buffer, ensuring it does not interfere with your assay.
-
Light Protection: Conduct the experiment in amber-colored plates or under reduced light conditions.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
This suggests the formation of degradation products.
Proposed Degradation Pathway of this compound:
Caption: Proposed degradation pathways for this compound.
Analytical Approach to Identify Degradants:
-
Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic) to generate potential degradation products.
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Expose solution to UV light (e.g., 254 nm)
-
-
Chromatographic Analysis: Analyze the stressed samples by HPLC-UV or LC-MS.
-
Peak Tracking: Compare the chromatograms of the stressed samples with your experimental samples to identify common unknown peaks.
-
Structure Elucidation: If necessary, use LC-MS/MS to obtain fragmentation patterns of the degradation products to aid in their structural identification. The proposed degradation products in the diagram above are likely candidates.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)
-
Experimental buffer/solvent
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Prepare Test Solution: Dilute the stock solution with the experimental buffer/solvent to the final test concentration (e.g., 100 µM).
-
Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Preparation for HPLC: If necessary, quench the reaction (e.g., by acidification or dilution in mobile phase) and centrifuge to remove any precipitate.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 240-280 nm) or use a diode array detector.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 time point.
-
Data Summary Table:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,500,000 | 100 |
| 1 | 1,450,000 | 96.7 |
| 2 | 1,380,000 | 92.0 |
| 4 | 1,250,000 | 83.3 |
| 8 | 1,000,000 | 66.7 |
| 24 | 500,000 | 33.3 |
Protocol 2: Recommended Handling and Storage
To minimize degradation of this compound, adhere to the following best practices:
-
Solid Compound: Store the solid material at 2-8°C in a tightly sealed container, protected from light and moisture.[5]
-
Stock Solutions:
-
Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use amber-colored vials to protect from light.
-
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment. Avoid long-term storage of aqueous solutions.
References
-
Shaw, W. H. R., & Walker, D. G. (1958). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society, 80(20), 5337–5343. [Link]
-
Halbert, M. K., & Liddell, J. R. (2005). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Pigment Cell Research, 18(2), 122–129. [Link]
-
Ortega-Zamorano, F., et al. (2017). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. Comments on Inorganic Chemistry, 37(2), 99-115. [Link]
-
LookChem. 1,3-bis(3-(trifluoromethyl)phenyl)thiourea. [Link]
-
Kim, J. H., et al. (2002). Photodegradation of diafenthiuron in water. Pest Management Science, 58(5), 469-475. [Link]
-
Wikipedia. Thiourea. [Link]
-
PubChem. 3-(Trifluoromethyl)phenylthiourea. [Link]
-
Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]
-
Reddit. Thiourea hydrolysis mechanism?. [Link]
-
Adarsh, N. N., & Ranu, B. C. (2015). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 13(28), 7636-7651. [Link]
-
Czerwiński, M., et al. (2015). Theoretical and experimental study of the effect of fluorine substitution on stability and viscoelastic properties of smectic phases. RSC Advances, 5(128), 105953-105963. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
-
Stana, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8783. [Link]
-
Ryazanova, O. A., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Clinical & Experimental Dermatology, 37(1), 78-82. [Link]
-
Stan, R. L., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4992. [Link]
-
Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]
-
Jäckel, C., & Koksch, B. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 47(12), 2731-2740. [Link]
-
PubChem. Phenylthiourea. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
Grote, Z., et al. (2014). Improved stability and half-life of fluorinated phosphotriesterase using Rosetta. Biotechnology and Bioengineering, 111(8), 1521-1528. [Link]
-
Mako, Z., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(11), 3331. [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 557-575. [Link]
-
Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Belal, F. F., et al. (2014). Stability-indicating spectroflurometric method for determination of triclabendazole in pure form and tablets. Analytical Methods, 6(2), 489-495. [Link]
-
Abdel-Aziz, O., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 10839. [Link]
-
Grem, J. L. (2000). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 741(1), 29-43. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of (2,3,4-Trifluorophenyl)thiourea
Welcome to the technical support center dedicated to addressing the solubility challenges of (2,3,4-Trifluorophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving this compound for their experiments. We will explore the underlying reasons for its poor solubility and provide a systematic, evidence-based approach to overcoming these issues.
Introduction: Understanding the Solubility Puzzle
This compound, a molecule of interest in medicinal chemistry and materials science, often presents significant solubility challenges. Its rigid, planar structure, coupled with the presence of a trifluorophenyl group, contributes to strong intermolecular forces in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound. The thiourea moiety, while capable of hydrogen bonding, can also participate in strong self-association.[1] This guide provides a troubleshooting framework to systematically address these solubility issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to anticipate and directly answer the questions you may have when facing solubility problems with this compound.
Q1: I'm having trouble dissolving this compound in common aqueous buffers for my biological assay. What should be my first step?
Your initial step should be a systematic solvent screening. The "like dissolves like" principle is a good starting point, but the interplay of polarity, hydrogen bonding capability, and other solvent-solute interactions can be complex.[2]
Recommended Action: Start with a small-scale solubility test using a range of solvents with varying polarities.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Solvents to Test:
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. If not fully dissolved, gently warm the vial (e.g., to 37°C) and observe again. Note your observations in a table.
Data Presentation: Solvent Screening Observations
| Solvent | Polarity Index | Observation at RT | Observation at 37°C |
| Water | 10.2 | Insoluble | Insoluble |
| PBS (pH 7.4) | ~10.2 | Insoluble | Insoluble |
| DMSO | 7.2 | Soluble | Soluble |
| DMF | 6.4 | Soluble | Soluble |
| Ethanol | 5.2 | Sparingly Soluble | Moderately Soluble |
| Methanol | 6.6 | Sparingly Soluble | Moderately Soluble |
| ACN | 5.8 | Slightly Soluble | Sparingly Soluble |
| THF | 4.0 | Slightly Soluble | Sparingly Soluble |
| DCM | 3.1 | Insoluble | Insoluble |
Q2: My compound is soluble in DMSO, but I need to use it in an aqueous buffer for my cell-based assay, and it precipitates upon dilution. What should I do?
This is a common issue known as "precipitation upon dilution." The key is to find a suitable co-solvent system or to use a formulation strategy that enhances aqueous solubility.[6][7][8]
Recommended Action: Explore the use of co-solvents and consider pH modification.
Experimental Workflow: Co-solvent and pH Adjustment
Causality behind Experimental Choices:
-
Co-solvents: Water-miscible organic solvents can increase the solubility of a compound in an aqueous solution by reducing the overall polarity of the solvent system.[6][7]
-
pH Adjustment: The thiourea moiety has a basic character and can be protonated.[9] Adjusting the pH of the buffer may lead to the formation of a more soluble salt form of the compound. While thiourea itself is a weak base, the substituents on the phenyl ring will influence its pKa. Studies on thiourea have shown that pH can influence its solubility.[10][11][12]
Q3: I have tried co-solvents and pH adjustment with limited success. Are there other techniques I can use?
Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble compounds.
Recommended Action: Consider the use of surfactants or complexation agents like cyclodextrins.
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Preparation: Prepare stock solutions of various surfactants (e.g., Tween® 80, Cremophor® EL) and cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your desired aqueous buffer.
-
Solubilization Test:
-
Add an excess of this compound to each of the prepared solutions.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Presentation: Solubility Enhancement with Excipients
| Excipient (Concentration) | Solubility (µg/mL) | Fold Increase |
| Buffer Only | < 1 | - |
| 1% Tween® 80 | 25 | >25 |
| 1% Cremophor® EL | 40 | >40 |
| 5% HP-β-cyclodextrin | 150 | >150 |
Causality behind Experimental Choices:
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[13][14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble guest molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[13]
Frequently Asked Questions (FAQs)
Q: Will heating the solution improve the solubility of this compound?
A: Generally, the solubility of solid organic compounds increases with temperature.[2][15][16][17] However, this effect may be reversible upon cooling, leading to precipitation. Also, be mindful of the thermal stability of your compound; prolonged heating could lead to degradation.[1]
Q: Can I use sonication to help dissolve the compound?
A: Sonication can aid in the dissolution process by breaking down agglomerates of solid particles and increasing the surface area available for solvation. It is a useful physical method to accelerate the achievement of solubility equilibrium.
Q: Are there any safety concerns I should be aware of when handling this compound and the suggested solvents?
A: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic.
Summary and Recommendations
Overcoming the solubility challenges of this compound requires a systematic and multi-faceted approach. We recommend the following tiered strategy:
-
Solvent Screening: Identify a suitable organic solvent in which the compound is highly soluble.
-
Co-solvent Systems: For aqueous applications, determine the maximum tolerable concentration of a co-solvent that maintains solubility without compromising the experimental system.
-
pH Adjustment: Investigate the effect of pH on solubility, particularly if the assay can tolerate a pH range.
-
Formulation with Excipients: If the above methods are insufficient, explore the use of surfactants or cyclodextrins to enhance aqueous solubility.
By following this structured troubleshooting guide, you will be well-equipped to develop a robust method for dissolving this compound for your research needs.
References
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 446-466. Retrieved from [Link]
-
Yuliani, S. H., & Hartati, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 7(2), 123-131. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Begum, S. A., Hossain, M., & Podder, J. (2009). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Reddit. (2013). Why does the solubility decrease with some substances when the temperature rises? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Reza, J., Trejo, A., & Vera-Ávila, L. E. (2002). Determination of the temperature dependence of water solubilities of polycyclic aromatic hydrocarbons by a generator column-on-line solid-phase extraction-liquid chromatographic method. Chemosphere, 47(9), 933-945. [Link]
-
PubMed. (n.d.). [Effects of thiourea on pH and availability of metal ions in acid red soil]. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of thiourea on pH and availability of metal ions in acid red soil. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]
-
PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
PubMed. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. rxchemicals.com [rxchemicals.com]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. [Effects of thiourea on pH and availability of metal ions in acid red soil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Biological Assays with Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea-based compounds. This guide is designed to provide field-proven insights and troubleshooting strategies to help you navigate the unique challenges these versatile molecules present in biological assays. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when incorporating thiourea derivatives into their experimental workflows.
Q1: What is the best starting solvent for my thiourea compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of thiourea derivatives due to their generally hydrophobic nature. However, it is crucial to minimize the final DMSO concentration in your aqueous assay buffer, as it can be toxic to cells and cause your compound to precipitate. For sensitive cell lines, the final DMSO concentration should ideally be at or below 0.1%, and for most assays, it should not exceed 1%.[1]
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay medium. How can I prevent this?
A: This phenomenon, often called "DMSO shock," is a primary challenge. The compound, stable in 100% DMSO, crashes out when rapidly introduced to an aqueous environment where its solubility is much lower. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. A small volume of your DMSO stock can first be diluted into an intermediate solution (e.g., culture medium with serum) before the final dilution into the assay plate.[1]
-
Use of Surfactants: Incorporating a non-ionic surfactant like Pluronic F-68 (0.02-0.1%) into your final assay medium can help maintain compound solubility.[1]
-
Immediate Agitation: Upon adding the compound to the aqueous solution, ensure rapid and thorough mixing by vortexing or sonicating to help disperse the compound before it has a chance to aggregate and precipitate.[1]
Q3: What are the primary stability concerns when working with thiourea compounds?
A: Thiourea derivatives can be susceptible to degradation, primarily through hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[2] The core structure also exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being predominant in most solutions.[3] This equilibrium can be influenced by the solvent and substituents, potentially affecting the compound's reactivity and stability over the course of a multi-day experiment.[3] It is always advisable to assess the stability of your specific compound in your assay buffer over the experiment's duration.
Q4: Are there common assay interferences associated with the thiourea scaffold?
A: Yes, the thiourea moiety is a known source of assay artifacts, primarily due to two mechanisms:
-
Metal Chelation: The sulfur and nitrogen atoms in the thiourea core can act as chelating agents for metal ions.[4][5] This is particularly relevant for assays involving metalloenzymes or those sensitive to redox cycling metals like copper (Cu²⁺) and iron (Fe²⁺).[6][7] Chelation can lead to apparent, but artifactual, inhibition or antioxidant activity.
-
Redox Activity: Thiourea compounds are susceptible to oxidation and can act as potent antioxidants or reducing agents.[8][9] This can generate false positives in assays that measure oxidative stress (e.g., ROS production) or assays that use redox-sensitive dyes.[10][11]
Q5: What are the critical safety precautions for handling thiourea compounds?
A: Thiourea and its derivatives are toxic and should be handled with care.[12] Always consult the Safety Data Sheet (SDS) for your specific compound.[13][14] Essential safety practices include using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[12] All handling of solid compounds or concentrated solutions should be done in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[13][15] Store compounds in tightly sealed containers away from incompatible materials like strong acids or oxidizing agents.[16]
Section 2: Troubleshooting Guide for Assay Irregularities
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem: Inconsistent Results & High Well-to-Well Variability
Poor reproducibility can derail a screening campaign. If you observe high standard deviations or results that are not dose-dependent, the root cause is often related to the compound's physical behavior in the assay plate.
| Potential Cause | Underlying Mechanism | Recommended Action & Rationale |
| Sub-visible Precipitation | The compound is falling out of solution at higher concentrations, but the precipitate is not easily visible. This leads to an inconsistent effective concentration across wells. | Action: Use a plate reader to measure light scattering at ~600 nm to detect precipitate. Rationale: This provides a quantitative measure of insolubility that the naked eye cannot detect, helping you define the true solubility limit in your assay medium.[17] |
| Compound Adsorption | Hydrophobic compounds can stick to the plastic of assay plates, pipette tips, and labware, reducing the bioavailable concentration. | Action: Include 0.01% Bovine Serum Albumin (BSA) or a non-ionic surfactant in your assay buffer. Consider using low-adhesion microplates. Rationale: These agents act as blockers, occupying non-specific binding sites on plastic surfaces and keeping your compound in solution. |
| Compound Instability | The compound is degrading in the aqueous buffer over the incubation period (e.g., 24-72 hours). | Action: Perform a time-course stability study. Incubate the compound in your assay medium and analyze aliquots at T=0 and subsequent time points by HPLC.[17] Rationale: This will directly reveal if the parent compound is disappearing and if degradation products are forming, which could have their own, confounding activities. |
Problem: Apparent Bioactivity That May Be an Artifact
Thiourea compounds are notorious for producing misleading hits in high-throughput screens.[11][18] It is essential to perform counter-screens to validate that the observed activity is due to a specific interaction with your biological target and not an assay artifact.
Caption: Decision workflow for identifying potential assay artifacts.
Q: My compound shows potent antioxidant activity. Is it real?
A: It might be, but you must rule out artifacts. Thiourea can protect against copper-induced oxidative damage not by scavenging hydroxyl radicals, but by chelating cuprous copper to form a redox-inactive complex.[6] This chelation-based mechanism can be mistaken for true radical scavenging activity.
-
Self-Validating Action: Test your compound's activity in the presence of a strong, non-specific metal chelator like EDTA. If the activity of your compound is significantly diminished or abolished by EDTA, it strongly suggests the effect is due to metal chelation rather than a direct interaction with your biological target.
Q: My compound inhibits a metalloenzyme. How do I confirm it's not just chelating the essential metal cofactor?
A: This is a critical validation step. The inhibitory mechanism could be specific binding to the enzyme's active site or non-specific sequestration of the metal ion required for catalytic activity.
-
Self-Validating Action: Perform a cofactor rescue experiment. Run the inhibition assay with your compound at a fixed concentration (e.g., its IC₅₀) while titrating in increasing concentrations of the metal cofactor. If the inhibition can be overcome by adding excess cofactor, the mechanism is likely non-specific chelation. If the inhibition remains, it points towards a more specific binding interaction with the enzyme itself.
Problem: Low or No Bioactivity
When a synthesized compound fails to show the expected activity, it is crucial to systematically rule out technical issues before concluding the compound is biologically inert.
Caption: Stepwise workflow for troubleshooting low bioactivity.
-
Causality Check 1: Identity and Purity. Was the correct compound synthesized and is it pure? Impurities could inhibit the desired activity, or the actual compound might be different from the intended structure. Always start with analytical validation (e.g., NMR, LC-MS).[17]
-
Causality Check 2: Solubility. Is the compound actually in solution at the tested concentrations? As detailed above, insolubility is a primary cause of apparent inactivity. If the compound isn't dissolved, it cannot interact with its target.[1][17]
-
Causality Check 3: Assay Integrity. Could the issue be with the assay itself? Re-examine your positive and negative controls. Ensure cells are healthy and at a low passage number. Confirm that the assay is sensitive enough to detect the expected effect.[17]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Thiourea Compound Stocks and Assay-Ready Plates
This protocol is designed to maximize solubility and minimize precipitation.
-
Stock Solution Preparation: a. Accurately weigh the thiourea compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). b. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. c. Store stock solutions in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.
-
Intermediate Dilution Plate: a. Create an intermediate dilution plate. For example, dilute your 10 mM stock 1:100 into your cell culture medium (containing serum, if used) to create a 100 µM intermediate solution. b. Mix thoroughly by pipetting up and down. This step gradually acclimates the compound to the aqueous environment.
-
Final Assay Plate Preparation: a. Add the appropriate volume from the intermediate plate to your final assay plate, which already contains cells in the assay medium. b. For example, adding 10 µL of the 100 µM intermediate solution to a final well volume of 100 µL will yield a final concentration of 10 µM. c. After adding the compound, mix the plate gently on an orbital shaker for 1 minute to ensure even distribution.
Protocol 2: Counter-Screen for Ferrous Ion (Fe²⁺) Chelation
This protocol, based on the Ferrozine assay, helps identify compounds that interfere with iron-dependent systems.[7]
-
Reagent Preparation: a. Ferrozine Solution: Prepare a 5 mM solution of Ferrozine in water. b. Ferrous Chloride (FeCl₂): Prepare a 2 mM solution of FeCl₂ in water. Prepare this solution fresh. c. Control Chelator: Prepare a stock solution of EDTA (e.g., 10 mM) in water.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of your thiourea compound diluted in a suitable buffer (e.g., HEPES). Include wells for a vehicle control (buffer + DMSO) and a positive control (EDTA). b. Add 25 µL of the 2 mM FeCl₂ solution to initiate the reaction. c. Incubate for 5 minutes at room temperature. d. Add 50 µL of the 5 mM Ferrozine solution to all wells. Ferrozine will complex with any Fe²⁺ that has not been chelated by your compound. e. Incubate for 10 minutes at room temperature. f. Measure the absorbance at 562 nm.
-
Data Interpretation:
-
A low absorbance reading indicates that your compound chelated the Fe²⁺, preventing it from binding to Ferrozine. This is a positive result for chelation activity.
-
A high absorbance (similar to the vehicle control) indicates your compound does not chelate Fe²⁺.
-
Section 4: References
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Google AI Search Result.
-
Thiourea - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
-
Safety First: Essential Handling and Safety Guidelines for Thiourea. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Assessing the Cross-Reactivity of Thiourea Derivatives in Bioassays: A Comparative Guide. (2025). BenchChem.
-
Addressing solubility issues of N,N'-bis(3-acetylphenyl)thiourea in biological assays. (2025). BenchChem.
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2020). ResearchGate.
-
The proposed mechanism for the formation of thiourea. (n.d.). ResearchGate.
-
Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. (n.d.). Pharmacophore.
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2020). National Institutes of Health (NIH).
-
Novel metal chelates with thiourea and nicotinic acid: Synthesis, structural characterization, and biological properties. (2023). Growing Science.
-
Oxidation of Thiourea and Substituted Thioureas. (2010). ResearchGate.
-
Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co.KG.
-
Troubleshooting common side reactions in thiourea synthesis. (2025). BenchChem.
-
Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. (1998). PubMed.
-
Thiourea MSDS: Safety and Handling Guide. (n.d.). Scribd.
-
ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. (2023). Pharmacophore.
-
Unveiling the Metal Scaffolding Capabilities of Thiourea Derivatives: A Comparative Analysis. (2025). BenchChem.
-
Troubleshooting low bioactivity of synthesized N,N'-bis(3-acetylphenyl)thiourea. (2025). BenchChem.
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). PubMed Central.
-
solubility and stability of thiourea compounds in organic solvents. (2025). BenchChem.
-
Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022). PubMed.
-
HAZARD SUMMARY. (n.d.). NJ.gov.
-
Ferrate(VI) Oxidation of Thiourea. (1998). ResearchGate.
-
thiourea derivatives methods: Topics by Science.gov. (n.d.). Science.gov.
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). National Institutes of Health (NIH).
-
Solubility of thiourea at different temperatures and pH values. (n.d.). ResearchGate.
-
KOH/thiourea aqueous solution: A potential solvent for studying the dissolution mechanism and chain conformation of corn starch. (2022). PubMed.
-
thiourea aqueous solution: Topics by Science.gov. (n.d.). Science.gov.
-
Thiourea | ACS Reagent Chemicals. (2017). American Chemical Society.
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2019). Kent Academic Repository.
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate.
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2016). ResearchGate.
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). PubMed Central.
-
Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review. (n.d.). MDPI.
-
When laboratory tests can mislead even when they appear plausible. (2016). PubMed Central.
-
Interference and Artifacts in High-content Screening. (2012). National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemos.de [chemos.de]
- 15. scribd.com [scribd.com]
- 16. nj.gov [nj.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Fluorinated Aromatics
Welcome to the technical support center for the synthesis of fluorinated aromatics. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties of the carbon-fluorine bond make aryl fluorides highly valuable in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis is often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work. The content is structured to explain the "why" behind experimental choices, offering solutions grounded in mechanistic understanding.
Section 1: The Balz-Schiemann Reaction and Other Diazonium Salt-Based Methods
The Balz-Schiemann reaction, a cornerstone of aromatic fluorination, involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[2][3] While classic, it is not without its difficulties, including safety concerns and variable yields.[2][4]
Troubleshooting Guide: Balz-Schiemann Reaction
Q1: My Balz-Schiemann reaction is giving low to no yield of the desired aryl fluoride. What are the likely causes?
A1: Low yields in the Balz-Schiemann reaction can often be traced back to several key factors: incomplete diazotization, instability of the diazonium salt, or inefficient thermal decomposition.
Troubleshooting Workflow: Low Yield in Balz-Schiemann Reaction
Caption: Troubleshooting workflow for low Balz-Schiemann reaction yields.
Detailed Steps & Explanations:
-
Verify Complete Diazotization: The first step, the conversion of the primary aromatic amine to the diazonium salt, is critical.[3]
-
Protocol: Dissolve the amine in aqueous fluoroboric acid (HBF₄) and cool to 0-5°C.[5] Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to prevent premature decomposition of the diazonium salt.[5]
-
Causality: In-situ formation of nitrous acid (from NaNO₂ and HBF₄) is highly reactive and must be controlled. Insufficient cooling can lead to side reactions and loss of the diazonium intermediate.
-
-
Assess Diazonium Salt Stability: Aryl diazonium salts can be unstable, particularly when dry, posing an explosion risk.[5][6]
-
Protocol: Isolate the precipitated diazonium tetrafluoroborate salt by filtration, wash with a cold solvent like ether, and dry it carefully under vacuum at low temperatures.
-
Causality: The stability of the salt is influenced by the electronic nature of the aromatic ring and the counter-ion. Electron-withdrawing groups generally increase stability. For particularly unstable salts, consider using alternative counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes provide better yields.[3]
-
-
Optimize Thermal Decomposition: The final step requires heating to induce the release of nitrogen gas and formation of the aryl fluoride.[2]
-
Protocol: The decomposition can be performed neat (solvent-free) or in a high-boiling inert solvent like toluene or chlorobenzene.[5] The optimal temperature varies depending on the substrate and must be determined empirically.
-
Causality: The reaction proceeds through a high-energy aryl cation intermediate (Sɴ1 mechanism).[5][7] Excessively high temperatures can lead to product degradation, while insufficient heat will result in an incomplete reaction.[5] For sensitive substrates, modern modifications like photoredox catalysis or flow chemistry can enable the reaction to proceed under milder conditions.[4]
-
FAQs: Diazonium Salt-Based Methods
Q2: Can I perform the diazotization and fluoro-de-diazoniation in one pot?
A2: Yes, one-pot procedures are possible and can be more convenient. For instance, anhydrous HF can be generated in situ from calcium fluoride (CaF₂) and sulfuric acid in a biphasic system, allowing for diazotization and subsequent fluorination without isolating the diazonium salt intermediate.[8]
Q3: My substrate has strong electron-donating groups. Is the Balz-Schiemann reaction still a good choice?
A3: Possibly not. While broadly applicable, the yields of the Balz-Schiemann reaction can be highly dependent on the electronic nature of the substrate. Aromatic rings with strong electron-withdrawing groups often perform well. Conversely, certain electron-donating substituents can lead to lower yields or side reactions.[5]
Section 2: Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution (SNA_r) for fluorination, often referred to as the Halex process, involves the displacement of a leaving group (typically Cl or NO₂) on an electron-deficient aromatic ring by a fluoride ion.[1][6]
Troubleshooting Guide: S_NAr Reactions
Q1: My S_NAr fluorination is sluggish or fails completely. What should I check first?
A1: The most common culprits in failed S_NAr fluorinations are the presence of water, an insufficiently activated substrate, or a poor choice of fluoride source and solvent.
Troubleshooting Workflow: Failed S_NAr Fluorination
Caption: Troubleshooting workflow for S_NAr fluorination reactions.
Detailed Steps & Explanations:
-
Ensure Anhydrous Conditions: Fluoride ions are strongly hydrated by water, which significantly reduces their nucleophilicity.
-
Protocol: Use spray-dried potassium fluoride (KF) or cesium fluoride (CsF). Alternatively, anhydrous tetrabutylammonium fluoride (TBAF) is a highly effective, albeit more expensive, option.[9] All solvents, such as DMSO, DMF, or sulfolane, must be rigorously dried.[10]
-
Causality: Protic solvents like water form strong hydrogen bonds with the fluoride anion, creating a large solvation shell that hinders its ability to attack the aromatic ring.[10] Polar aprotic solvents solvate the counter-cation, leaving a more "naked" and highly reactive fluoride anion.[10]
-
-
Assess Substrate Activation: S_NAr reactions require the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.
-
Protocol: Ensure your substrate meets this electronic requirement. Common activating groups include -NO₂, -CN, and -C(O)R.[10]
-
Causality: The EWG stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the S_NAr mechanism. Without this stabilization, the energy barrier for the reaction is prohibitively high.
-
-
Optimize Fluoride Source and Solvent: The choice of fluoride salt and solvent is crucial for success.
-
Protocol: For KF, which has low solubility in organic solvents, the addition of a phase-transfer catalyst like 18-crown-6 can be beneficial. CsF is more soluble and often more effective. Anhydrous TBAF is highly reactive and can enable fluorination under milder conditions.[11]
-
Causality: The effectiveness of the reaction depends on the concentration of available, unsolvated fluoride ions in the solution. Highly soluble salts and phase-transfer catalysts increase this concentration, thereby accelerating the reaction rate.
-
FAQs: S_NAr Reactions
Q2: Can I use S_NAr to fluorinate an aryl bromide or iodide?
A2: While aryl chlorides are the most common substrates for the Halex process, aryl bromides and iodides can also be used.[1] In fact, for some systems, substrates bearing a nitro or bromo group react fastest.[11] However, for unactivated aryl halides, this method is generally not effective, and transition-metal-catalyzed approaches are required.
Q3: I am seeing the formation of an aryne intermediate. How can I avoid this?
A3: The formation of an aryne intermediate, which can lead to a mixture of regioisomers, is sometimes observed, particularly with unactivated haloarenes and a strong base/nucleophile like fluoride.[1] This is more common with bromides and iodides. To avoid this, ensure your substrate is sufficiently activated for a standard S_NAr pathway. If not, a different synthetic strategy, such as a palladium-catalyzed reaction, should be considered.[12]
Section 3: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). Reagents like Selectfluor® are popular for this transformation due to their stability and ease of handling.[13][14]
Troubleshooting Guide: Electrophilic Fluorination
Q1: My electrophilic fluorination is giving a mixture of isomers, or the regioselectivity is not what I expected.
A1: Poor regioselectivity is a common challenge in electrophilic aromatic substitution (EAS) and is governed by a combination of electronic and steric factors.[10]
Detailed Steps & Explanations:
-
Re-evaluate Directing Groups: The substituents already on the aromatic ring are the primary determinants of where the fluorine will add.
-
Activating Groups (-OH, -OR, -NHR, -R) are ortho, para-directors.[10] If you have an activating group and are getting significant meta product, this could indicate a competing reaction pathway.
-
Deactivating Groups (-NO₂, -CN, -CF₃) are meta-directors.[10]
-
Halogens are an exception, being deactivating yet ortho, para-directing.[10]
-
-
Consider Steric Hindrance: Bulky directing groups can block the ortho positions, leading to a higher proportion of the para product.[10] If the para position is also blocked, the reaction may be very slow or fail.
-
Choice of Fluorinating Reagent: Highly reactive "F⁺" sources can be less selective.
-
Protocol: Selectfluor® is a widely used reagent known for its user-friendly nature and generally good selectivity.[10] However, its reactivity can be influenced by the substrate. For example, certain dialkoxybenzenes can undergo amination instead of fluorination.[10]
-
Causality: The mechanism of fluorination with N-F reagents like Selectfluor® can involve either a direct Sɴ2 attack or a single-electron transfer (SET) pathway, depending on the substrate.[14] This can influence the product distribution.
-
FAQs: Electrophilic Fluorination
Q2: Why is direct fluorination with F₂ gas not commonly used?
A2: Molecular fluorine (F₂) is extremely reactive and difficult to handle safely.[15][16] Reactions with F₂ are often violent and show very low selectivity, leading to a mixture of products and potential degradation of the starting material.[15] This is why milder, more selective electrophilic fluorinating agents with N-F bonds, like Selectfluor®, were developed.
Q3: My reaction is not working at all. Could the fluorinating reagent have degraded?
A3: Yes, while reagents like Selectfluor® are relatively stable, they are still strong oxidizing agents.[14][17] Improper storage or contamination can lead to degradation. It is always best to use a fresh bottle of the reagent if you suspect it has degraded.[17] Additionally, ensure your solvent is compatible; for instance, Selectfluor® can react exothermically with DMF.[17]
Section 4: Transition-Metal-Catalyzed Fluorination
Palladium and copper-catalyzed methods have emerged as powerful tools for forming C-F bonds, especially for substrates that are not amenable to traditional methods.[18][19] These reactions, however, come with their own set of challenges, often related to catalyst activity, ligand choice, and side reactions.
Troubleshooting Guide: Palladium-Catalyzed Fluorination
Q1: My palladium-catalyzed fluorination of an aryl triflate (or bromide) is giving low conversion and significant hydrodehalogenation (reduction) byproduct.
A1: This is a common issue in Pd-catalyzed fluorination. Key factors to investigate are the quality of the fluoride source, the choice of ligand, and the integrity of the catalytic cycle.
Troubleshooting Workflow: Pd-Catalyzed Fluorination
Caption: Troubleshooting workflow for Pd-catalyzed fluorination.
Detailed Steps & Explanations:
-
Fluoride Source and Anhydrous Conditions: As with S_NAr, water is detrimental. The choice of fluoride salt is also critical.
-
Protocol: Anhydrous cesium fluoride (CsF) is commonly used. For aryl bromides, a combination of silver fluoride (AgF) and potassium fluoride (KF) has been shown to be effective.[20] All reactions should be set up in a nitrogen-filled glovebox to exclude moisture.[21]
-
Causality: Water can lead to the formation of phenols (from aryl triflates) or hydrodehalogenation byproducts. The choice of fluoride salt impacts the transmetalation step in the catalytic cycle.
-
-
Ligand Selection: The reductive elimination of Ar-F from a Pd(II) center is a challenging step.[7] The development of specialized ligands has been key to enabling this transformation.
-
Protocol: Bulky, electron-rich biaryl monophosphine ligands, such as AdBrettPhos, are often required.[22]
-
Causality: These ligands promote the difficult C-F reductive elimination step. In some cases, an in situ modification of the ligand, where a molecule of the substrate incorporates into the ligand scaffold, is crucial for catalytic activity.[20][21]
-
-
Precatalyst Choice: The active catalyst is a Pd(0) species. Using a stable Pd(0) precatalyst can be more efficient than generating it in situ from a Pd(II) source.
-
Protocol: Using a precatalyst like [(1,5-cyclooctadiene)(L·Pd)₂] (where L is the specialized ligand) can lead to cleaner reactions and activate at room temperature.[22]
-
Causality: Inefficient in situ reduction of Pd(II) sources can lead to the formation of byproducts and lower catalyst activity.[21]
-
FAQs: Transition-Metal-Catalyzed Fluorination
Q2: My copper-catalyzed fluorination of an aryl bromide is not working. What are some common failure points?
A2: Copper-catalyzed fluorinations often require a directing group on the substrate to be effective, especially for less reactive aryl bromides and chlorides.[23][24] For example, a pyridyl group ortho to the bromide can coordinate to the copper center, accelerating the oxidative addition step, which is often rate-limiting.[23][24] Without such a directing group, the reaction may be prohibitively slow.[23]
Q3: I am observing regioisomeric aryl fluoride products in my Pd-catalyzed reaction. What is the cause?
A3: The formation of regioisomers in Pd-catalyzed fluorination of certain aryl triflates can occur through a competing pathway involving a palladium-aryne intermediate.[12][21] This is distinct from regioisomers formed from a discrete benzyne intermediate and is dependent on the catalytic intermediates.[12][21] Probing the reaction with a deuterium source can help provide evidence for this competing pathway.[12] Optimizing the ligand and reaction conditions may help to suppress this side reaction.
Section 5: Reagent and Product Stability
A final, often overlooked, pitfall is the potential for degradation of either the fluorinating reagent or the fluorinated product itself.
FAQs: Reagent and Product Stability
Q1: How can I tell if my fluorinating reagent has degraded?
A1: Visual inspection can sometimes be helpful. For example, silver(II) fluoride (AgF₂), a reagent used for fluorinating pyridines, should be a black solid. A color change to yellow or brown indicates decomposition, and the reagent should be discarded.[25] For other reagents like DAST or Deoxo-Fluor, which can decompose over time, using a fresh bottle is the best practice if inactivity is suspected.[17] Always refer to the manufacturer's storage recommendations.
Q2: My isolated fluorinated aromatic compound seems to be unstable. Is this common?
A2: While the C-F bond itself is very strong, the introduction of fluorine can alter the electronic properties of a molecule, sometimes leading to instability. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to eliminating HF.[26] Similarly, certain fluorinated heterocycles can be susceptible to nucleophilic attack or other degradation pathways. It is important to consider the overall structure of the product and handle and store it appropriately.
References
-
ResearchGate. (n.d.). Nucleophilic Fluorination of Electron-Deficient Arenes. Retrieved from [Link]
-
Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution?. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Retrieved from [Link]
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2147–2157. Retrieved from [Link]
-
Kärkäs, M. D. (2017). Electrochemical Flash Fluorination and Radiofluorination. National Institutes of Health. Retrieved from [Link]
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. Retrieved from [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 15(20), 5322–5325. Retrieved from [Link]
-
Lee, H. G., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Catalysis, 4(3), 859–862. Retrieved from [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (2013). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. National Institutes of Health. Retrieved from [Link]
-
de la Fuente, A., Marmsäter, F. P., & Lena, G. (2000). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1, (21), 3737–3741. Retrieved from [Link]
-
Bracher, F., & Zimmer, R. (2009). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Role of Selectfluor® in the reported fluorination reaction. Retrieved from [Link]
-
REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]
-
Casitas, A., & Pérez-Temprano, M. H. (2010). Copper Mediated Fluorination of Aryl Iodides. National Institutes of Health. Retrieved from [Link]
-
Tokyo Institute of Technology. (2009). Green chemistry: Degrading fluorinated materials biologically. Retrieved from [Link]
-
Lectka, T., & Ni, C. (2018). Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substrate. Angewandte Chemie International Edition, 57(46), 15156-15160. Retrieved from [Link]
-
National Institutes of Health. (2024). The hydrogenation side-reaction in copper-mediated radiofluorination. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
ChemistryViews. (2013). Easy Ways to Aryl Fluorides. Retrieved from [Link]
-
MDPI. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]
-
Campbell, M. G., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-mediated/catalyzed fluorination of aryl halides. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
ACS Publications. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]
-
YouTube. (2023). Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. Retrieved from [Link]
-
ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. National Institutes of Health. Retrieved from [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
ACS Publications. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
Sources
- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. REF Case study search [impact.ref.ac.uk]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,3,4-Trifluorophenyl)thiourea Purification
Welcome to the dedicated technical support guide for enhancing the purity of (2,3,4-Trifluorophenyl)thiourea. This document is structured to provide researchers, medicinal chemists, and process development scientists with actionable, in-depth strategies to overcome common purification challenges. Our approach is rooted in first-principles chemistry, offering not just protocols, but the rationale behind them to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is largely dictated by the synthetic route. A common synthesis involves the reaction of 2,3,4-trifluoroaniline with a thiocarbonylating agent (e.g., ammonium thiocyanate or benzoyl isothiocyanate). Potential impurities include:
-
Unreacted 2,3,4-trifluoroaniline: A primary starting material that can persist if the reaction does not go to completion.
-
1,3-bisthis compound: A symmetrical thiourea byproduct formed from the reaction of the primary product with another molecule of the aniline starting material, especially under harsh conditions.
-
Residual inorganic salts: Such as ammonium chloride, if ammonium thiocyanate is used in the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up procedures.
Q2: My purified this compound has a persistent yellow tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration often indicates the presence of oxidized species or trace amounts of highly conjugated byproducts. These can arise from the degradation of the thiourea moiety or from side reactions involving the aromatic ring, particularly if exposed to air and light for extended periods at elevated temperatures. Decolorization can often be achieved by treating a solution of the compound with activated carbon followed by hot filtration.
Q3: What is the expected melting point for pure this compound, and how can I use it to assess purity?
A3: The melting point is a critical indicator of purity. For a pure crystalline solid, the melting point should be sharp, typically spanning a narrow range of 1-2°C. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice. While the exact melting point can vary slightly, it is generally reported to be in the range of 158-162°C. A depressed and broad melting point is a strong indicator that further purification is required.
Troubleshooting Guide: Purification Workflows
This section provides a systematic approach to diagnosing and resolving purity issues. The general workflow involves identifying the nature of the impurity and selecting the appropriate purification technique.
Initial Purity Assessment
Before attempting purification, it is crucial to assess the initial purity of your crude product. This will guide your strategy.
| Analytical Technique | Information Provided | Typical Observation for Impure Sample |
| TLC (Thin Layer Chromatography) | Rapid, qualitative assessment of the number of components in the mixture. | Multiple spots are visible, indicating the presence of byproducts or unreacted starting materials. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Unexplained peaks in the aromatic or aliphatic regions, or incorrect integration ratios. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Highly sensitive detection and identification of impurities by their mass-to-charge ratio. | Multiple peaks in the chromatogram with masses corresponding to potential impurities. |
| Melting Point | A physical constant that is sensitive to impurities. | A melting point that is broad and lower than the literature value. |
Logical Flow for Troubleshooting Purification
The following diagram outlines a decision-making process for purifying this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization for Removing Common Impurities
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but readily at its boiling point. Ethanol, isopropanol, or aqueous ethanol mixtures are often good starting points.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography for Difficult-to-Separate Impurities
When impurities have similar solubility profiles to the product, column chromatography is often necessary. This technique separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 10-30% ethyl acetate in hexane.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Pass the mobile phase through the column, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product Isolation: The resulting solid can be further dried under vacuum.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2772592, 1-(2,3,4-Trifluorophenyl)thiourea. [Link]
Validation & Comparative
Validating the Biological Potential of (2,3,4-Trifluorophenyl)thiourea: A Comparative Guide for Researchers
In the landscape of modern drug discovery, thiourea derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This guide provides an in-depth validation of the biological activity of (2,3,4-Trifluorophenyl)thiourea, offering a comparative analysis with structurally related analogs and detailing the experimental protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiourea compounds.
Introduction: The Promise of Fluorinated Thioureas
Thiourea and its derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The introduction of electron-withdrawing groups, such as fluorine, to the phenyl ring can modulate the electronic properties of the thiourea moiety, often leading to enhanced biological efficacy.[3][4] this compound, with its unique trifluorination pattern, presents an intriguing candidate for investigation. This guide will explore its potential activities by comparing it with well-characterized fluorinated analogs and provide the methodologies to validate these claims experimentally.
Comparative Analysis of Biological Activities
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activities based on comprehensive studies of structurally similar compounds. The following sections compare the reported anticancer, antimicrobial, and enzyme inhibitory activities of various fluorinated phenylthiourea derivatives.
Anticancer Activity
Thiourea derivatives are a promising class of anticancer agents, often targeting key signaling pathways involved in tumor progression.[4][5] The presence and position of fluorine substituents on the phenyl ring play a crucial role in their cytotoxic effects.
Comparative Data for Anticancer Activity of Fluorinated Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | Cisplatin | [3] |
| 1,3-bis(4-(Trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | - | [4] |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast Cancer) | 2.6 | - | [4] |
| Thiourea derivative with 3,5-diCF3Ph moiety (Compound 6 ) | MOLT-3 (Leukemia) | 5.07 | Etoposide | [6] |
| Fluorinated pyridine derivative 4a | HepG2 (Liver Cancer) | 4.8 µg/mL | Cisplatin, 5-Fluorouracil | [5][7] |
Note: The activity of this compound is not yet experimentally determined and is the subject of this validation guide.
A Quantitative Structure-Activity Relationship (QSAR) study on a series of thiourea derivatives revealed that molecular mass, polarizability, electronegativity, and the presence of specific bond types are key predictors of anticancer efficacy.[6][8] These models suggest that fluoro-substituted thioureas have a high potential for potent anticancer activity.
Antimicrobial Activity
Fluorinated thiourea derivatives have also been investigated for their ability to combat bacterial and fungal pathogens.[9][10] The lipophilicity conferred by fluorine atoms can enhance penetration through microbial cell membranes.
Comparative Data for Antimicrobial Activity of Fluorinated Thiourea Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference Compound | Reference |
| Fluorinated pyridine derivative 4a | S. aureus, P. aeruginosa, E. coli | 1.95 - 15.63 | Amphotericin B | [5] |
| Acylthiourea with 3-fluorophenyl group | S. aureus ATCC 25923 | Exhibited growth inhibition zone | - | [9] |
| Thiourea derivatives with trifluoromethyl substituent | E. coli, P. aeruginosa, E. faecalis | Showed highest activity in the series | Ciprofloxacin |
Note: The antimicrobial spectrum and potency of this compound are yet to be determined.
Enzyme Inhibition
The ability of thiourea derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects.[11][12] Enzymes such as kinases, carbonic anhydrases, and those involved in metabolic pathways are common targets.
Comparative Data for Enzyme Inhibition by Fluorinated Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference Compound | Reference |
| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 nM | - | [11][13] |
| 4-Fluorophenyl thiourea derivative | α-Glucosidase | 24.928 nM | - | [11][13] |
| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl) thiourea (AH ) | α-Glucosidase | 47.9 µM | - | [12] |
| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl) thiourea (AH ) | Protein Tyrosine Phosphatase 1B | 79.74 µM | - | [12] |
Note: The enzyme inhibitory profile of this compound remains to be elucidated.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of this compound, the following standardized protocols are recommended.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (General Spectrophotometric Method)
This protocol provides a general framework for assessing enzyme inhibition. The specific substrate and conditions will vary depending on the target enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, substrate, and this compound.
-
Assay Setup: In a 96-well plate or cuvette, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a spectrophotometer. The wavelength should be chosen where the product has a distinct absorbance from the substrate.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using methods like Lineweaver-Burk plots.
Visualizing Mechanisms and Workflows
To better understand the processes involved in validating the biological activity of this compound, the following diagrams illustrate a potential signaling pathway and the experimental workflows.
Caption: Potential mechanism of anticancer activity via EGFR pathway inhibition.
Caption: Workflow for validating biological activity.
Conclusion and Future Directions
This guide establishes a framework for the comprehensive validation of the biological activity of this compound. Based on comparative analysis with structurally related fluorinated analogs, it is hypothesized that this compound will exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. The provided experimental protocols offer a clear and standardized approach to test these hypotheses.
Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described biological assays. Further mechanistic studies, including molecular docking and analysis of cellular signaling pathways, will be crucial to elucidate its mode of action. The insights gained from these studies will be invaluable for the potential development of this compound as a novel therapeutic agent.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6536. [Link]
-
Pingaew, R., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Heliyon, 8(8), e10067. [Link]
-
Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7593-7609. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Nissan, Y. M. (2017). Fluorinated and thiourea anticancer agents. ResearchGate. [Link]
-
Pingaew, R., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed. [Link]
-
Acar, N., & Özdemir, Z. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry. [Link]
-
Acar, N., & Özdemir, Z. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kushery, M. H. (2020). Antimicrobial thiourea derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. SciSpace. [Link]
-
Acar, N., & Özdemir, Z. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Semantic Scholar. [Link]
-
Taha, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023. [Link]
-
Khan, K. M., et al. (2022). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. RSC Advances, 12(55), 35839-35853. [Link]
-
Yeşilkaynak, T., et al. (2023). Novel thiourea derivative compounds: Thermal behavior, biological evaluation, Hirshfeld surfaces. Journal of Molecular Structure, 1276, 134778. [Link]
-
Szychowska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. Chemistry Central Journal, 11(1), 48. [Link]
-
Arslan, H., & Alizada, A. (2024). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. ResearchGate. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
-
Bai, W., et al. (2023). Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer. Journal of Biosciences and Medicines, 11(6), 13-28. [Link]
-
Yeşilkaynak, T., et al. (2023). Novel thiourea derivative compounds: Thermal behavior, biological evaluation, Hirshfeld surfaces and frontier orbitals analyses, in silico ADMET profiling and molecular docking studies. ResearchGate. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Siddiqui, H. L., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(10), 2666. [Link]
-
Badiceanu, D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(11), 1629. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Bohrium. [Link]
-
Al-Amiery, A. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of (2,3,4-Trifluorophenyl)thiourea and Other Thiourea Derivatives in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the thiourea scaffold (R¹R²N)(R³R⁴N)C=S has emerged as a privileged structure due to its broad spectrum of biological activities.[1][2] The versatility of this pharmacophore allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of (2,3,4-Trifluorophenyl)thiourea with other key thiourea derivatives, offering insights into their structure-activity relationships (SAR) and performance in preclinical studies. We will delve into experimental data to objectively assess their potential as anticancer and antimicrobial agents, providing a valuable resource for researchers in the field.
The Significance of Fluorine Substitution in Phenylthiourea Derivatives
The introduction of fluorine atoms into a phenyl ring of a thiourea derivative can significantly impact its biological activity. The high electronegativity and small size of fluorine can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Specifically, the trifluoromethyl group (-CF₃) is a common substituent in medicinal chemistry known to enhance the efficacy of drug candidates.[4] This guide will explore how the specific substitution pattern of three fluorine atoms in this compound influences its biological properties compared to other halogenated and non-halogenated analogs.
Comparative Performance Data: A Synthesis of Experimental Evidence
To provide a clear comparison, the following tables summarize the biological activities of this compound and other representative thiourea derivatives from various studies. It is important to note that these values are compiled from different sources and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of thiourea derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[5][6] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as kinases and topoisomerases.[4][7]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Analogues | |||
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [5] |
| 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 7.6 | [5] |
| 1-(4-Trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 5.8 | [5] |
| Other Phenylthiourea Derivatives | |||
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Not Specified | Moderate Activity | [8] |
| 1-(4-Chlorophenyl)-3-phenylthiourea | Not Specified | Moderate Activity | [9] |
| Cisplatin (Reference Drug) | SW620 (Metastatic Colon Cancer) | Not specified, but derivatives showed better profiles | [5] |
Note: Data for this compound itself was not available in the reviewed literature. The data for analogues with trifluoromethylphenyl groups suggests that the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity.
Antimicrobial Activity
Thiourea derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10][11] The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes.[4]
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (Trifluoromethyl)phenyl Thiourea Derivatives | |||
| 1-Aryl-3-[3-(trifluoromethyl)phenyl]thioureas | Staphylococcus aureus (Gram-positive) | 0.25 - 16 | [4] |
| Escherichia coli (Gram-negative) | ≥ 128 | [7] | |
| Other Halogenated Phenylthiourea Derivatives | |||
| 1-(3-Chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Staphylococcus aureus | 2 - 32 | [12] |
| 1-(2-Bromophenyl)-thiourea derivative | Pseudomonas aeruginosa | Significant Activity | [13] |
| Non-halogenated Phenylthiourea Derivatives | |||
| N-phenyl-N'-(m-aminophenyl)thiourea | Picornavirus | High Activity | [14] |
Note: The data suggests that trifluoromethylphenyl thiourea derivatives exhibit potent activity against Gram-positive bacteria but are less effective against Gram-negative bacteria. The position and nature of halogen substituents significantly influence the antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several key structure-activity relationships for phenylthiourea derivatives:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the phenyl ring generally enhances both anticancer and antimicrobial activities.[5][12] This is likely due to increased lipophilicity, which facilitates cell membrane penetration, and altered electronic properties that improve target binding.
-
Substitution Pattern: The position of substituents on the phenyl ring is crucial. For instance, meta- and para-halogenated derivatives often exhibit greater antibacterial potency than their ortho-substituted counterparts.[12]
-
Nature of the Second Substituent: The group attached to the other nitrogen of the thiourea core also plays a significant role in determining the biological activity profile. Aromatic and heterocyclic moieties can introduce additional binding interactions and modulate the overall properties of the molecule.
Experimental Methodologies: A Guide for Reproducible Research
To ensure the integrity and reproducibility of research findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of thiourea derivatives.
Synthesis of this compound
The synthesis of N-aryl thioureas is typically achieved through the reaction of an appropriately substituted aniline with an isothiocyanate.
DOT Diagram: General Synthesis of N-Aryl Thioureas
Caption: General reaction scheme for the synthesis of N-Aryl Thioureas.
Step-by-Step Protocol:
-
Preparation of Isothiocyanate: A solution of the corresponding aniline (e.g., 2,3,4-trifluoroaniline) in a suitable solvent (e.g., dichloromethane or acetone) is prepared.[15]
-
Reaction: To this solution, an equimolar amount of a thiocyanate source, such as ammonium thiocyanate, is added.[16] The reaction mixture is typically stirred at room temperature or under reflux for several hours.[15]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure thiourea derivative.[15]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of a compound.[17]
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (typically 48-72 hours).[5]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[17]
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[17] The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
DOT Diagram: Broth Microdilution Workflow
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Serial twofold dilutions of the thiourea derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Conclusion and Future Directions
This compound, as a representative of trifluorinated phenylthiourea derivatives, holds considerable promise in the development of novel therapeutic agents. The available data on analogous compounds strongly suggest that the trifluorophenyl moiety is a key contributor to potent anticancer and antimicrobial activities, particularly against Gram-positive bacteria.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other key derivatives under standardized assay conditions to obtain robust comparative data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their cytotoxic and antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this compound and related derivatives can be unlocked, paving the way for the development of next-generation drugs to combat cancer and infectious diseases.
References
[10] Csupor-Löffler, B., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 527-536. [Online]. Available: [Link]
[1] Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
[2] ScienceOpen. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Online]. Available: [Link]
[5] Głowacka, I. E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11729. [Online]. Available: [Link]
[6] Yaqeen, Z., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Online]. Available: [Link]
[11] Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Antibiotics, 12(4), 724. [Online]. Available: [Link]
[14] Galabov, A. S., et al. (1980). Structure-activity relationship of diphenylthiourea antivirals. Journal of Medicinal Chemistry, 23(9), 1048-1051. [Online]. Available: [Link]
[13] Limban, C., et al. (2013). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 18(9), 10516-10534. [Online]. Available: [Link]
[18] MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Online]. Available: [Link]
[3] El-Sayed, M. A. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 30. [Online]. Available: [Link]
[7] Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Online]. Available: [Link]
[19] ResearchGate. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. [Online]. Available: [Link]
[4] Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Online]. Available: [Link]
[20] Bielenica, A., et al. (2013). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 9(7), 947-957.
[12] Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Online]. Available: [Link]
[21] SciSpace. (2014). Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones. [Online]. Available: [Link]
[22] ResearchGate. (2013). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. [Online]. Available: [Link]
[23] Dmochowska, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Online]. Available: [Link]
[24] ResearchGate. (2016). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Online]. Available: [Link]
[16] Al-Amiery, A. A., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Baghdad Science Journal.
[15] Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Online]. Available: [Link]
[9] Binnemans, K., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4505. [Online]. Available: [Link]
[25] Google Patents. (2017). Thiourea preparation method. [Online]. Available:
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Online]. Available: [Link]
[8] Semantic Scholar. (2018). theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CN106631948A - Thiourea preparation method - Google Patents [patents.google.com]
- 25. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of Fluorinated Thiourea Isomers
For researchers and professionals in drug development and materials science, understanding the nuanced structural differences between isomers is paramount. Fluorinated thiourea derivatives, a class of compounds with significant biological activity, often present as positional isomers where the only difference is the location of a fluorine atom on an aromatic ring.[1][2] This seemingly minor variation can profoundly impact the molecule's electronic properties, conformation, and ultimately, its biological function. Consequently, the ability to rapidly and unequivocally differentiate these isomers is a critical analytical challenge.
This guide provides an in-depth comparison of the spectroscopic signatures of N-(fluorophenyl)thiourea positional isomers (ortho, meta, and para). We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be leveraged to distinguish these closely related structures, supported by experimental data and first-principle explanations.
The Crucial Role of Fluorine Position
The position of the highly electronegative fluorine atom on the phenyl ring dictates its influence on the molecule's electron density distribution through a combination of inductive (-I) and resonance (+R) effects.
-
Inductive Effect (-I): Fluorine withdraws electron density through the sigma bond network, an effect that diminishes with distance.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This effect is most pronounced at the ortho and para positions.
The interplay of these effects creates unique electronic environments for each isomer, which are directly observable through spectroscopic methods.
Comparative Spectroscopic Analysis
A direct comparison of the spectroscopic data for ortho-, meta-, and para- fluorophenyl thiourea isomers reveals distinct and predictable trends. The following sections dissect these differences using NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is arguably the most powerful technique for differentiating these isomers.[3] The chemical shifts and coupling constants provide a detailed electronic and spatial map of each molecule.
The protons of the N-H groups are particularly sensitive to the electronic effects of the fluorine substituent. The electron-withdrawing nature of fluorine deshields these protons, shifting their resonance downfield. The extent of this deshielding is position-dependent. Furthermore, the protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts that are unique to the ortho, meta, or para substitution.
With its high sensitivity and wide chemical shift range, ¹⁹F NMR provides a clear and direct method for isomer identification.[4] The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, which is uniquely defined by its position on the ring. This results in distinct, well-separated signals for each isomer, making assignment straightforward. The coupling between fluorine and adjacent protons (³JHF) further confirms the substitution pattern.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the vibrational modes of key functional groups, which are also influenced by the fluorine atom's position.[5] While the differences can be more subtle than in NMR, characteristic shifts in the N-H and C=S stretching frequencies are observable.
-
N-H Stretching: The position of the N-H stretching band (typically around 3100-3400 cm⁻¹) is influenced by hydrogen bonding and the electronic environment. The electron-withdrawing fluorine atom can affect the acidity of the N-H protons and alter the strength of intermolecular hydrogen bonds, leading to slight shifts in the vibrational frequency. For instance, IR spectra of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), a related structure, show strong N-H stretching bands at 3222 and 3074 cm⁻¹.[6]
-
C=S (Thione) Stretching: The C=S stretching vibration, found in the 1100-1300 cm⁻¹ region, is also sensitive to electronic effects. Changes in electron density around the thiourea core, modulated by the fluorine's position, can cause this peak to shift, serving as another diagnostic marker.
Summary of Spectroscopic Data
The following table summarizes the key expected spectroscopic data points for the N-(fluorophenyl)thiourea isomers. These values are representative and can vary slightly based on solvent and experimental conditions.
| Spectroscopic Parameter | 2-Fluorophenyl Isomer (ortho) | 3-Fluorophenyl Isomer (meta) | 4-Fluorophenyl Isomer (para) |
| ¹H NMR (N-H chemical shifts, ppm) | Expected to be distinct due to proximity effects and potential intramolecular H-bonding. | Generally downfield due to -I effect. | Downfield shift influenced by both -I and +R effects. |
| ¹⁹F NMR (chemical shift, ppm) | Unique chemical shift. | Distinct chemical shift, typically different from ortho and para. | Unique chemical shift. |
| IR (N-H stretch, cm⁻¹) | ~3100-3400 | ~3100-3400 | ~3100-3400 |
| IR (C=S stretch, cm⁻¹) | ~1150-1250 | ~1150-1250 | ~1150-1250 |
Experimental Protocols & Methodologies
To ensure reproducibility and accuracy, the following section details a standardized protocol for acquiring high-quality NMR data for these isomers.
Protocol: ¹⁹F NMR Analysis of Fluorophenyl Thiourea Isomers
This protocol outlines the steps for sample preparation and data acquisition for ¹⁹F NMR spectroscopy.
1. Materials and Equipment:
-
N-(fluorophenyl)thiourea isomer sample (ortho, meta, or para)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended) with a fluorine-capable probe
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the thiourea isomer.
-
Dissolve the sample in 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. Ensure a homogeneous solution.
3. NMR Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹⁹F channel of the probe.
-
Set up a standard 1D ¹⁹F experiment. Key parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (a longer delay ensures quantitative accuracy if needed[4])
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Optionally, set up a proton-decoupled ¹⁹F experiment to simplify the spectrum to a single peak for each fluorine environment.
-
Acquire the spectrum.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the chemical shift scale. While CFCl₃ was a traditional standard, modern spectrometers often use internal or external referencing methods.
-
Integrate the signals if multiple fluorine-containing species are present.
The causality behind these choices is clear: DMSO-d₆ is an excellent solvent for thioureas due to its high polarity, and a 400 MHz or higher field instrument provides the spectral dispersion necessary to resolve subtle differences in coupling patterns.[6][9] The chosen parameters for acquisition represent a balance between obtaining a high-quality spectrum and experimental time.
Visualizing the Analysis Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the isomeric structures and the general experimental workflow.
Caption: General workflow for spectroscopic isomer differentiation.
Conclusion and Future Outlook
The spectroscopic comparison of fluorinated thiourea isomers is a clear demonstration of how subtle structural changes manifest as significant and measurable differences in spectral data. NMR spectroscopy, particularly ¹⁹F NMR, stands out as the most definitive method for unambiguous identification, providing unique chemical shifts for each positional isomer. IR spectroscopy offers complementary data, confirming functional groups and revealing shifts influenced by the fluorine's electronic effects.
For scientists in drug discovery, the ability to confirm the exact isomeric structure of a synthesized compound is a non-negotiable step in quality control and lead optimization. The methodologies outlined in this guide provide a robust framework for achieving this with confidence and precision. Future work may involve the use of advanced techniques like 2D NMR (HSQC, HMBC) to further probe the through-bond correlations in these molecules or employing computational chemistry to predict spectra and deepen the understanding of structure-property relationships. [10][11]
References
-
Salhi, S., Kanzari-Mnallah, D. D., Jourdain, I., Knorr, M., Strohmann, C., Kirchhoff, J.-L., Mrabet, H., & Akacha, A. B. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 26(21), 6685. Available from: [Link]
-
ResearchGate. (n.d.). Spectroscopic investigations and structural confirmation studies on thiourea. Available from: [Link]
-
Salhi, S., et al. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Preprints.org. Available from: [Link]
-
Salhi, S., et al. (2024). Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). ResearchGate. Available from: [Link]
-
Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7593–7607. Available from: [Link]
-
Chitongo, P. F., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(13), 5036-5051. Available from: [Link]
-
Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives. Molecules (Basel, Switzerland), 16(9), 7593–7607. Available from: [Link]
-
Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165. Available from: [Link]
-
Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1-phenyl-1H-tetrazol-5-amines. Molecules, 26(2), 374. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. Available from: [Link]
-
Wu, F. Y., et al. (2006). Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 633-637. Available from: [Link]
-
Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070. Available from: [Link]
-
Le Guennec, A., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 143(15), 3568-3575. Available from: [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
-
Oz, M., & Unaleroglu, C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. Available from: [Link]
-
Rauf, M. K., et al. (2010). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2241. Available from: [Link]
-
Martens, J., Berden, G., & Oomens, J. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 141(19), 5494-5497. Available from: [Link]
-
Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070. Available from: [Link]
-
Wiley-VCH. (n.d.). Thiourea, 1-(4-fluorophenyl)-3-(3-hydroxypropyl)-. SpectraBase. Available from: [Link]
-
Yousef, T. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(21), 7335. Available from: [Link]
-
Yousef, T. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
A Comparative Efficacy Analysis of Trifluorophenyl Compounds in Drug Discovery
The strategic incorporation of the trifluoromethyl group into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry. The distinct electronic properties imparted by this moiety—specifically its high electronegativity and lipophilicity—can dramatically enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide offers a comparative analysis of the efficacy of several landmark drugs containing a trifluorophenyl group, providing insights for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, present comparative experimental data, and detail the protocols for their evaluation.
The Trifluoromethyl Group: A Bioisostere with Transformative Potential
The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, but with profoundly different electronic characteristics. Its strong electron-withdrawing nature and steric bulk can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life. When appended to a phenyl ring, the trifluorophenyl group can significantly influence ligand-receptor interactions and membrane permeability, often leading to enhanced potency and a more desirable therapeutic window.
Comparative Efficacy of Key Trifluorophenyl-Containing Drugs
This guide will focus on a comparative analysis of three well-established drugs, each from a different therapeutic class, where the trifluorophenyl group is integral to their function: Celecoxib, a selective COX-2 inhibitor; Bicalutamide, an antiandrogen; and Fluoxetine, a selective serotonin reuptake inhibitor.
Celecoxib: Selective Inhibition of COX-2
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively targets the cyclooxygenase-2 (COX-2) enzyme. This selectivity is largely attributed to the trifluoromethyl-substituted phenyl ring, which facilitates its entry and binding within the active site of COX-2.[1]
Mechanism of Action:
Prostaglandins, key mediators of inflammation and pain, are synthesized by two cyclooxygenase (COX) isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and kidneys. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects. Celecoxib's preferential inhibition of COX-2 allows it to exert its anti-inflammatory and analgesic effects with a reduced risk of such complications.[1][2]
Caption: Bicalutamide's antagonism of the androgen receptor.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to displace a radiolabeled androgen from the AR.
-
Receptor Source: Prepare cytosol from the ventral prostates of castrated male rats as a source of the androgen receptor.
-
Radioligand: Use a tritiated high-affinity synthetic androgen, such as [3H]-R1881.
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of [3H]-R1881 with the rat prostate cytosol in the presence of increasing concentrations of the test compound (e.g., Bicalutamide).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating overnight at 4°C.
-
Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each well to bind the receptor-ligand complexes. Wash the HAP pellets to remove the unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in the specific binding of [3H]-R1881 (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Comparative Data:
| Compound | Androgen Receptor Binding Affinity (Ki) |
| Bicalutamide | ~4-fold higher affinity than hydroxyflutamide |
| Flutamide (active metabolite, hydroxyflutamide) | Lower affinity than Bicalutamide |
| Enzalutamide | Significantly higher affinity than Bicalutamide |
Relative affinities are presented as direct comparisons are more consistent across different studies than absolute Ki values. [3][4]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is a widely prescribed antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). The trifluoromethylphenyl group in its structure is crucial for its high affinity and selectivity for the serotonin transporter (SERT).
Mechanism of Action:
Major depressive disorder is often associated with a functional deficit of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft. Following its release from the presynaptic neuron, serotonin's action is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). Fluoxetine selectively binds to and inhibits SERT, thereby blocking the reuptake of serotonin. This leads to an increased concentration of serotonin in the synapse, enhancing its signaling to the postsynaptic neuron.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 4. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for (2,3,4-Trifluorophenyl)thiourea
For researchers, scientists, and drug development professionals, the rigorous and unambiguous analytical characterization of novel chemical entities is paramount. (2,3,4-Trifluorophenyl)thiourea, a compound of interest in medicinal chemistry and materials science, requires robust analytical methodologies to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of common analytical techniques for the characterization of this compound, with a focus on the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.
The inherent value of cross-validation lies in its ability to provide a comprehensive and trustworthy analytical profile of a compound. By employing orthogonal methods—techniques that rely on different physicochemical principles—one can gain a higher degree of confidence in the analytical results. This is particularly crucial in regulated environments, such as drug development, where data from multiple laboratories or different analytical methods must be demonstrably comparable.[1][2]
This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (FTIR and NMR) for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, provide exemplar experimental protocols, and discuss the expected performance characteristics. The overarching goal is to equip the reader with the knowledge to not only select the appropriate analytical method but also to design and interpret a robust cross-validation study.
The Importance of a Multi-faceted Analytical Approach
Relying on a single analytical technique can lead to an incomplete or even misleading understanding of a compound's properties. For instance, a co-eluting impurity in an HPLC analysis might go undetected, while being readily separated and identified by GC-MS. Similarly, spectroscopic methods provide invaluable structural information that chromatographic techniques alone cannot. A cross-validation strategy, therefore, serves as a self-validating system, where the strengths of one method compensate for the limitations of another.
The Food and Drug Administration (FDA) emphasizes the importance of method validation to ensure that an analytical procedure is fit for its intended purpose.[3][4] Cross-validation is a key component of this, particularly when data is generated across different methods or laboratories.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many thiourea derivatives.[5][6] Its versatility allows for the separation and quantification of the target analyte from impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC for this compound
Objective: To determine the purity of a this compound sample and quantify the analyte.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for thiourea derivatives. For example, a gradient from 30% to 80% acetonitrile over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-280 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of calibration standards of known concentrations to establish a linear relationship between peak area and concentration.
Expected Performance and Causality
-
Selectivity: The choice of a C18 column and a water/acetonitrile mobile phase is based on the expected moderate polarity of this compound. The trifluorophenyl group imparts hydrophobicity, while the thiourea moiety contributes polarity, allowing for good retention and separation on a reversed-phase column.
-
Precision and Accuracy: A well-developed HPLC method should exhibit high precision (low relative standard deviation for replicate injections) and accuracy (closeness to the true value). Validation of these parameters is crucial for reliable quantification.
-
Limitations: HPLC with UV detection may not be able to distinguish between isomers or compounds with similar chromophores. This is where cross-validation with a mass-selective detector like in GC-MS becomes critical.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[5][6] While some thiourea derivatives may require derivatization to improve their volatility, the fluorination in this compound may enhance its volatility sufficiently for direct GC-MS analysis.
Experimental Protocol: GC-MS for this compound
Objective: To confirm the identity of this compound and identify any volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte and any less volatile impurities.
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Expected Performance and Causality
-
Specificity: The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for this compound, acting as a "molecular fingerprint" for unambiguous identification.
-
Sensitivity: GC-MS can offer very low detection limits, making it suitable for trace impurity analysis.
-
Limitations: The primary limitation is the requirement for the analyte to be volatile and thermally stable. Decomposition in the injector or column can lead to inaccurate results. Comparing the results with HPLC, which does not require high temperatures, is a key aspect of cross-validation.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure and functional groups present in the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic peaks for N-H stretching, C=S stretching, and C-F stretching vibrations. While a related compound, 2-((4-methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamide, has been characterized, the fundamental vibrations of the target molecule can be predicted.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable.
-
¹H NMR: Would show signals for the aromatic protons and the N-H protons of the thiourea group.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, showing distinct signals for each of the three fluorine atoms on the phenyl ring, with characteristic coupling patterns.
Spectroscopic data for a related compound, N-[2-(Trifluoromethyl)phenyl]thiourea, is available and can serve as a reference for interpreting the spectra of this compound.[8][9]
Cross-Validation Workflow and Data Comparison
A robust cross-validation plan involves analyzing the same batch of this compound using the different analytical techniques described above. The results are then compared to ensure consistency and to build a comprehensive analytical profile.
dot
Caption: A workflow diagram illustrating the cross-validation of analytical data for this compound.
Comparative Data Summary
| Parameter | HPLC | GC-MS | FTIR | NMR |
| Primary Use | Purity, Quantification | Identity, Volatile Impurities | Functional Group ID | Structural Elucidation |
| Sample State | Solution | Volatilized | Solid or Solution | Solution |
| Thermal Stability | Not required | Required | Not required | Not required |
| Specificity | Moderate (UV) | High (Mass Spectrum) | Moderate | High |
| Sensitivity | Good | Excellent | Moderate | Low |
| Quantitative | Yes | Yes (with calibration) | No | Yes (qNMR) |
Interpreting Discrepancies and Ensuring Trustworthiness
Discrepancies between the results of different analytical methods should be investigated thoroughly. For example:
-
Purity by HPLC vs. GC-MS: If HPLC indicates a higher purity than GC-MS, it could suggest the presence of non-volatile impurities that are not detected by GC. Conversely, a higher purity by GC-MS might indicate the decomposition of the analyte during HPLC analysis.
-
Spectroscopic Data vs. Chromatographic Data: If the spectroscopic data (FTIR, NMR) confirms the expected structure, but chromatographic methods show multiple peaks, it suggests the presence of isomers or impurities that were not removed during synthesis and purification.
By systematically evaluating the data from each technique, a scientifically sound and defensible analytical data package can be assembled for this compound. This rigorous approach is the hallmark of good scientific practice and is essential for advancing research and development in the pharmaceutical and chemical industries.
Conclusion
The cross-validation of analytical data for this compound using a combination of chromatographic and spectroscopic techniques is not merely a confirmatory exercise; it is a fundamental component of ensuring data integrity and building a comprehensive understanding of the compound. By leveraging the orthogonal nature of HPLC, GC-MS, FTIR, and NMR, researchers can confidently establish the identity, purity, and structural characteristics of this important molecule. This multi-faceted approach, grounded in the principles of analytical method validation, provides the trustworthy data required for informed decision-making in research, development, and quality control.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. [Link]
-
Morressier. (2022). Adsorbable organic fluorine analysis as a surrogate to total per- and polyfluoroalkyl substances in water samples. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Venkatesan, K., & Srinivasan, K. (1984). Evaluation of analytical methods for fluorine in biological and related materials. PubMed, 21(4), 299-314. [Link]
-
Bîcu, E., et al. (2013). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 18(10), 12370-12387. [Link]
-
de Aguiar, P. F., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Boopathi, M. N., et al. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
-
Gzella, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8783. [Link]
-
Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)phenylthiourea. [Link]
-
Alkan, C., Tek, Y., & Kahraman, D. (2011). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
-
SpectraBase. (n.d.). N-[2-(Trifluoromethyl)phenyl]thiourea. [Link]
-
PubChemLite. (n.d.). Thiourea, [2-(trifluoromethyl)phenyl]- (C8H7F3N2S). [Link]
-
Nikolova, P., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4906. [Link]
-
Waters. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. [Link]
-
Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]
-
Zhang, Z., & Schreiner, P. R. (2017). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 15(48), 10133-10142. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. smithers.com [smithers.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. PubChemLite - Thiourea, [2-(trifluoromethyl)phenyl]- (C8H7F3N2S) [pubchemlite.lcsb.uni.lu]
A Researcher's Guide to Trifluoromethylphenyl Thiourea Synthesis: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, trifluoromethylphenyl thioureas represent a class of molecules with significant utility. The electron-withdrawing nature of the trifluoromethyl group enhances the hydrogen-bonding capabilities of the thiourea moiety, making these compounds exceptional organocatalysts, such as the renowned Schreiner's thiourea.[1][2] Furthermore, their unique electronic and lipophilic properties have made them valuable scaffolds in medicinal chemistry.[3]
This guide provides an in-depth comparison of the primary synthetic routes to trifluoromethylphenyl thioureas. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, compare performance with quantitative data, and provide detailed, field-tested protocols to empower you to select and execute the optimal synthesis for your research needs.
At a Glance: Comparing the Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Critical Disadvantages |
| 1. Isothiocyanate-Amine Coupling | Trifluoromethylaniline or Trifluoromethylphenyl Isothiocyanate + Amine/Isothiocyanate | Room temperature to reflux in solvents like DCM or ethanol | High to Quantitative | High yields, mild conditions, wide substrate scope, straightforward purification.[3] | Isothiocyanate precursors can be toxic, may not be commercially available, and can be moisture-sensitive.[3] |
| 2. Carbon Disulfide (CS₂) Method | Trifluoromethylaniline + Amine | Carbon Disulfide (CS₂), Desulfurizing agent (e.g., EDCI, DCC) or base (e.g., KOH) | Good to Excellent | Utilizes readily available and inexpensive starting materials.[3][4] | Involves highly flammable and toxic carbon disulfide; can generate side products.[3][5] |
| 3. Thionation of Ureas | N-(Trifluoromethylphenyl)urea | Lawesson's Reagent | Good (~60-70%) | A direct one-step conversion from a common urea precursor.[6][7] | Requires stoichiometric use of a sulfurizing agent; potential for side reactions and purification challenges. |
| 4. Mechanochemical Synthesis | Trifluoromethylaniline + Isothiocyanate | Ball mill, often with liquid-assisted grinding (LAG) | Quantitative | Environmentally friendly (solvent-free), rapid, and often produces pure products directly.[8][9] | Requires specialized ball-milling equipment not available in all labs. |
Route 1: The Isothiocyanate-Amine Coupling – The Direct Approach
This is arguably the most common and versatile method for synthesizing unsymmetrical and symmetrical thioureas. The reaction proceeds via a direct nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. The strong electron-withdrawing trifluoromethyl groups on the phenyl ring further enhance the electrophilicity of the isothiocyanate, typically leading to a fast and efficient reaction.
Reaction Mechanism
The lone pair of the amine nitrogen attacks the central carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. The reaction is generally irreversible and proceeds cleanly under mild conditions.
Sources
- 1. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Experimentalist's Guide to Validating In Silico Predictions: A Case Study with (2,3,4-Trifluorophenyl)thiourea
A Senior Application Scientist's Perspective on Bridging Computational and Benchtop Data
In the contemporary landscape of drug discovery, in silico modeling has become an indispensable tool, accelerating the identification of novel therapeutic candidates. However, the journey from a promising computational prediction to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for validating in silico predictions, using the novel compound (2,3,4-Trifluorophenyl)thiourea as a practical case study. We will navigate the process from a hypothetical computational prediction to the design and execution of confirmatory in vitro assays, emphasizing the scientific rationale behind each step and objectively comparing its potential performance with established alternatives.
The In Silico Predicate: Unveiling a Hypothetical Target
For the purpose of this guide, let us posit that a molecular docking study has predicted this compound to be a potent inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme implicated in tumor progression and pH regulation in the tumor microenvironment.
Hypothetical In Silico Prediction for this compound:
| Parameter | Predicted Value |
| Target | Human Carbonic Anhydrase IX (hCA IX) |
| Docking Score | -8.5 kcal/mol |
| Predicted Binding Mode | The thiourea moiety coordinates with the catalytic zinc ion in the active site. The trifluorophenyl group occupies a hydrophobic pocket, forming key interactions with hydrophobic residues. |
This prediction, while computationally sound, is merely a hypothesis. The following sections will detail the experimental workflow to ascertain its validity.
The Validation Workflow: From Prediction to Confirmation
The validation process is a systematic progression from broad, high-throughput screening to more specific, mechanistic assays. The following diagram illustrates the logical flow of this workflow.
Caption: A stepwise workflow for the experimental validation of in silico predictions.
Experimental Protocols: A Step-by-Step Guide
Compound Synthesis and Purity Analysis
The first critical step is to obtain a pure sample of this compound. The synthesis would typically involve the reaction of 2,3,4-trifluoroaniline with a thiocyanate salt to form the corresponding isothiocyanate, followed by reaction with ammonia.
Post-synthesis, the compound's purity must be rigorously assessed to ensure that any observed biological activity is not due to contaminants. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.
Primary In Vitro Assay: Carbonic Anhydrase IX Inhibition
The cornerstone of our validation is a direct enzymatic assay to measure the inhibition of CA IX. A common method is a colorimetric assay that monitors the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA).[1]
Protocol for CA IX Inhibition Assay: [1]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
Enzyme Solution: Recombinant human CA IX is diluted in the assay buffer to a working concentration.
-
Substrate Solution: p-NPA is dissolved in a minimal amount of organic solvent (e.g., acetonitrile) and then diluted in the assay buffer.[1]
-
Test Compound Stock: this compound is dissolved in DMSO to create a high-concentration stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the test compound at a screening concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a known CA inhibitor as a positive control (e.g., Acetazolamide).[1]
-
Add the CA IX enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the substrate solution to all wells.[1]
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition relative to the vehicle control.
-
A significant reduction in the reaction rate in the presence of this compound would provide the first piece of experimental evidence supporting our in silico prediction.
Dose-Response and IC₅₀ Determination
Assuming positive results in the primary screen, the next step is to determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Workflow for IC₅₀ Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
This involves performing the CA IX inhibition assay with a range of concentrations of this compound. The resulting data is then plotted, and the IC₅₀ value is derived from the dose-response curve. A lower IC₅₀ value indicates higher potency.
Comparison with Alternatives
To contextualize the performance of this compound, it is crucial to compare its activity with structurally related compounds and a standard inhibitor. For this guide, we will use the known CA inhibitor Acetazolamide and a structurally similar thiourea derivative, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , which has documented biological activity.[2]
Comparative In Vitro Data (Hypothetical & Literature-Based):
| Compound | Target | IC₅₀ (nM) | Notes |
| This compound | CA IX | To be determined | The subject of our validation study. |
| Acetazolamide | CA IX | ~25 nM | A well-characterized, non-selective CA inhibitor. |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxic against various cancer cell lines[2] | IC₅₀ values in the low micromolar range against cancer cell lines.[2] | A structurally related thiourea derivative with known anti-cancer properties. Its direct CA IX inhibitory activity would need to be assayed for a direct comparison. |
Selectivity Profiling
A critical aspect of drug development is selectivity. An ideal drug candidate should potently inhibit the target of interest while having minimal activity against other related proteins to minimize off-target effects. Therefore, it is essential to test this compound against other carbonic anhydrase isoforms, particularly the ubiquitous CA I and CA II. The same inhibition assay protocol can be used, simply by substituting the enzyme. High selectivity for CA IX over other isoforms would be a highly desirable characteristic.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating an in silico prediction for a novel compound, this compound. The journey from a computational hypothesis to an experimentally validated hit involves careful planning, precise execution of assays, and objective comparison with relevant alternatives.
If the experimental data corroborates the in silico prediction—demonstrating potent and selective inhibition of CA IX—the next steps would involve further preclinical development, including cell-based assays to confirm target engagement in a cellular context, pharmacokinetic studies, and eventually, in vivo efficacy studies. Conversely, if the experimental data refutes the prediction, this feedback is equally valuable, providing insights to refine and improve future in silico models. This iterative cycle of prediction, validation, and refinement is the engine that drives modern drug discovery.
References
-
Al-Omair, M. A. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Medicine (Vol. 142, pp. 11-22). Humana Press.
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11728. Retrieved from [Link]
-
Küçükgüzel, I., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 19(5), 6291-6310. Retrieved from [Link]
-
Gibbin, K. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]
-
Morrissey, F. D., et al. (2000). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 44(3), 646-651. Retrieved from [Link]
-
Maresca, A., et al. (2013). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 56(17), 7047-7058. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxic Effects of Thiourea Analogs in Cancer Research
This guide provides an in-depth comparative analysis of the cytotoxic effects of various thiourea analogs, a class of compounds demonstrating significant potential in anticancer drug discovery.[1] We will explore their mechanisms of action, compare the efficacy of different structural families through experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of thiourea derivatives.
Introduction: The Emerging Role of Thiourea Analogs in Oncology
Thiourea derivatives are a versatile class of organic compounds characterized by the (R1R2N)(R3R4N)C=S scaffold. Their prominence in medicinal chemistry stems from the unique properties of the thiourea moiety, which can form strong hydrogen bonds with biological targets like enzymes and receptors, making them effective inhibitors.[2] In the context of oncology, numerous thiourea derivatives have demonstrated potent anticancer activity by targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][3][4] Their multi-targeted action presents an attractive strategy for overcoming the challenges of drug resistance often associated with traditional cancer therapies.[5]
Core Mechanisms of Thiourea-Induced Cytotoxicity
The cytotoxic activity of thiourea analogs is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes. This multi-pronged attack enhances their efficacy and potential to circumvent resistance.
Key Molecular Targets:
-
Kinase Inhibition: Many thiourea derivatives act as potent inhibitors of protein kinases, which are crucial for cell signaling and proliferation. For instance, specific analogs have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases.[4]
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain thiourea pharmacophores are known inhibitors of human DNA topoisomerase II, leading to DNA damage and cell death in rapidly dividing cancer cells.[5][6]
-
Induction of Apoptosis: A primary mechanism of cytotoxicity for many thiourea compounds is the induction of apoptosis, or programmed cell death.[7][8] They can trigger the intrinsic (mitochondrial) pathway, leading to the activation of caspases and subsequent cell dismantling. Studies have shown that effective thiourea analogs can induce late-stage apoptosis in 70-99% of treated colon cancer cells.[7]
-
Inhibition of Microtubule Formation: Some derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Below is a generalized diagram illustrating how a thiourea analog can induce apoptosis through kinase inhibition.
Caption: Generalized signaling pathway showing kinase inhibition by a thiourea analog, leading to the promotion of apoptosis.
Comparative Analysis of Cytotoxic Potency
The cytotoxic efficacy of thiourea analogs is highly dependent on their chemical structure. Substituents on the aryl rings, the nature of linkers, and overall lipophilicity play crucial roles in determining activity and selectivity.[5][9] We present a comparative summary of the half-maximal inhibitory concentration (IC₅₀) values for several representative thiourea analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Analog Class / Compound Name | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Trifluoromethylphenyl Derivatives | |||||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | Cisplatin | > 12.9 | [5][7] |
| SW480 (Colon) | 9.0 | Cisplatin | > 12.9 | [5] | |
| K-562 (Leukemia) | 6.3 | - | - | [5] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | Corresponding Urea | 22.8 | [5] |
| Bis-Thiourea Derivatives | |||||
| Bis-benzo[d][2][10]dioxol-5-yl thiourea (para-phenylene linker) | HCT116 (Colon) | 1.5 | Doxorubicin | 8.3 | [5] |
| HepG2 (Liver) | 2.4 | Doxorubicin | 7.5 | [5] | |
| MCF-7 (Breast) | 4.5 | Doxorubicin | 4.6 | [5] | |
| Quinoline Derivatives | |||||
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 | - | - | [5] |
| MCF-7 (Breast) | 4.5 | - | - | [5] | |
| Benzodioxole Derivatives | |||||
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [10] |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [10] |
Analysis of Structure-Activity Relationships (SAR):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) and halogens (Cl), on the phenyl rings often enhances cytotoxic activity.[7][11] For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was over 100 times more potent than its corresponding urea analog against the A549 lung cancer cell line.[5]
-
Linker Type: In bis-thiourea compounds, the linker connecting the two moieties significantly influences cytotoxicity. The introduction of a para-phenylene linker dramatically improved antitumor activity compared to compounds with ethylene linkers or no linker.[5]
-
Sulfur vs. Oxygen: Thiourea derivatives consistently demonstrate greater antiproliferative activity than their corresponding urea analogs, highlighting the critical role of the thionic sulfur atom in their biological activity.[5]
Standardized Protocols for Cytotoxicity Evaluation
To ensure reliable and reproducible data, a multi-assay approach is recommended for evaluating the cytotoxic effects of novel compounds.[12] This strategy provides a more complete picture of the compound's mechanism of action by measuring different cellular endpoints.
Below is a generalized workflow for the initial screening of a new thiourea analog.
Caption: A standard experimental workflow for in vitro screening of novel thiourea analogs for cytotoxic activity.
Protocol 4.1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on mitochondrial dehydrogenase activity.[12][13]
-
Principle: In viable cells, mitochondrial enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.[13]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiourea analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Include wells for "medium only" (blank) and "untreated cells" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Add fresh medium to control wells.
-
Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 4.2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12]
-
Principle: The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of lysed cells.[12] This assay serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.[9][15]
-
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, catalyst, and lysis buffer).
-
Microplate reader (absorbance at ~490 nm).
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. Prepare additional control wells for maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate + catalyst) from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
-
Conclusion and Future Directions
Thiourea and its analogs represent a highly promising and adaptable scaffold for the development of novel anticancer agents.[2] Their ability to engage multiple molecular targets, including kinases and topoisomerases, provides a robust mechanism for inducing cancer cell death.[3][4] Comparative data clearly show that structural modifications, such as the addition of electron-withdrawing groups and the optimization of linker moieties, can yield compounds with potency superior to that of some conventional chemotherapeutic drugs.[5][10]
The path forward requires a continued focus on rational drug design to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index.[5] Future research should prioritize:
-
In-depth Mechanistic Studies: Elucidating the precise binding modes and downstream effects of the most potent analogs.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy: Transitioning the most promising candidates from in vitro models to preclinical animal studies to assess their antitumor activity and safety in a whole-organism context.
By leveraging the experimental frameworks and comparative data presented in this guide, researchers can accelerate the discovery and development of the next generation of thiourea-based cancer therapies.
References
- Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (n.d.). Google Books.
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry, 198, 112363. [Link]
- Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. (n.d.). PubMed.
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Ingenta Connect.
- Relationships between Structure and Cytotoxicity of Thiourea Derivatives. (n.d.). CAS.
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.
-
Synthesis of 1,2,4-triazole-linked urea/thiourea conjugates as cytotoxic and apoptosis inducing agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2796-2806. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Molecules, 26(21), 6539. [Link]
- Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. (2025). ResearchGate.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). BenchChem.
-
Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (2010). Chemical Biology & Drug Design, 76(1), 25-33. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). IJRPS.
- Unveiling the Toxicological Landscape of Substituted Thioureas: A Comparative Analysis. (n.d.). BenchChem.
-
N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022). ACS Omega, 7(7), 6331-6342. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). Request PDF.
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2633. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Pharmaceuticals, 17(12), 1546. [Link]
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.
- Initial Screening of Novel Thiourea Analogs for Anticancer Activity: A Technical Overview. (n.d.). BenchChem.
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 081-084. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kosheeka.com [kosheeka.com]
- 14. japsonline.com [japsonline.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Responsible Disposal of (2,3,4-Trifluorophenyl)thiourea
Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2,3,4-Trifluorophenyl)thiourea. Moving beyond a simple checklist, this guide elucidates the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this hazardous waste stream with confidence and scientific integrity. The protocols outlined herein are designed to be self-validating systems, integrating principles of chemical safety, regulatory compliance, and environmental stewardship.
Foundational Principles: Understanding the Hazard Profile
This compound is a substituted thiourea derivative. While specific toxicological data for this exact compound is not widely published, its structure necessitates a cautious approach based on the known hazards of its constituent moieties: the thiourea group and the trifluorophenyl group.
-
Thiourea Moiety: Thiourea and its derivatives are recognized for their potential health hazards. The parent compound, thiourea, is suspected of causing cancer and may damage fertility or the unborn child.[1][2] It is also harmful if swallowed.[2] Therefore, this compound must be handled as a substance with potential carcinogenic and reproductive toxicity.
-
Trifluorophenyl Moiety: The presence of three fluorine atoms on the phenyl ring classifies this compound as a fluorinated organic substance. Such compounds are often characterized by high chemical stability, particularly the carbon-fluorine (C-F) bond.[3] This stability can make them environmentally persistent and may necessitate specific, high-energy disposal methods to ensure complete destruction.[3][4]
This dual-hazard profile—toxicological risks from the thiourea core and environmental persistence from the fluorinated ring—dictates that This compound must be treated as a hazardous waste . It must never be disposed of down the drain or in standard refuse.[1][5][6] All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[2]
Hazard Summary Table
| Hazard Class | Description | Rationale & Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for analogous thiourea compounds.[2][7] |
| Carcinogenicity | Suspected of causing cancer. | Extrapolated from the classification of the parent compound, thiourea.[1][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Based on the classification of thiourea.[1][2] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A common classification for thiourea derivatives.[1] The fluorinated nature may increase environmental persistence. |
Operational Protocol: Routine Laboratory Disposal
This protocol outlines the standard procedure for collecting and segregating this compound waste generated during routine laboratory operations. The core principle is containment and clear identification.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Action: Identify a specific location within the laboratory, at or near the point of generation, to accumulate the waste. This area must be under the control of the laboratory personnel.
-
Causality: Designating an SAA ensures that hazardous waste is not left in general work areas, minimizing the risk of accidental exposure or spills. It is a primary requirement of hazardous waste regulations.
Step 2: Prepare the Waste Container
-
Action: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue. Affix a "Hazardous Waste" label.
-
Causality: Proper containment is the first line of defense against environmental release. Chemical compatibility prevents degradation of the container. Clear labeling is mandated by regulations (e.g., OSHA, EPA) and is critical for safety and proper final disposal.[8]
Step 3: Waste Segregation and Collection
-
Action:
-
Solid Waste: Place unconsumed this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated lab supplies directly into the labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container labeled with the full chemical names of all constituents, including the solvent. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Causality: Segregating waste streams prevents potentially violent chemical reactions (thiourea is incompatible with strong acids and oxidizers) and simplifies the final disposal process.[8] Keeping solids and liquids separate is often more cost-effective and safer for the final disposal facility.
Step 4: Container Management
-
Action: Keep the waste container securely closed at all times, except when adding waste. Once the container is full, or if work on the project is complete, contact your institution's EHS department for pickup and transfer to a central accumulation area.
-
Causality: A closed container prevents the release of vapors or dust, protecting laboratory personnel and the environment.[9] Prompt removal of full containers from the lab minimizes long-term storage risks.
Disposal Workflow Diagram
Caption: Decision Flowchart for Spill Response.
Final Disposition: The Scientific Imperative for Incineration
The ultimate disposal of this compound must ensure its complete destruction to prevent environmental contamination. Given its chemical structure, the preferred and often required method is high-temperature incineration .
-
Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,000°C) and with adequate residence times provides the energy needed to break the highly stable carbon-fluorine bonds. [3]This process contrasts with biological degradation, which is unlikely to be effective for such a compound. [5]* Regulatory Context: The U.S. Environmental Protection Agency (EPA) identifies thermal treatment (incineration) as one of the principal technologies for destroying persistent fluorinated compounds like PFAS. [10][11]While this compound is not a PFAS, the chemical principles for destroying its fluorinated ring are analogous.
-
Implementation: Disposal must be carried out by a licensed and approved hazardous waste disposal facility. [6][7]These facilities operate specialized incinerators equipped with scrubbers and other pollution control devices to safely manage the combustion byproducts, such as hydrogen fluoride.
Landfilling is not a recommended disposal method. The mobility and persistence of fluorinated compounds create a significant risk of leachate contamination of soil and groundwater.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the compound's dual chemical hazards and adhering to the protocols of containment, segregation, and thermal destruction, researchers uphold their commitment to laboratory safety, public health, and environmental protection. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) for the most current information.
References
-
Hazardous Substance Fact Sheet: Thiourea . New Jersey Department of Health. [Link]
-
Safety Data Sheet: thiourea . Chemos GmbH & Co.KG. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products . Clark Hill. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Thiourea . Carl ROTH. [Link]
-
Safety Data Sheet: Thiourea . Redox. [Link]
-
SAFETY DATA SHEET - Thiourea . Nexchem Ltd. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]
-
Characterization and Synthesis of Novel Thiourea Derivatives . International Journal of ChemTech Research. [Link]
-
Thiourea SDS . Hill Brothers Chemical Company. [Link]
-
SOP - Phenylthiourea . University of Alaska Fairbanks, Department of Biology and Wildlife. [Link]
Sources
A Researcher's Guide to the Safe Handling of (2,3,4-Trifluorophenyl)thiourea
This guide provides essential safety and logistical information for the handling of (2,3,4-Trifluorophenyl)thiourea in a laboratory setting. As a novel or less common compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are based on the established safety profiles of the parent compound, thiourea, and structurally related fluorinated phenylthiourea derivatives. It is imperative to handle this compound with the utmost caution, assuming it may share similar or more pronounced hazards.
Hazard Assessment and Core Principles
This compound belongs to the thiourea class of compounds. Thiourea itself is classified as harmful if swallowed, suspected of causing cancer, and toxic to aquatic life with long-lasting effects.[1][2][3] The introduction of a trifluorophenyl group may alter its reactivity, toxicity, and physical properties. Therefore, a conservative approach to handling is warranted.
The foundational principles for handling this compound are:
-
Minimize Exposure: Employ all necessary engineering controls and personal protective equipment (PPE) to prevent contact with skin, eyes, and respiratory tract.[4][5]
-
Prevent Contamination: Maintain a clean and organized workspace to avoid cross-contamination of samples and equipment.[6]
-
Plan for Emergencies: Be prepared for accidental spills or exposures with a clear and practiced emergency plan.[4][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[8][9][10] Do not wear contact lenses when handling this chemical.[11] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Gloves must be inspected for integrity before each use.[1][8] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[1][8] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[8][9][12] The type of respirator will depend on the concentration and nature of the airborne contaminant. A particulate filter respirator (e.g., N95 or P100) is recommended for handling the solid form if it is dusty. | Ensure proper fit and training before using a respirator.[8] |
| Protective Clothing | A lab coat, buttoned completely, is the minimum requirement. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or a full chemical-protective suit should be worn.[1][8][10] | Do not take contaminated lab coats home.[5] Launder lab coats separately from personal clothing. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7][12][13]
-
Labeling and Security: Keep the container tightly closed when not in use.[8][9] The storage area should be clearly labeled with appropriate hazard warnings. For security, store in a locked cabinet or room to restrict access.[2][8]
Handling and Use
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][14]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Practices:
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it should be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Place excess solid this compound and any contaminated disposable items (e.g., gloves, bench paper, pipette tips) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
-
Container Management: Ensure waste containers are kept closed except when adding waste.[15] Do not overfill containers.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2][3] Do not pour any waste down the drain.[1][9][16]
Emergency Procedures
Spill Management
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand) to avoid raising dust.[8][11]
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[8][9]
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][17][18]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][17][18]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10][18]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
-
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.). Retrieved from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]
-
Safety First: Essential Handling and Safety Guidelines for Thiourea. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. (n.d.). Retrieved from [Link]
-
Thiourea SDS - Hill Brothers Chemical Company. (n.d.). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
Safety in the Handling of Laboratory Reagents - Kalstein EU. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
ICSC 0680 - THIOUREA. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
PHENYLTHIOUREA HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Nexchem Ltd. (2022-10-17). Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. nj.gov [nj.gov]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. chemos.de [chemos.de]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
